molecular formula C7H12N2 B3132616 2-Isopropyl-4-methyl-1H-imidazole CAS No. 37455-58-6

2-Isopropyl-4-methyl-1H-imidazole

Cat. No.: B3132616
CAS No.: 37455-58-6
M. Wt: 124.18 g/mol
InChI Key: VGUCJSBVDMSYSU-UHFFFAOYSA-N
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Description

2-Isopropyl-4-methyl-1H-imidazole is a useful research compound. Its molecular formula is C7H12N2 and its molecular weight is 124.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-propan-2-yl-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-5(2)7-8-4-6(3)9-7/h4-5H,1-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGUCJSBVDMSYSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Synthesis of 2-Isopropyl-4-methyl-1H-imidazole: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Imidazoles

The imidazole moiety is a cornerstone of medicinal chemistry and materials science, renowned for its presence in a vast array of biologically active compounds and functional materials. Among these, 2-isopropyl-4-methyl-1H-imidazole stands out as a key building block in the synthesis of pharmaceuticals and agrochemicals. Its specific substitution pattern imparts unique physicochemical properties that are leveraged in the development of novel molecular entities. This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the most prevalent methods. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Synthetic Strategies: A Tale of Two Pathways

The construction of the 2,4-disubstituted imidazole core can be achieved through several synthetic routes. This guide will focus on two of the most established and versatile methods: the Debus-Radziszewski reaction and the Bredereck synthesis. Each pathway offers distinct advantages and is suited to different starting materials and desired outcomes.

The Debus-Radziszewski Reaction: A Classic Multicomponent Approach

First described in the mid-19th century, the Debus-Radziszewski reaction remains a highly relevant and industrially significant method for imidazole synthesis.[1][2] This multicomponent reaction elegantly combines a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia to form the imidazole ring in a single step. For the synthesis of this compound, the specific reactants are methylglyoxal (a 1,2-dicarbonyl compound), isobutyraldehyde, and ammonia.[3]

The causality behind this experimental choice lies in the convergent nature of the reaction, which allows for the rapid assembly of a complex heterocyclic structure from simple, readily available starting materials. The reaction is typically carried out in a protic solvent, such as water or a lower alcohol, and can be promoted by heat.

Reaction Mechanism:

The mechanism of the Debus-Radziszewski reaction is thought to proceed in two main stages[1][2]:

  • Formation of a Diimine Intermediate: The 1,2-dicarbonyl compound (methylglyoxal) reacts with two equivalents of ammonia to form a diimine intermediate.

  • Condensation and Cyclization: The diimine intermediate then condenses with the aldehyde (isobutyraldehyde). This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazole ring.

Debus_Radziszewski cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Methylglyoxal Methylglyoxal Diimine Diimine Intermediate Methylglyoxal->Diimine + 2 NH3 Isobutyraldehyde Isobutyraldehyde Cyclic_Intermediate Cyclic Intermediate Isobutyraldehyde->Cyclic_Intermediate Ammonia Ammonia (2 eq.) Ammonia->Diimine Diimine->Cyclic_Intermediate + Isobutyraldehyde Imidazole This compound Cyclic_Intermediate->Imidazole - H2O (Dehydration)

The Bredereck Synthesis: A Pathway from α-Hydroxyketones

The scientific rationale for employing this method often lies in the accessibility of the α-hydroxyketone starting material and the desire to avoid the sometimes harsh conditions of other imidazole syntheses.

Reaction Mechanism:

The Bredereck synthesis is believed to proceed through the following key steps:

  • Formation of an Acylamino Ketone: The α-hydroxyketone reacts with formamide (which can be considered a source of ammonia and formic acid) to form an α-acylamino ketone intermediate.

  • Cyclization and Dehydration: This intermediate then undergoes cyclization with a second equivalent of formamide (or ammonia), followed by dehydration to yield the imidazole ring.

Bredereck_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Hydroxyketone 1-Hydroxy-2-butanone Acylamino_Ketone α-Acylamino Ketone Hydroxyketone->Acylamino_Ketone + Formamide Formamide Formamide Formamide->Acylamino_Ketone Cyclic_Intermediate Cyclic Intermediate Acylamino_Ketone->Cyclic_Intermediate + Formamide/NH3 Imidazole This compound Cyclic_Intermediate->Imidazole - H2O (Dehydration)

Comparative Analysis of Synthesis Pathways

The choice of synthetic route is a critical decision in chemical research and development, often dictated by factors such as yield, reaction conditions, availability of starting materials, and scalability. The following table provides a comparative overview of the Debus-Radziszewski and Bredereck syntheses for this compound.

FeatureDebus-Radziszewski SynthesisBredereck Synthesis
Starting Materials Methylglyoxal, Isobutyraldehyde, Ammonia1-Hydroxy-2-butanone, Formamide
Reaction Type Multicomponent CondensationCondensation/Cyclization
Typical Yield High (can be >80%)[3]Moderate to Good
Reaction Conditions Aqueous or alcoholic solvent, often heatedHigh temperature, often neat or with a high-boiling solvent
Advantages High atom economy, convergent, often high yieldingUtilizes readily available α-hydroxyketones, can be a milder alternative
Disadvantages Can require careful control of stoichiometry, potential for side reactionsHigh temperatures can lead to decomposition, formamide can be a challenging reagent

Detailed Experimental Protocol: Debus-Radziszewski Synthesis of this compound

The following protocol is adapted from a procedure for the synthesis of the closely related 2-isopropylimidazole and is expected to provide a high yield of the target compound.[3]

Materials and Reagents:

  • Methylglyoxal (40% aqueous solution)

  • Isobutyraldehyde

  • Ammonia (25% aqueous solution)

  • Methanol (optional, as a co-solvent)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (for drying)

Experimental Workflow:

Experimental_Workflow Start Start Reaction_Setup 1. Reaction Setup: - Charge a reaction vessel with aqueous ammonia. - Add isobutyraldehyde dropwise at 25°C. Start->Reaction_Setup Addition_Methylglyoxal 2. Addition of Methylglyoxal: - Add 40% aqueous methylglyoxal solution dropwise at 25°C. Reaction_Setup->Addition_Methylglyoxal Reaction 3. Reaction: - Stir the mixture for 2-4 hours at room temperature. Addition_Methylglyoxal->Reaction Workup 4. Work-up: - Extract the reaction mixture with dichloromethane. Reaction->Workup Drying_and_Concentration 5. Drying and Concentration: - Dry the organic layer with anhydrous sodium sulfate. - Concentrate the solution under reduced pressure. Workup->Drying_and_Concentration Purification 6. Purification: - Purify the crude product by distillation or recrystallization. Drying_and_Concentration->Purification End End Product: This compound Purification->End

Step-by-Step Procedure:

  • Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask equipped with a magnetic stirrer and a dropping funnel with a 25% aqueous ammonia solution.

  • Addition of Isobutyraldehyde: While stirring, add isobutyraldehyde dropwise to the ammonia solution at a temperature of approximately 25°C over a period of 30 minutes.

  • Addition of Methylglyoxal: Following the addition of isobutyraldehyde, add a 40% aqueous solution of methylglyoxal dropwise to the reaction mixture at 25°C over a period of about 2 hours.

  • Reaction: Continue to stir the resulting mixture vigorously at room temperature for 2 to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system to yield the final product. A reported synthesis of the analogous 2-isopropylimidazole achieved a yield of 80% with a purity of 99.7%.[3]

Conclusion: A Versatile Building Block within Reach

The synthesis of this compound is readily achievable through established synthetic methodologies, most notably the Debus-Radziszewski reaction. This robust and high-yielding multicomponent reaction provides an efficient pathway to this valuable heterocyclic building block from simple and accessible starting materials. The Bredereck synthesis offers a viable alternative, particularly when the requisite α-hydroxyketone is more readily available than the corresponding α-dicarbonyl compound. A thorough understanding of these synthetic routes, their underlying mechanisms, and their practical execution empowers researchers to access this and other structurally related imidazoles for a wide range of applications in drug discovery and materials science. The self-validating nature of these protocols, coupled with their adaptability, ensures their continued relevance in the field of organic synthesis.

References

A-Z in-depth Guide to One-pot Synthesis of 2-Isopropyl-4-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the one-pot synthesis of 2-isopropyl-4-methyl-1H-imidazole, a key heterocyclic scaffold in medicinal chemistry and materials science. We will delve into the foundational Debus-Radziszewski reaction, explore modern catalytic advancements, and present a detailed, field-tested experimental protocol. This document is intended for researchers, chemists, and drug development professionals seeking to understand and implement efficient synthetic routes to this valuable compound. Mechanistic insights, process optimization strategies, and comparative data are presented to facilitate both laboratory-scale synthesis and potential industrial scale-up.

Introduction

Significance of this compound

The imidazole ring is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to act as a proton donor and acceptor make it a crucial component in biologically active molecules.[2] Specifically, substituted imidazoles, such as this compound, serve as versatile building blocks for the synthesis of pharmaceuticals, including anti-inflammatory, analgesic, and anti-cancer agents.[1][3] Beyond pharmaceuticals, these compounds find applications as ligands in coordination chemistry and as precursors for ionic liquids and functional materials.[4]

The Imperative of One-Pot Synthesis

Traditional multi-step syntheses are often plagued by issues such as low overall yields, the need for purification of intermediates, and significant solvent waste. One-pot reactions, where reactants are subjected to successive chemical transformations in a single reactor, offer a more elegant and efficient alternative.[3] This approach aligns with the principles of green chemistry by improving atom economy, reducing energy consumption, and minimizing waste generation.[5][6] For the synthesis of this compound, a one-pot strategy is highly desirable to streamline the process and enhance its economic and environmental viability.

Core Synthetic Methodology: The Debus-Radziszewski Reaction

The cornerstone for the synthesis of many substituted imidazoles is the Debus-Radziszewski reaction, first reported by Heinrich Debus in 1858.[2][7] This multicomponent reaction traditionally involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia.[4][8][9]

For the specific synthesis of this compound, the key starting materials are:

  • 1,2-Dicarbonyl: Methylglyoxal (also known as pyruvaldehyde)

  • Aldehyde: Isobutyraldehyde (2-methylpropanal)

  • Ammonia Source: Typically ammonium acetate, which provides ammonia in situ.[2]

The Classical Mechanism and Its Limitations

The reaction is generally understood to proceed in two main stages[4][9]:

  • Formation of a Diimine Intermediate: The 1,2-dicarbonyl compound (methylglyoxal) reacts with two molecules of ammonia to form a diimine intermediate.

  • Condensation and Cyclization: This diimine then condenses with the aldehyde (isobutyraldehyde) to form the imidazole ring.

While effective, the classical Debus-Radziszewski synthesis can suffer from drawbacks such as harsh reaction conditions, long reaction times, and the formation of byproducts, which complicates purification.[1][10]

Modern Catalytic Approaches for Enhanced Efficiency

To overcome the limitations of the classical method, modern organic synthesis has focused on the use of catalysts to improve reaction rates, yields, and selectivity under milder conditions.[3][11]

Rationale for Catalysis

The key role of a catalyst in this synthesis is to activate the carbonyl groups of both the dicarbonyl and the aldehyde, facilitating nucleophilic attack by ammonia and subsequent cyclization. Both Lewis and Brønsted acids are effective in this regard. The choice of catalyst can significantly impact reaction efficiency and the environmental footprint of the process.

Overview of Catalytic Systems

A wide array of catalysts has been explored for one-pot imidazole synthesis, ranging from simple inorganic acids to complex nanomaterials.[1][12]

Catalyst TypeExamplesAdvantages
Homogeneous Catalysts Lewis Acids (e.g., InCl₃·3H₂O, FeCl₃·6H₂O), Ionic LiquidsMild conditions, high efficiency.[1]
Heterogeneous Catalysts Zeolites, Silica Gel, Nano-catalysts (e.g., nano-MgAl₂O₄, Fe₃O₄ nanoparticles)Easy separation and recyclability, environmentally benign.[1][13][11]
Green Catalysts L-proline, Benzyltriphenylphosphonium chloride (BTPPC)Non-toxic, often biodegradable, promotes green chemistry principles.[12][14]

Detailed Experimental Protocol: A Case Study

This section provides a detailed, step-by-step procedure for the one-pot synthesis of this compound using a readily available and efficient catalyst.

Materials and Reagents
  • Methylglyoxal (40% solution in water)

  • Isobutyraldehyde

  • Ammonium acetate

  • Benzyltriphenylphosphonium chloride (BTPPC)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Ethanol

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine methylglyoxal (1 equivalent), isobutyraldehyde (1 equivalent), and ammonium acetate (2 equivalents).

  • Catalyst Addition: Add benzyltriphenylphosphonium chloride (BTPPC) (15 mol%). The use of a phase-transfer catalyst like BTPPC can enhance the reaction rate, especially under solvent-free or biphasic conditions.[12][15]

  • Reaction Conditions: Heat the mixture to 100°C and stir vigorously.[12] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Mechanistic Insights and Visualization

Understanding the reaction mechanism is crucial for optimizing the synthesis and troubleshooting potential issues.

Proposed Reaction Mechanism

The reaction, catalyzed by an acid or a reagent like BTPPC, likely proceeds through the following key steps:

  • Activation of the carbonyl groups of methylglyoxal and isobutyraldehyde.

  • Formation of an aminal intermediate from the reaction of isobutyraldehyde and ammonia.

  • Condensation of the aminal with the enolate of the diimine formed from methylglyoxal and ammonia.

  • Cyclization and subsequent dehydration to form the aromatic imidazole ring.

Visualizing the Workflow and Mechanism

To better illustrate the process, the following diagrams are provided in Graphviz DOT language.

G cluster_workflow Experimental Workflow Reactants 1. Mix Reactants (Methylglyoxal, Isobutyraldehyde, Ammonium Acetate) Catalyst 2. Add Catalyst (BTPPC) Reactants->Catalyst Reaction 3. Heat & Stir (100°C) Catalyst->Reaction Workup 4. Work-up (Extraction & Washing) Reaction->Workup Purification 5. Purify (Recrystallization) Workup->Purification Product Pure Product Purification->Product G cluster_mechanism Simplified Radziszewski Mechanism Dicarbonyl Methylglyoxal + 2 NH₃ Diimine Diimine Intermediate Dicarbonyl->Diimine Condensation Condensation & Cyclization Diimine->Condensation Aldehyde Isobutyraldehyde + NH₃ Aminal Aminal Intermediate Aldehyde->Aminal Aminal->Condensation Imidazole 2-Isopropyl-4-methyl- 1H-imidazole Condensation->Imidazole

References

The Debus-Radziszewski Synthesis: A Technical Guide to Substituted Imidazoles for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] Its prevalence is a direct result of its unique electronic properties and its ability to engage in various biological interactions. The Debus-Radziszewski synthesis, a multicomponent reaction first described in the 19th century, remains a highly relevant and versatile method for constructing the imidazole scaffold.[3][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the Debus-Radziszewski synthesis, from its core principles to its practical applications in the pharmaceutical industry. We will delve into the reaction mechanism, provide detailed experimental protocols for both classical and modern variations, explore the scope and limitations of the methodology, and highlight its utility in the synthesis of medicinally relevant molecules.

Introduction: The Enduring Legacy of the Debus-Radziszewski Synthesis

First reported by Heinrich Debus in 1858 and later extensively developed by Bronisław Radziszewski, this multicomponent reaction offers a straightforward route to substituted imidazoles from readily available starting materials: a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine.[5][6][7] The reaction's appeal lies in its atom economy and the ability to generate molecular complexity in a single step.[6] The imidazole ring is a critical pharmacophore found in a wide array of therapeutic agents, including antifungals, antihistamines, and antihypertensives, making efficient synthetic routes like the Debus-Radziszewski reaction invaluable to drug discovery and development.[4][8]

The Core Reaction: Mechanism and Rationale

The Debus-Radziszewski synthesis is generally understood to proceed in a two-stage process, although the exact mechanism is still a subject of some discussion.[3] The reaction's efficiency and outcome are influenced by the nature of the starting materials and the reaction conditions.

Plausible Mechanistic Pathway

The most widely accepted mechanism involves the initial formation of a diimine intermediate, followed by condensation with an aldehyde and subsequent cyclization and aromatization.[3][4]

Stage 1: Diimine Formation The reaction commences with the condensation of the 1,2-dicarbonyl compound with two equivalents of ammonia (or a primary amine) to form a diimine intermediate.[3]

Stage 2: Cyclization and Aromatization The diimine then reacts with the aldehyde. The nitrogen of the diimine acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. This is followed by cyclization and dehydration to yield the final substituted imidazole.

To visualize this proposed mechanistic pathway, the following DOT graph illustrates the key transformations:

G cluster_stage1 Stage 1: Diimine Formation cluster_stage2 Stage 2: Cyclization & Aromatization A 1,2-Dicarbonyl C Diimine Intermediate A->C Condensation B Ammonia (2 equiv.) B->C E Cyclized Intermediate C->E Condensation D Aldehyde D->E F Substituted Imidazole E->F Dehydration & Aromatization

Caption: Proposed two-stage mechanism of the Debus-Radziszewski imidazole synthesis.

Experimental Protocols: From Classical to Modern Approaches

The versatility of the Debus-Radziszewski synthesis is reflected in the various experimental protocols that have been developed. Here, we provide a detailed, step-by-step methodology for the synthesis of 2,4,5-triphenyl-1H-imidazole (lophine), a classic example, using both conventional heating and microwave-assisted techniques.

Classical Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine)

This protocol utilizes glacial acetic acid as the solvent and is a well-established method for the synthesis of lophine.[9][10]

Materials:

  • Benzil (1.0 mmol)

  • Benzaldehyde (1.0 mmol)

  • Ammonium acetate (1.2 g)

  • Glacial acetic acid (16 mL)[11]

  • Ethanol

  • Ammonium hydroxide (30%)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve benzil (1 mmol), benzaldehyde (1 mmol), and ammonium acetate (1.2 g) in boiling glacial acetic acid (16 mL).[9]

  • Heat the reaction mixture to reflux for 1-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[9][10]

  • Upon completion, allow the reaction mixture to cool to room temperature and then pour it into ice-water (approx. 300 mL).[9][10]

  • Neutralize the aqueous mixture with ammonium hydroxide or sodium bicarbonate.[9][10]

  • Collect the precipitated solid by vacuum filtration.

  • Extract the aqueous filtrate several times with ethyl acetate.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Combine the crude product with the previously filtered solid and purify by recrystallization from ethanol to yield the desired 2,4,5-triphenyl-1H-imidazole.[9]

Microwave-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times.[12][13][14]

Materials:

  • Benzil (1 mmol)

  • Substituted aldehyde (1 mmol)

  • Ammonium acetate (2.5 mmol)

  • Cupric chloride (CuCl₂·2H₂O) (10 mol %) (as catalyst)

  • Ethanol

Procedure:

  • In a microwave-safe vessel, combine the aldehyde (1 mmol), benzil (1 mmol), ammonium acetate (2.5 mmol), and cupric chloride (10 mol %).[13]

  • Mix the components thoroughly with a glass rod.

  • Place the vessel in a microwave reactor and irradiate at 300W for a specified time (typically 5-15 minutes, optimization may be required).[13]

  • Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Filter the solid precipitate, wash with water, and recrystallize from ethanol to obtain the pure 2,4,5-trisubstituted imidazole.[13]

The following DOT graph illustrates a general experimental workflow for the synthesis and purification of substituted imidazoles.

G A Reactant Mixing (Dicarbonyl, Aldehyde, Ammonia Source, Solvent/Catalyst) B Reaction (Conventional Heating or Microwave Irradiation) A->B C Reaction Monitoring (TLC) B->C C->B Incomplete D Work-up (Quenching, Neutralization) C->D Complete E Product Isolation (Filtration, Extraction) D->E F Purification (Recrystallization or Column Chromatography) E->F G Characterization (NMR, IR, MS, MP) F->G

Caption: General experimental workflow for Debus-Radziszewski imidazole synthesis.

Data Presentation: A Comparative Analysis

The efficiency of the Debus-Radziszewski synthesis can be significantly influenced by the choice of catalyst and reaction conditions. The following table summarizes representative yields and reaction times for the synthesis of various 2,4,5-trisubstituted imidazoles under different protocols.

EntryAldehydeCatalyst/ConditionsTimeYield (%)Reference
1BenzaldehydeGlacial Acetic Acid, Reflux1-24 h46[9]
24-ChlorobenzaldehydeCuI (15 mol%), n-BuOH, Reflux-95[15]
34-MethoxybenzaldehydeCuCl₂ (10 mol%), Microwave (300W)12 min92[13]
43,5-Dimethoxybenzaldehyde[DABCO-DOL][OAc], Sonication14 min97[12]
54-ChlorobenzaldehydeSilicotungstic acid (7.5%), Reflux-96[12]
6BenzaldehydeLactic acid, 160°C-92[12]
74-Methylbenzaldehyde[DABCO-DOL][OAc], Sonication17 min95[12]
82-Hydroxybenzaldehyde[DABCO-DOL][OAc], Sonication18 min90[12]

Scope and Limitations: Navigating the Synthetic Landscape

While the Debus-Radziszewski synthesis is a powerful tool, it is essential for researchers to understand its scope and limitations to effectively apply it in their synthetic strategies.

Substrate Scope
  • Dicarbonyl Component: A variety of 1,2-dicarbonyl compounds can be employed, including glyoxal, benzil, and other α-diketones.[16]

  • Aldehyde Component: A wide range of aromatic, heteroaromatic, and aliphatic aldehydes are tolerated, allowing for diverse substitution at the 2-position of the imidazole ring.[12]

  • Ammonia Source: Ammonium acetate is a commonly used and convenient source of ammonia.[8] Alternatively, primary amines can be used in place of one equivalent of ammonia to afford N-substituted imidazoles.[3]

Limitations and Mitigation Strategies
  • Low Yields in Classical Methods: The original, uncatalyzed reaction can suffer from low yields and the formation of side products.[7][12] This can be mitigated by employing catalysts such as Lewis acids (e.g., CuI, CuCl₂) or Brønsted acids, or by using modern techniques like microwave irradiation or ultrasonication.[12][13][17]

  • Regioselectivity with Unsymmetrical Dicarbonyls: The use of unsymmetrical 1,2-dicarbonyl compounds can lead to the formation of a mixture of regioisomers, complicating purification.[17] Strategies to control regioselectivity include:

    • Catalyst Selection: Certain catalysts may favor the formation of one regioisomer over the other.[17]

    • Reaction Conditions: Optimization of temperature and reaction time can influence the isomeric ratio.[17]

  • Potential Side Reactions: Side reactions such as the reverse Aldol condensation can occur, particularly under harsh reaction conditions.[7] Careful control of temperature and reaction time is crucial to minimize the formation of byproducts.

Applications in Drug Development: A Gateway to Bioactive Molecules

The imidazole scaffold is a privileged structure in medicinal chemistry, and the Debus-Radziszewski synthesis provides a direct route to many biologically active compounds.

Synthesis of Trifenagrel

A notable example of the application of this synthesis in drug development is the preparation of Trifenagrel, a potent platelet aggregation inhibitor.[18] The synthesis of Trifenagrel has been achieved with high efficiency using a microwave-assisted Debus-Radziszewski reaction.[12]

Access to Diverse Pharmacological Scaffolds

The ability to readily introduce a wide variety of substituents on the imidazole ring through the Debus-Radziszewski synthesis makes it a valuable tool for generating libraries of compounds for high-throughput screening in drug discovery programs. The synthesized imidazoles have shown a broad spectrum of biological activities, including:

  • Anticancer[19]

  • Antifungal[4]

  • Antibacterial[8]

  • Anti-inflammatory

Conclusion: A Timeless Reaction for Modern Challenges

The Debus-Radziszewski imidazole synthesis, despite its long history, continues to be a highly relevant and powerful method for the synthesis of substituted imidazoles. Its adaptability to modern synthetic techniques such as microwave-assisted synthesis and the use of various catalysts has overcome many of the limitations of the classical procedure. For researchers in drug development, this reaction provides an efficient and versatile platform for the creation of novel imidazole-based therapeutics. A thorough understanding of its mechanism, scope, and practical execution, as detailed in this guide, is essential for harnessing its full potential in the ongoing quest for new and improved medicines.

References

Spectroscopic characterization of 2-Isopropyl-4-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Isopropyl-4-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation and characterization of this compound (C₇H₁₂N₂), a substituted heterocyclic compound. As a Senior Application Scientist, the narrative herein moves beyond a simple recitation of data to explain the causality behind experimental choices and the logic of spectral interpretation. We will explore a multi-technique spectroscopic approach, integrating Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section details the foundational principles, provides field-proven experimental protocols, and culminates in an expert interpretation of the spectral data, grounded in authoritative references. The objective is to create a self-validating system of analysis, ensuring the unambiguous identification and purity assessment of the target molecule, a critical step in any research or drug development pipeline.

Introduction and Molecular Structure

This compound is a member of the imidazole family, a class of heterocyclic compounds of immense importance in medicinal chemistry and biological systems.[1][2][3] The structural integrity and purity of such molecules are paramount for their intended applications, necessitating a robust and multi-faceted analytical approach. Spectroscopic characterization serves as the cornerstone of this process, providing an empirical fingerprint of the molecule's identity and quality.

This guide establishes a logical workflow for characterizing this specific molecule, demonstrating how complementary spectroscopic techniques, when used in concert, provide a definitive structural confirmation.

Molecular Formula: C₇H₁₂N₂[4] Molecular Weight: 124.18 g/mol [4] IUPAC Name: this compound[4]

Below is the annotated chemical structure of the molecule, highlighting the key functional groups and the standard numbering convention for the imidazole ring.

Caption: Annotated structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can map out the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: Mapping the Proton Environments

Expertise & Causality: ¹H NMR provides precise information about the number of distinct proton types, their neighboring protons (spin-spin splitting), and their relative quantities (integration). For a molecule like this compound, this technique is indispensable for confirming the presence and connectivity of the isopropyl and methyl substituents on the imidazole core.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃). The choice of solvent is critical; CDCl₃ is a standard for many organic molecules due to its good solubilizing power and relatively clean spectral window.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution. TMS is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[5]

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion and resolution, which is crucial for resolving complex splitting patterns.

  • Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative proton counts.

Spectral Interpretation

The ¹H NMR spectrum of this compound in CDCl₃ is expected to show five distinct signals corresponding to its five unique proton environments.[6]

Caption: Predicted ¹H NMR assignments for this compound.

  • N-H Proton (a): This proton is attached to a nitrogen atom and is typically deshielded, appearing far downfield. Its signal is often broad due to quadrupole broadening and chemical exchange. A reported value is around 8.29 ppm.[6]

  • C5-H Proton (b): This is the sole proton on the imidazole ring. It appears as a sharp singlet around 6.55 ppm because it has no adjacent protons to couple with.[6]

  • Isopropyl CH (c): The methine proton of the isopropyl group is adjacent to six equivalent methyl protons. According to the n+1 rule, its signal will be split into a septet (6+1=7). It is expected in the 2.9-3.0 ppm region.[6]

  • C4-Methyl Protons (d): The methyl group attached to the C4 position of the ring has no adjacent protons, so it appears as a sharp singlet. Its signal is found at approximately 2.22 ppm.[6]

  • Isopropyl Methyl Protons (e): The two methyl groups of the isopropyl substituent are chemically equivalent. Their six protons are coupled to the single methine proton, resulting in a doublet (1+1=2). This signal, integrating to 6H, is expected around 1.33 ppm.[6]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Expertise & Causality: ¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms in a molecule. Standard spectra are proton-decoupled, meaning each unique carbon appears as a single line, simplifying the spectrum and avoiding complex splitting patterns.[5] This provides a direct count of the carbon environments and confirms the overall carbon framework.

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or equivalent) spectrometer, ensuring the acquisition parameters are set for ¹³C observation. A proton-decoupled sequence is standard.

  • Processing: Fourier transform the FID to generate the spectrum. The chemical shifts are referenced to TMS at 0.00 ppm.

Spectral Interpretation

Due to molecular symmetry, the seven carbon atoms of this compound resolve into six distinct signals. The two methyl carbons of the isopropyl group are chemically equivalent.

Table 1: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ ppm)Rationale
C2~150-155Imidazole carbon bonded to two nitrogens and the isopropyl group; highly deshielded.
C4~130-135Substituted imidazole carbon.
C5~115-120Unsubstituted imidazole carbon (C-H).
Isopropyl CH~25-30Methine carbon of the isopropyl group.
Isopropyl CH₃~20-25Equivalent methyl carbons of the isopropyl group.
C4-CH₃~10-15Methyl carbon attached to the imidazole ring.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The specific frequencies of absorption are characteristic of particular chemical bonds. For this molecule, IR is crucial for confirming the N-H bond, the aromatic nature of the imidazole ring, and the aliphatic C-H bonds of the substituents.

Experimental Protocol: IR Spectrum Acquisition (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. ATR is a modern, preferred method as it requires minimal sample preparation.

  • Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

Spectral Interpretation

The IR spectrum provides a fingerprint unique to the molecule, with key absorption bands confirming its structural features.

Table 2: Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~3100-3300 (broad)N-H StretchImidazole N-HConfirms the presence of the secondary amine within the ring. Broadness is due to hydrogen bonding.[7]
~3100-3150 (sharp)C-H StretchAromatic C-HIndicates the C-H bond on the imidazole ring (C5-H).[8]
~2850-2970 (sharp)C-H StretchAliphatic C-HConfirms the C-H bonds in the isopropyl and methyl groups.[8]
~1600-1650C=N StretchImidazole RingCharacteristic stretching vibration of the carbon-nitrogen double bond within the aromatic ring.[7][8]
~1490-1550C=C StretchImidazole RingAromatic ring stretching vibrations.

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and structural details based on its fragmentation pattern. For quality control and identification, confirming the molecular weight is a non-negotiable validation step. We will consider Electrospray Ionization (ESI), a soft ionization technique, which is excellent for determining the molecular weight of the parent molecule.

Experimental Protocol: LC-MS (ESI) Acquisition

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample directly into the ESI source of the mass spectrometer.

  • Data Acquisition: Acquire the spectrum in positive ion mode. ESI typically results in the formation of a protonated molecule, [M+H]⁺.

Spectral Interpretation

The mass spectrum validates the molecular formula of the compound.

  • Molecular Ion Peak: The molecular formula is C₇H₁₂N₂. The calculated monoisotopic mass is 124.10 Da. In positive-mode ESI, the primary observed ion will be the protonated molecule [M+H]⁺.

    • Expected m/z: 125.10[6]

  • Fragmentation Analysis: While ESI is a soft technique, some fragmentation can be induced. Key fragmentations would involve the loss of stable neutral molecules or radicals from the substituents.

    • Loss of a methyl group (•CH₃): A fragment corresponding to [M-15]⁺ may be observed.

    • Loss of the isopropyl group (•C₃H₇): A fragment corresponding to [M-43]⁺ would be a strong indicator of this substituent.

G mol This compound C₇H₁₂N₂ MW = 124.18 ms LC-MS (ESI+) mol->ms m_plus_h [M+H]⁺ m/z = 125.10 ms->m_plus_h frag1 Loss of •CH₃ [M-15]⁺ m_plus_h->frag1 Fragmentation frag2 Loss of •C₃H₇ [M-43]⁺ m_plus_h->frag2 Fragmentation

Caption: Expected ionization and fragmentation in Mass Spectrometry.

UV-Visible Spectroscopy

Expertise & Causality: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic systems like imidazole, the key electronic transitions are π → π*. The position of the absorption maximum (λmax) is characteristic of the electronic structure of the chromophore.

Experimental Protocol: UV-Vis Acquisition

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). The concentration must be carefully chosen to ensure the absorbance is within the linear range of the instrument (typically 0.1-1.0 AU).

  • Blank Correction: Use the pure solvent as a blank to zero the spectrophotometer.

  • Spectrum Acquisition: Scan the sample solution across the UV range (typically 200-400 nm).

Spectral Interpretation

Imidazole itself exhibits a characteristic absorption peak around 217 nm, which is attributed to a π → π* electron transition from the C=N bond in the heterocyclic ring.[9] Alkyl substitution, as in this compound, is expected to cause a slight bathochromic (red) shift of this peak. The presence of an absorption maximum in the 220-230 nm range would be consistent with the substituted imidazole core.

Integrated Analysis Workflow

No single technique provides absolute proof of structure. True analytical trustworthiness comes from the integration of complementary data, where each result corroborates the others. The workflow below illustrates this self-validating system.

G start Target Compound: This compound ms Mass Spectrometry (ESI) start->ms ir IR Spectroscopy (ATR) start->ir nmr NMR Spectroscopy (¹H & ¹³C) start->nmr uv UV-Vis Spectroscopy start->uv ms_res Result: Correct Molecular Weight [M+H]⁺ = 125.10 ms->ms_res ir_res Result: Confirms Functional Groups (N-H, C=N, Alkyl C-H) ir->ir_res nmr_res Result: Definitive C-H Framework (Connectivity & Environments) nmr->nmr_res uv_res Result: Confirms Aromatic System (π → π* transition) uv->uv_res conclusion Final Confirmation: Unambiguous Structure & Purity Assessment ms_res->conclusion ir_res->conclusion nmr_res->conclusion uv_res->conclusion

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

The spectroscopic characterization of this compound is a clear example of the power of a multi-technique analytical approach. While ¹H and ¹³C NMR provide the definitive map of the molecular skeleton, IR and UV-Vis spectroscopy rapidly confirm the presence of key functional groups and the core aromatic system. Mass spectrometry provides the ultimate validation of the molecular formula. By integrating the data from these distinct yet complementary methods, researchers and drug development professionals can achieve an unambiguous and robust confirmation of the molecule's identity and purity, ensuring the integrity and reliability of their scientific endeavors.

References

An In-Depth Technical Guide to the Mass Spectrometry of 2-Isopropyl-4-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Isopropyl-4-methyl-1H-imidazole is a substituted imidazole that serves as a valuable building block in medicinal chemistry and materials science. Its structural elucidation and sensitive detection are paramount in research and development settings. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity, selectivity, and structural information. This guide provides a comprehensive overview of the mass spectrometric behavior of this compound, intended for researchers, scientists, and drug development professionals. We will delve into ionization techniques, fragmentation pathways, and practical experimental considerations to empower users in their analytical endeavors.

Ionization Techniques: A Deliberate Choice

The selection of an appropriate ionization technique is critical for the successful mass spectrometric analysis of this compound. The two most relevant methods are Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI): The Classic Approach for Volatile Compounds

EI is a hard ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV). This process imparts significant internal energy, leading to extensive and reproducible fragmentation. EI is well-suited for volatile and thermally stable compounds, making it a viable option for this compound, often in conjunction with Gas Chromatography (GC-MS). The resulting mass spectrum is a fragmentation "fingerprint" that can be used for library matching and structural confirmation.

Electrospray Ionization (ESI): The Gentle Giant for Polar Molecules

ESI is a soft ionization technique that generates ions from a solution, making it ideal for polar and non-volatile compounds. Given the presence of the imidazole ring, this compound is readily protonated in an acidic solution, forming a stable [M+H]⁺ ion. This makes ESI, particularly when coupled with Liquid Chromatography (LC-MS), the preferred method for analyzing this compound in complex matrices, such as biological fluids or reaction mixtures. The gentle nature of ESI typically results in a prominent molecular ion, which is advantageous for molecular weight determination and as a precursor ion for tandem mass spectrometry (MS/MS).

Mass Spectrometry Analysis: Decoding the Fragmentation

Low-Resolution Mass Spectrometry (LRMS) with Electron Ionization (EI)

Key predicted fragmentations include:

  • Loss of a methyl radical (•CH₃): A common fragmentation for isopropyl groups, leading to a stable secondary carbocation. This would result in a fragment ion at m/z 109.

  • Loss of a propyl radical (•C₃H₇): Cleavage of the entire isopropyl group would yield an ion at m/z 81.

  • Ring fragmentation: Imidazole rings can undergo characteristic cleavages, though these are often less intense than the loss of alkyl substituents.

Table 1: Predicted Key Fragment Ions of this compound in EI-MS

m/zProposed Fragment StructureNotes
124[C₇H₁₂N₂]⁺˙Molecular Ion
109[C₆H₉N₂]⁺Loss of •CH₃ from the isopropyl group
81[C₄H₅N₂]⁺Loss of •C₃H₇ (isopropyl group)

High-Resolution Mass Spectrometry (HRMS): The Power of Precision

HRMS provides highly accurate mass measurements, enabling the determination of the elemental composition of the molecular ion and its fragments. For this compound (C₇H₁₂N₂), the theoretical exact mass of the molecular ion is 124.1000. HRMS can confirm this composition, distinguishing it from other ions with the same nominal mass.

Tandem Mass Spectrometry (MS/MS): Unraveling Connectivity

Tandem mass spectrometry, or MS/MS, is a powerful technique for structural elucidation. In this process, the protonated molecule ([M+H]⁺, m/z 125), generated by ESI, is isolated and then fragmented by collision-induced dissociation (CID). The resulting product ions provide information about the molecule's structure.

Proposed Fragmentation of the Protonated Molecule ([M+H]⁺, m/z 125)

The protonation of this compound is expected to occur on one of the nitrogen atoms. The subsequent fragmentation upon CID is likely to involve the loss of neutral molecules from the alkyl substituents.

  • Loss of propene (C₃H₆): A characteristic fragmentation of protonated isopropyl groups via a McLafferty-type rearrangement is less likely here. A more probable pathway is the simple loss of a propene neutral, leading to a product ion at m/z 83.

  • Loss of methane (CH₄): While less common, the loss of a methane molecule from the protonated molecule could occur, resulting in an ion at m/z 109.

G parent [M+H]⁺ m/z 125 frag1 [M+H - C₃H₆]⁺ m/z 83 parent->frag1 - C₃H₆ frag2 [M+H - CH₄]⁺ m/z 109 parent->frag2 - CH₄ G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_interp Data Interpretation stock Stock Solution (1 mg/mL) working Working Standards stock->working lc HPLC/UHPLC (C18 Column) working->lc sample Sample in Matrix cleanup Sample Clean-up (e.g., SPE) sample->cleanup cleanup->lc ms Mass Spectrometer (ESI+) lc->ms data Data Acquisition (MRM Mode) ms->data peak Peak Integration data->peak cal Calibration Curve peak->cal quant Quantification cal->quant

Crystal structure analysis of 2-Isopropyl-4-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Isopropyl-4-methyl-1H-imidazole

Abstract

The precise elucidation of three-dimensional molecular architecture is a cornerstone of modern drug discovery and materials science. The imidazole scaffold, in particular, is a privileged structure in medicinal chemistry, and understanding its atomic-level arrangement is critical for rational drug design. This guide provides a comprehensive technical overview of the methodologies involved in the crystal structure analysis of this compound. Due to the absence of a publicly available crystal structure for this specific compound, this document will detail its synthesis and then use the structurally related and well-characterized herbicide, Imazapic, which contains a 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl) moiety, as an illustrative case study for the principles and execution of single-crystal X-ray diffraction. This approach provides researchers, scientists, and drug development professionals with a robust framework for undertaking similar structural analyses.

Introduction: The Significance of the Imidazole Scaffold

Imidazole derivatives are fundamental heterocyclic compounds that form the core of numerous biologically active molecules, including the essential amino acid histidine. Their unique electronic properties and ability to act as proton donors and acceptors make them exceptional ligands for metal ions in enzymes and versatile participants in hydrogen bonding networks.[1] The therapeutic potential of compounds based on this scaffold is intrinsically linked to their three-dimensional structure, which governs their interactions with biological targets.[1]

This compound (C₇H₁₂N₂) is a substituted imidazole that serves as a valuable building block in the synthesis of more complex molecules.[2] The isopropyl group at the 2-position and the methyl group at the 4-position significantly influence its steric and electronic properties, which in turn dictate its reactivity and potential biological activity. To fully understand and exploit these properties for applications such as enzyme inhibition or materials science, a definitive determination of its crystal structure is paramount.

Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining the solid-state structure of molecules, providing precise information on bond lengths, bond angles, and the intricate details of intermolecular interactions that govern crystal packing.[3] This guide will navigate the critical steps from synthesis and crystallization to the final structural refinement and analysis.

Synthesis and Crystallization

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. This phase is often the most challenging bottleneck in the entire process.

Synthesis of this compound

While multiple synthetic routes to substituted imidazoles exist, a common and effective method involves the condensation of an aldehyde, an α-dicarbonyl compound, and an ammonia source. For the title compound, a documented procedure is as follows:

Experimental Protocol: Synthesis

  • Reaction Setup: A solution of isobutyraldehyde (50 mmol) in 25 mL of ethanol is prepared in a round-bottom flask.

  • Addition of Reagents: Ammonium hydroxide (28%, 25 mL) is added to the solution at 55 °C. Subsequently, methylglyoxal (63 mmol) is added dropwise to the reaction mixture.

  • Reaction Conditions: The resulting solution is stirred for 16 hours at 60 °C.

  • Workup and Extraction: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then partitioned between ethyl acetate (50 mL) and water (30 mL).

  • Purification: The organic phase is washed with brine, dried over magnesium sulfate (MgSO₄), and concentrated. The crude product is purified by flash column chromatography using dichloromethane as the eluent to yield this compound as a light yellow solid.

This protocol is adapted from a published procedure in the European Journal of Medicinal Chemistry.

The Art and Science of Crystallization

Obtaining crystals suitable for SCXRD—typically well-ordered and of sufficient size (0.1-0.3 mm in all dimensions)—requires a systematic exploration of crystallization conditions. The underlying principle is to slowly bring a solution to a state of supersaturation, allowing for controlled nucleation and gradual crystal growth.

Common Crystallization Techniques:

  • Slow Evaporation: This is the simplest method, where the solute concentration is gradually increased by allowing the solvent to evaporate slowly from a nearly saturated solution. The choice of solvent is critical, as it influences crystal habit and can even be incorporated into the crystal lattice.[3]

  • Vapor Diffusion: Ideal for small quantities of material, this technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger reservoir of an "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting crystallization.

  • Slow Cooling: This method is effective for compounds whose solubility is highly dependent on temperature. A saturated solution is prepared at an elevated temperature and then cooled slowly and controllably. As the temperature decreases, the solubility drops, leading to crystal formation.

X-ray Crystallography: A Case Study

As a definitive crystal structure for this compound is not available in open-access crystallographic databases, we will use the closely related compound, 2-(4-Isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)-5-methylnicotinic acid (Imazapic) , to illustrate the experimental workflow.[4][5] This compound shares the key isopropyl and methyl-substituted imidazole core.

The overall workflow for single-crystal X-ray diffraction is a multi-stage process, from data collection to the final validation of the structural model.

sc_xrd_workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Determination cluster_output Final Output synthesis Synthesis & Purification crystallization Single Crystal Growth synthesis->crystallization High Purity Sample mounting Crystal Mounting crystallization->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection data_processing Data Integration & Scaling data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file report Structural Report & Publication cif_file->report

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Data Collection and Structure Refinement
  • Crystal Selection and Mounting: A suitable single crystal of Imazapic is selected under a microscope and mounted on a goniometer head.[1]

  • Data Collection: The crystal is placed in a diffractometer and cooled to a specific temperature (e.g., 293 K) to minimize thermal vibrations.[1] Monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å) is used.[1] A series of diffraction images are collected as the crystal is rotated.[3]

  • Data Processing: The collected diffraction intensities are integrated, scaled, and corrected for experimental factors like absorption using specialized software.[1]

  • Structure Solution: The crystal structure is solved using direct methods, which mathematically phase the diffraction data to generate an initial electron density map and a preliminary molecular model.[6]

  • Structure Refinement: The initial model is refined using a full-matrix least-squares method on F².[6] In this iterative process, atomic positions and thermal parameters are adjusted to achieve the best possible fit between the calculated and observed diffraction data. Non-hydrogen atoms are typically refined anisotropically.[1]

Results and Discussion: The Crystal Structure of Imazapic

The crystallographic analysis of Imazapic provides precise details about its molecular geometry and how the molecules arrange themselves in the solid state.

Crystallographic Data

The key crystallographic parameters for Imazapic are summarized in the table below.[4][5] This data serves as the fundamental fingerprint of the crystal structure.

ParameterValue
Chemical FormulaC₁₄H₁₇N₃O₃
Molecular Weight275.31
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.102 (2)
b (Å)16.035 (3)
c (Å)7.2883 (15)
β (°)94.17 (3)
Volume (ų)1410.6 (5)
Z4
Temperature (K)293
RadiationMo Kα (λ = 0.71073 Å)
Final R-factor [I>2σ(I)]R = 0.046
Molecular and Supramolecular Structure

The analysis of the Imazapic structure reveals several key features:

  • Planarity: The pyridine and imidazole rings are nearly coplanar, with a very small dihedral angle of 3.08(5)° between them.[5] This planarity can be crucial for stacking interactions and binding to biological targets.

  • Intramolecular Hydrogen Bonding: A significant intramolecular O—H···N hydrogen bond is observed.[5] This interaction contributes to the conformational rigidity of the molecule.

  • Intermolecular Interactions: In the crystal lattice, molecules are linked by an N—H···O hydrogen bond, forming chains that extend along the[7] crystallographic direction.[4][5] These hydrogen bonds are the primary forces governing the crystal packing.

Caption: Simplified schematic of the Imazapic core structure.

Conclusion and Future Outlook

This guide has outlined the comprehensive process required for the crystal structure analysis of a small organic molecule, using this compound as the target and the related Imazapic compound as a practical demonstrator. The journey from rational synthesis and meticulous crystallization to high-precision X-ray diffraction and refinement provides an unparalleled level of structural detail.

The insights gained from such analyses—conformational preferences, bond geometries, and intermolecular packing motifs—are invaluable. For drug development professionals, this information fuels structure-activity relationship (SAR) studies and the rational design of next-generation therapeutics. For materials scientists, it provides the blueprint for engineering crystalline materials with desired physical and chemical properties. The methodologies described herein represent a foundational and indispensable tool in the modern chemical sciences.

References

Introduction: The Strategic Importance of the Imidazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Isopropyl-4-methyl-1H-imidazole

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biomolecules and therapeutic agents.[1][2][3] Its five-membered aromatic structure, containing two nitrogen atoms, imparts a unique combination of high stability, hydrogen bonding capability, and coordination affinity for metal ions, making it a versatile building block in drug design.[1][2] Derivatives of imidazole are integral to a wide array of anticancer, antifungal, and antiparasitic agents, often functioning by inhibiting key enzymes or modulating receptor activity.[1][3][4][5]

This compound is a specific derivative that combines the foundational imidazole core with alkyl substituents that modulate its lipophilicity and steric profile. Understanding the precise physicochemical properties of this molecule is paramount for its effective application in drug discovery and development. These properties govern critical aspects of its behavior, from solubility and membrane permeability to target binding and metabolic stability. This guide provides a comprehensive analysis of its core physicochemical characteristics, outlines detailed protocols for their experimental determination, and discusses their implications for research and development.

Molecular and Structural Properties

Accurate identification and structural characterization are the foundation of all subsequent physicochemical analysis. This compound is a light yellow solid at room temperature.[6]

PropertyValueSource
IUPAC Name This compound-
Synonyms 2-Isopropyl-5-methyl-1H-imidazole[7]
CAS Number 37455-58-6[6]
Molecular Formula C₇H₁₂N₂[7]
Molecular Weight 124.18 g/mol [7]
Canonical SMILES CC1=CN=C(N1)C(C)C-

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa value dictates the extent of ionization of a molecule at a given pH. For an imidazole derivative, the pKa of the conjugate acid determines the charge state of the molecule in different physiological environments, which profoundly impacts solubility, absorption, distribution, and the ability to interact with biological targets. The imidazole ring is basic, and its pKa is a critical parameter for any drug development program.

Experimental Protocol: pKa Determination by Potentiometric Titration

This method, considered a high-precision technique, involves monitoring pH changes in a solution of the compound upon the stepwise addition of a titrant (an acid or a base).[8][9] The pKa is determined from the inflection point of the resulting titration curve.

Methodology:

  • Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water or a suitable co-solvent system if aqueous solubility is low. A concentration of at least 10⁻⁴ M is typically required.[9]

  • Titration Setup: Place the solution in a temperature-controlled beaker with a magnetic stirrer. Calibrate a pH electrode and immerse it in the solution.

  • Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using an automated titrator or a burette.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa corresponds to the pH at the half-equivalence point. A more precise value can be obtained from the inflection point of the curve, which is most clearly identified by plotting the first derivative (ΔpH/ΔV) against the titrant volume.[9]

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

This method is applicable if the protonated and deprotonated forms of the molecule have distinct UV-Vis absorption spectra.[9] The change in absorbance at a specific wavelength is measured as a function of pH.

Methodology:

  • Spectrum Scan: Record the UV-Vis absorption spectra of the compound in highly acidic (e.g., pH 1) and highly basic (e.g., pH 12) solutions to identify the wavelengths of maximum absorbance (λmax) for the fully protonated and deprotonated species.

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range.[10]

  • Sample Preparation: Prepare solutions of the compound at a constant concentration in each of the buffer solutions.

  • Absorbance Measurement: Measure the absorbance of each solution at the chosen λmax.

  • Analysis: Plot the measured absorbance against the pH of the buffer solutions. This will generate a sigmoidal curve. The inflection point of this curve corresponds to the pH where the concentrations of the protonated and deprotonated species are equal, and thus, pH = pKa.[8]

Workflow for Spectrophotometric pKa Determination

Caption: General workflow for determining pKa via UV-Vis spectrophotometry.

Lipophilicity (LogP): A Predictor of Membrane Permeability

Lipophilicity, quantified as the logarithm of the partition coefficient (LogP), is a crucial parameter in drug development that describes a compound's distribution between an organic (lipid) and an aqueous phase.[11] It heavily influences membrane permeability, protein binding, solubility, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties. A LogP value that is too high can lead to poor aqueous solubility and high metabolic turnover, while a value that is too low may hinder passage across biological membranes.[12]

For this compound, a computationally predicted LogP value is available.

ParameterValueMethodSource
XLogP3 1.6Computed[7]

This moderate LogP value suggests a balanced character, potentially favorable for oral bioavailability. However, experimental verification is essential.

Experimental Protocol: LogP Determination by the Shake-Flask Method

The shake-flask method is the traditional and most widely accepted technique for determining LogP.[8][11] It directly measures the partitioning of a solute between n-octanol and water.

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water (typically a buffer, e.g., phosphate buffer at pH 7.4) with n-octanol by mixing them vigorously and allowing the layers to separate for at least 24 hours.[13]

  • Sample Addition: Dissolve a known amount of this compound in the aqueous phase.

  • Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution in a separatory funnel. Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow the compound to reach partitioning equilibrium.

  • Phase Separation: Allow the mixture to stand undisturbed until the two phases have clearly separated. Centrifugation can be used to accelerate this process.

  • Concentration Analysis: Carefully withdraw a sample from each phase. Determine the concentration of the compound in both the aqueous and n-octanol layers using a suitable analytical technique, such as HPLC-UV.

  • Calculation: Calculate the partition coefficient (P) and LogP using the following equations:[14]

    • P = [Concentration in n-octanol] / [Concentration in aqueous phase]

    • LogP = log₁₀(P)

Workflow for Shake-Flask LogP Determination

LogP_Workflow A Prepare pre-saturated n-octanol and water (pH 7.4) B Dissolve compound in aqueous phase A->B C Add equal volume of n-octanol and shake vigorously B->C D Allow phases to separate (centrifuge if necessary) C->D E Measure compound concentration in each phase via HPLC D->E F Calculate P = [Octanol]/[Aqueous] E->F G Calculate LogP = log10(P) F->G

Caption: Step-by-step workflow for the shake-flask LogP determination method.

Solubility: The Foundation of Bioavailability

Aqueous solubility is a fundamental property that affects the entire drug discovery and development process.[15] Poor solubility can be a major obstacle to achieving adequate drug absorption and bioavailability, making it a common reason for candidate attrition.

While specific quantitative solubility data for this compound was not found, the "like dissolves like" principle suggests it will have moderate solubility in polar solvents due to the imidazole core but limited solubility in water, which can be influenced by pH.[16] The related compound 2-isopropylimidazole has a calculated water solubility (logS) of -1.64 mol/L.[17]

Experimental Protocol: Thermodynamic Solubility Determination

This method determines the equilibrium solubility of a compound by allowing an excess of the solid to equilibrate with the solvent over time.[15]

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid must be visible.[15]

  • Equilibration: Seal the vial and agitate it at a constant, controlled temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, stop the agitation and allow the undissolved solid to settle. A portion of the supernatant is then carefully removed and filtered (e.g., using a 0.45 µm syringe filter) or centrifuged to remove all solid particles.

  • Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as HPLC-UV or LC-MS.

  • Result: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent at that temperature.

Physical and Spectral Properties

Melting and Boiling Points

These properties are indicators of purity and the physical state of the compound under different conditions. As a solid, this compound has a melting point above ambient temperature, though a specific value is not reported in the provided search results.

Spectral Data for Structural Confirmation

Spectroscopic data is essential for confirming the identity and structure of a synthesized compound.

  • ¹H NMR (400 MHz, CDCl₃): δ: 8.29 (br, 1H), 6.55 (s, 1H), 3.03-2.91 (m, 1H), 2.22 (s, 3H), 1.34 (s, 3H), 1.32 (s, 3H).[6] This spectrum is consistent with the proposed structure, showing the imidazole proton, the isopropyl methine and methyl groups, and the methyl group on the ring.

  • LC/MS (ESI) m/z: [M + 1]⁺ calcd. for C₇H₁₂N₂: 125.10; found: 125.1.[6] This mass spectrometry result confirms the molecular weight of the compound.

Synthesis Overview

For context, this compound can be synthesized via a one-pot reaction. A common procedure involves reacting isobutyraldehyde and methylglyoxal with ammonium hydroxide in ethanol. The mixture is heated, and after workup and purification by column chromatography, the desired product is obtained as a light yellow solid.[6]

Conclusion

This compound presents a molecular profile of significant interest for drug discovery. Its computed LogP of 1.6 suggests a favorable balance between lipophilicity and hydrophilicity, a key attribute for potential oral drug candidates. While experimental data for pKa and solubility are pending, the established protocols detailed herein provide a clear roadmap for their determination. The confirmed structure via NMR and MS provides a solid foundation for further investigation. For researchers and drug development professionals, a thorough experimental characterization of these core physicochemical properties is the critical next step in unlocking the therapeutic potential of this promising imidazole derivative.

References

An In-depth Technical Guide to Tautomerism in 2-Isopropyl-4-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical analysis of the tautomerism exhibited by 2-isopropyl-4-methyl-1H-imidazole, a substituted imidazole of significant interest in medicinal chemistry and drug development. The interplay of electronic and steric effects from the isopropyl and methyl substituents governs the dynamic equilibrium between its tautomeric forms, influencing its physicochemical properties and biological activity. This document delves into the theoretical underpinnings, experimental characterization, and computational modeling of this phenomenon, offering valuable insights for researchers and professionals in the field.

Foundational Principles of Tautomerism in Imidazoles

Tautomers are structural isomers that readily interconvert through a chemical reaction, most commonly involving the migration of a proton.[1][2] This phenomenon, known as tautomerism, is a special case of structural isomerism and is crucial in understanding the behavior of many organic molecules, including fundamental biological building blocks.[3] In heterocyclic systems like imidazole, prototropic tautomerism, the relocation of a proton, is the most prevalent form.[3][4]

Specifically, imidazoles exhibit annular tautomerism, where a proton can move between the two nitrogen atoms of the heterocyclic ring.[1][3][5] For an unsymmetrically substituted imidazole, this results in two distinct tautomeric forms that exist in a dynamic equilibrium. The position of this equilibrium is dictated by several factors, including the electronic nature of the substituents, solvent polarity, temperature, and pH.[1] Understanding this equilibrium is paramount, as different tautomers can display varied reactivity, binding affinities to biological targets, and pharmacokinetic profiles.[6][7]

In the case of this compound, the tautomeric equilibrium involves the migration of the proton between the N1 and N3 positions of the imidazole ring, leading to two distinct tautomers: This compound and 2-isopropyl-5-methyl-1H-imidazole .

Caption: Prototropic tautomerism in this compound.

Influence of Substituents on Tautomeric Equilibrium

The electronic properties of the isopropyl and methyl groups play a pivotal role in determining the relative stability of the two tautomers. Both are electron-donating groups through an inductive effect, which influences the electron density of the imidazole ring. The position of these substituents is critical in dictating the preferred tautomeric form.

Generally, electron-donating groups tend to stabilize the tautomer where the proton is on the nitrogen atom further away from the substituent. However, the interplay of steric hindrance and hyperconjugation effects can also significantly impact the equilibrium. Theoretical calculations have shown that for substituted imidazoles, the nature and position of electron-donating and electron-withdrawing substituents are major factors in their stability.[8]

Experimental Methodologies for Tautomer Analysis

The characterization and quantification of tautomeric forms in solution and the solid state rely on a combination of spectroscopic and computational techniques.

NMR spectroscopy is a powerful tool for studying tautomerism.[9] In solution, if the rate of interconversion between tautomers is slow on the NMR timescale, distinct signals for each tautomer can be observed.[10] However, for many imidazoles, this exchange is rapid, resulting in time-averaged signals.[11]

  • ¹H NMR Spectroscopy : The chemical shifts of the ring protons are sensitive to the electronic environment and can provide clues about the predominant tautomer. However, due to rapid proton exchange, the NH proton signal is often broad or unobservable.[11]

  • ¹³C NMR Spectroscopy : The chemical shifts of the ring carbons, particularly C4 and C5, are highly diagnostic of the tautomeric state.[11][12] A significant difference in the chemical shifts of C4 and C5 (Δδ) is often indicative of a specific tautomer.[12] Computational studies have shown that the difference in ¹³C NMR chemical shifts between C4 and C5 can be a reliable indicator of the predominant tautomer.[11]

  • Variable Temperature (VT) NMR : By lowering the temperature, it may be possible to slow down the tautomeric interconversion to the point where separate signals for each tautomer can be resolved.[13]

Experimental Protocol: NMR Analysis of Tautomerism

  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). Prepare a series of samples in different solvents to assess the impact of solvent polarity on the tautomeric equilibrium.

  • Data Acquisition :

    • Record ¹H and ¹³C NMR spectra at room temperature on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • For VT studies, acquire spectra at a range of temperatures, starting from room temperature and decreasing in increments of 10-20 K until either the solvent freezes or distinct tautomer signals are observed.

  • Data Analysis :

    • Analyze the chemical shifts and coupling constants of the imidazole ring protons and carbons.

    • Calculate the difference in chemical shifts (Δδ) between C4 and C5. Compare this value to computationally predicted shifts for each tautomer to infer the predominant form.

    • If distinct signals are observed at low temperatures, integrate the signals to determine the relative populations and calculate the equilibrium constant (KT).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve Sample in Deuterated Solvent acq1 Record ¹H & ¹³C NMR at Room Temperature prep1->acq1 prep2 Prepare Samples in Various Solvents prep2->acq1 acq2 Perform Variable Temperature (VT) NMR acq1->acq2 an1 Analyze Chemical Shifts (Δδ for C4-C5) acq1->an1 an2 Integrate Signals at Low Temperature acq2->an2 an3 Calculate Equilibrium Constant (KT) an1->an3 an2->an3

Caption: Experimental workflow for NMR analysis of tautomerism.

FTIR spectroscopy provides information about the vibrational modes of a molecule.[14] The stretching frequencies of N-H and C=N bonds within the imidazole ring are particularly sensitive to the tautomeric form.[14] Hydrogen bonding interactions between imidazole molecules can influence the N-H stretching frequencies.[15]

Table 1: Key Infrared Vibrational Frequencies for Imidazole Tautomer Analysis

Vibrational ModeApproximate Frequency (cm⁻¹)Observations
N-H Stretch (Ring)3300-3050The position and broadness of this band can be influenced by hydrogen bonding and the specific tautomer present.[15][16]
C=N Stretch (Ring)1680-1600The frequency of the endocyclic C=N stretch can differ between tautomers.[14]
Ring Vibrations1550-1450The pattern of bands in this region is characteristic of the overall ring structure.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and their spectroscopic properties.[17][18][19] These calculations can provide insights into the gas-phase thermodynamics of the tautomeric equilibrium and can be extended to model solvent effects.[19][20]

Computational Protocol: DFT Analysis of Tautomerism

  • Structure Optimization : Build the 3D structures of both the this compound and 2-isopropyl-5-methyl-1H-imidazole tautomers. Perform geometry optimizations using a suitable DFT functional (e.g., B3LYP, ωB97XD) and basis set (e.g., 6-311++G(d,p)).[19]

  • Frequency Calculations : Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy, Gibbs free energy).[19]

  • Energy Comparison : Compare the calculated Gibbs free energies of the two tautomers to determine their relative stabilities and predict the equilibrium constant (ΔG = -RTlnKT).

  • NMR and IR Spectra Prediction : Calculate the NMR chemical shifts (using the GIAO method) and IR vibrational frequencies for each tautomer.[11][21] These predicted spectra can then be compared with experimental data to aid in the assignment of the predominant tautomeric form.

  • Solvent Effects : To model the system in solution, employ implicit solvent models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).[20]

DFT_Workflow cluster_calc Quantum Chemical Calculations cluster_results Analysis & Prediction start Build 3D Structures of Tautomers opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculations opt->freq nmr_ir Predict NMR & IR Spectra opt->nmr_ir solvent Incorporate Solvent Models (e.g., PCM, SMD) opt->solvent energy Compare Gibbs Free Energies freq->energy spectra Compare Predicted vs. Experimental Spectra nmr_ir->spectra solvent->energy kt Predict Equilibrium Constant (KT) energy->kt

References

Quantum chemical calculations for 2-Isopropyl-4-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Quantum Chemical Calculation of 2-Isopropyl-4-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole scaffold is a cornerstone in medicinal chemistry, integral to numerous biologically active compounds.[1][2] this compound, a substituted imidazole, presents a valuable case study for the application of computational chemistry in modern drug discovery.[1][3] Quantum chemical calculations offer a powerful, non-experimental avenue to elucidate the structural, electronic, and spectroscopic properties of such molecules, providing insights that can accelerate the drug design and development process.[4][5][6] This guide provides a comprehensive walkthrough of the theoretical underpinnings and practical methodologies for performing quantum chemical calculations on this compound, aimed at professionals in the pharmaceutical and chemical sciences. We will explore the causality behind methodological choices, from the selection of computational models like Density Functional Theory (DFT) to the appropriate basis sets, ensuring a robust and reproducible computational protocol.

Introduction: The Intersection of Imidazole Chemistry and Computational Science

The imidazole ring's unique electronic structure, its ability to act as both a hydrogen bond donor and acceptor, and its presence in key biological molecules like the amino acid histidine make it a privileged structure in drug design.[2] Understanding the precise three-dimensional geometry, electronic charge distribution, and molecular orbital energies of imidazole derivatives is paramount for predicting their interactions with biological targets.[4][5]

Quantum mechanics (QM) provides the theoretical framework to model these properties with high accuracy. By solving approximations of the Schrödinger equation, we can compute a wide range of molecular characteristics that are often difficult or costly to determine experimentally.[5] This guide will focus on a standard computational workflow applicable to small organic molecules like this compound, demonstrating how to derive meaningful chemical insights from first principles.

Theoretical Foundations: Choosing the Right Computational Tools

The accuracy of any quantum chemical calculation is governed by the chosen theoretical method and the basis set used to describe the molecular orbitals.[7] A judicious choice involves balancing computational cost with the desired accuracy for the property of interest.

The Hierarchy of Methods

Quantum chemical methods form a hierarchy of increasing accuracy and computational expense.

  • Hartree-Fock (HF) Theory : This is a foundational ab initio method that approximates the complex many-electron wavefunction as a single Slater determinant.[8][9][10] It provides a reasonable first approximation for molecular geometries and orbitals but systematically neglects electron correlation—the way electrons mutually avoid each other.[10][11] This omission means HF often fails to capture more subtle electronic effects.

  • Post-Hartree-Fock Methods : To account for electron correlation, methods like Møller-Plesset perturbation theory have been developed.[12][13][14] Second-order Møller-Plesset theory (MP2), a common choice, improves upon HF by adding correlation effects, leading to more accurate energies and properties.[13][15] However, its computational cost scales more steeply with system size than HF or DFT.

  • Density Functional Theory (DFT) : DFT has become the workhorse of modern computational chemistry for its exceptional balance of cost and accuracy.[16][17] Instead of calculating the complex wavefunction, DFT determines the molecular energy from the electron density.[16] The accuracy of DFT depends on the chosen exchange-correlation (XC) functional. For organic molecules, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) have a long track record of providing reliable results for geometries and electronic properties.[17][18]

cluster_methods Hierarchy of Quantum Chemical Methods cluster_accuracy General Trend DFT Density Functional Theory (DFT) (e.g., B3LYP) Good balance of accuracy and cost MP2 Møller-Plesset (MP2) Includes electron correlation High_Cost Higher Cost Higher Accuracy HF Hartree-Fock (HF) Neglects electron correlation HF->DFT Alternative Approach (via Electron Density) HF->MP2 Adds Correlation Low_Cost Lower Cost Lower Accuracy

Caption: Relationship between common quantum chemical methods.
The Role of the Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals.[19] The size and type of the basis set directly impact the accuracy of the calculation.

  • Pople-style basis sets : Sets like 6-31G(d,p) are widely used and offer a good starting point. The "6-31G" describes the number of functions used for core and valence electrons. The "(d,p)" denotes the addition of polarization functions, which are crucial for describing the non-spherical nature of electron density in chemical bonds and are essential for accurate geometry predictions.[20]

  • Dunning-style basis sets : Correlation-consistent basis sets like cc-pVDZ or aug-cc-pVTZ are designed for systematically converging towards the complete basis set limit. They are generally more accurate but also more computationally demanding.[21]

For a molecule like this compound, the B3LYP/6-31G(d,p) level of theory provides a robust and computationally efficient protocol for geometry optimization and electronic property analysis.[18][22]

Experimental Protocol: A Step-by-Step Computational Workflow

This section outlines a detailed, self-validating protocol for the quantum chemical analysis of this compound.

start 1. Initial Structure Generation geom_opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d,p)) start->geom_opt freq_calc 3. Frequency Calculation geom_opt->freq_calc check_freq Check for Imaginary Frequencies freq_calc->check_freq check_freq->geom_opt Found (Re-optimize) is_minimum Verified Minimum Energy Structure check_freq->is_minimum None Found prop_calc 4. Property Calculations is_minimum->prop_calc homo_lumo HOMO/LUMO Analysis prop_calc->homo_lumo mep MEP Mapping prop_calc->mep nmr NMR Simulation prop_calc->nmr ir IR Spectrum prop_calc->ir

Caption: Standard workflow for quantum chemical calculations.
Protocol 1: Geometry Optimization and Verification

Objective: To find the most stable three-dimensional structure of the molecule, corresponding to a minimum on the potential energy surface.

  • Structure Input:

    • Obtain the 2D structure of this compound. The IUPAC name is this compound, with the molecular formula C₇H₁₂N₂.[23]

    • Use a molecular builder (e.g., Avogadro, GaussView) to generate an initial 3D structure. A rough "pre-optimization" using a molecular mechanics force field (e.g., MMFF94) is recommended to obtain a reasonable starting geometry.

  • Optimization Calculation:

    • Software: Gaussian, ORCA, Q-Chem, or similar quantum chemistry software package.

    • Method: B3LYP

    • Basis Set: 6-31G(d,p)

    • Keywords: Opt (for optimization), SCF=Tight (for stringent self-consistent field convergence).

    • Rationale: This step iteratively adjusts the positions of the atoms to minimize the total energy of the molecule, thereby predicting the equilibrium geometry.

  • Frequency Calculation:

    • Input: Use the optimized geometry from the previous step.

    • Method/Basis Set: Same as optimization (B3LYP/6-31G(d,p)).

    • Keywords: Freq

    • Rationale & Validation: This calculation serves two critical purposes. First, it validates that the optimized structure is a true energy minimum. The absence of any imaginary frequencies confirms this.[24] If imaginary frequencies are found, it indicates a transition state or a saddle point, and the structure must be perturbed and re-optimized. Second, the output provides the data needed to simulate the infrared (IR) spectrum.

Protocol 2: Electronic and Spectroscopic Property Calculation

Objective: To analyze the electronic structure and predict spectroscopic data from the verified minimum-energy geometry.

  • Frontier Molecular Orbitals (FMOs):

    • Analysis: From the converged DFT calculation, identify the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

    • Rationale: The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical descriptor of chemical reactivity, kinetic stability, and polarizability. A smaller gap generally implies higher reactivity.[25][26][27]

  • Molecular Electrostatic Potential (MEP):

    • Calculation: Generate the MEP surface by mapping the electrostatic potential onto the molecule's electron density surface.

    • Rationale: The MEP map is a powerful visualization tool. Electron-rich regions (negative potential, typically colored red) indicate likely sites for electrophilic attack, while electron-poor regions (positive potential, typically blue) indicate sites for nucleophilic attack.[26][27] This is invaluable for predicting intermolecular interactions.

  • NMR Spectroscopy Simulation:

    • Method: Gauge-Including Atomic Orbital (GIAO).[28]

    • Keywords: NMR

    • Rationale: The GIAO method is a reliable approach for calculating the isotropic magnetic shielding tensors of atomic nuclei.[29][30] These values can be converted to chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory.

Data Presentation and Interpretation

The output of these calculations provides a wealth of quantitative data that can be used to understand the chemical nature of this compound.

Table 1: Calculated Electronic Properties
PropertyValue (Hartree)Value (eV)Significance
HOMO Energy(Calculated Value)(Calculated Value)Electron-donating ability
LUMO Energy(Calculated Value)(Calculated Value)Electron-accepting ability
HOMO-LUMO Gap (ΔE) (Calculated Value) (Calculated Value) Chemical Reactivity & Stability [25][26]

Note: Values are placeholders and would be populated from the actual calculation output.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[25]

Table 2: Predicted Vibrational Frequencies (IR Spectroscopy)
Vibrational ModeCalculated Frequency (cm⁻¹)Description
N-H stretch(Calculated Value)Imidazole ring N-H bond
C-H stretch (sp²)(Calculated Value)Imidazole ring C-H bond
C-H stretch (sp³)(Calculated Value)Isopropyl & methyl C-H bonds
C=N stretch(Calculated Value)Imidazole ring stretching
C-C stretch(Calculated Value)Ring and substituent stretching

Note: Calculated frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values due to harmonic approximation and basis set limitations.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts
AtomPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)
C2 (imidazole)(Calculated Value)-
C4 (imidazole)(Calculated Value)-
C5 (imidazole)(Calculated Value)(Calculated Value)
C (isopropyl, CH)(Calculated Value)(Calculated Value)
C (isopropyl, CH₃)(Calculated Value)(Calculated Value)
C (methyl)(Calculated Value)(Calculated Value)
N1-H-(Calculated Value)

Note: Shifts are relative to TMS, calculated as δ = σ(TMS) - σ(nucleus).

Conclusion: From Calculation to Application

This guide has detailed a robust and scientifically grounded workflow for the quantum chemical analysis of this compound. By employing Density Functional Theory with the B3LYP functional and a 6-31G(d,p) basis set, researchers can reliably predict the molecule's ground-state geometry, electronic characteristics, and spectroscopic signatures.

The insights gained—such as the locations of electron-rich/poor regions from the MEP map, the molecule's kinetic stability from the HOMO-LUMO gap, and its characteristic spectral fingerprints—are directly applicable in the field of drug development.[31] These computational data can inform the rational design of more potent and selective analogues, predict potential sites of metabolism, and aid in the structural elucidation of newly synthesized compounds, thereby streamlining the path from molecular concept to therapeutic reality.[5][6]

References

Methodological & Application

Application Notes and Protocols: 2-Isopropyl-4-methyl-1H-imidazole as a Ligand for Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Substituted Imidazoles in Coordination Chemistry

The imidazole scaffold is a cornerstone in the design of ligands for metal complexes, owing to its versatile coordination capabilities and the profound impact of its derivatives on the properties of the resulting metal complexes.[1][2] The nitrogen atoms within the imidazole ring readily coordinate with a wide array of metal ions, forming stable complexes with diverse applications in catalysis, materials science, and medicinal chemistry.[3][4] The strategic substitution on the imidazole ring, such as the introduction of isopropyl and methyl groups in 2-isopropyl-4-methyl-1H-imidazole, allows for the fine-tuning of the steric and electronic properties of the ligand. This, in turn, influences the geometry, stability, and reactivity of the metal complexes, enabling the rational design of materials with desired functionalities.

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes featuring the this compound ligand. It is intended for researchers and professionals in chemistry, materials science, and drug development, offering detailed protocols and insights into the practical aspects of working with this promising ligand.

Part 1: Synthesis of the Ligand: this compound

The synthesis of 2,4-disubstituted imidazoles can be effectively achieved through the Debus-Radziszewski reaction, a multicomponent condensation reaction.[5][6][7][8] This method involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. For the synthesis of this compound, a plausible approach involves the reaction of 1-hydroxy-2-butanone (a surrogate for the 1,2-dicarbonyl compound methylglyoxal), isobutyraldehyde, and an ammonia source.

Protocol 1: Synthesis of this compound

Materials:

  • 1-Hydroxy-2-butanone

  • Isobutyraldehyde

  • Ammonium acetate (as ammonia source)

  • Glacial acetic acid

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, separatory funnel)

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-hydroxy-2-butanone (1.0 eq) and isobutyraldehyde (1.1 eq) in ethanol (100 mL).

  • Add ammonium acetate (3.0 eq) and a catalytic amount of glacial acetic acid (0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add dichloromethane (100 mL) and saturated sodium bicarbonate solution (50 mL).

  • Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Characterization:

The structure of the synthesized ligand should be confirmed by spectroscopic methods:

  • ¹H NMR: Expect characteristic signals for the isopropyl group (a doublet and a septet), the methyl group (a singlet), and the imidazole ring protons.

  • ¹³C NMR: Confirm the presence of all carbon atoms in their expected chemical environments.

  • Mass Spectrometry: Determine the molecular weight of the compound.

Part 2: Synthesis of Metal Complexes

The synthesized this compound can be used to form complexes with a variety of transition metals. The following protocols describe the synthesis of copper(II), cobalt(II), and zinc(II) complexes as representative examples.

Protocol 2: Synthesis of a Copper(II) Complex

Copper(II) complexes with imidazole derivatives have shown interesting catalytic and biological activities.[9][10][11]

Materials:

  • This compound

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Methanol

  • Diethyl ether

Procedure:

  • Dissolve this compound (2.0 eq) in methanol (20 mL) in a 50 mL round-bottom flask with stirring.

  • In a separate flask, dissolve copper(II) chloride dihydrate (1.0 eq) in methanol (10 mL).

  • Slowly add the copper(II) chloride solution to the ligand solution with continuous stirring at room temperature.

  • A precipitate should form upon mixing. Stir the reaction mixture for an additional 2 hours at room temperature.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold methanol, followed by diethyl ether.

  • Dry the complex in a desiccator.

Protocol 3: Synthesis of a Cobalt(II) Complex

Cobalt(II) complexes with imidazole ligands have been investigated for their potential as anticancer and antimicrobial agents.[12][13][14]

Materials:

  • This compound

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Ethanol

Procedure:

  • Dissolve this compound (2.0 eq) in ethanol (25 mL) in a 50 mL round-bottom flask.

  • Add a solution of cobalt(II) chloride hexahydrate (1.0 eq) in ethanol (15 mL) dropwise to the ligand solution with stirring.

  • Heat the reaction mixture to reflux for 3 hours.

  • Allow the solution to cool to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, slowly evaporate the solvent to induce crystallization.

  • Wash the resulting solid with cold ethanol and dry under vacuum.

Protocol 4: Synthesis of a Zinc(II) Complex

Zinc(II) complexes with imidazole-containing ligands are explored for their antimicrobial and potential therapeutic applications.[15][16][17][18]

Materials:

  • This compound

  • Zinc(II) acetate dihydrate (Zn(OAc)₂·2H₂O)

  • Methanol

  • Hexane

Procedure:

  • Dissolve this compound (2.0 eq) in methanol (20 mL) in a 50 mL flask.

  • Add a solution of zinc(II) acetate dihydrate (1.0 eq) in methanol (10 mL) to the ligand solution with stirring.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Reduce the volume of the solvent under reduced pressure until a precipitate begins to form.

  • Add hexane to the mixture to complete the precipitation.

  • Collect the white solid by filtration, wash with hexane, and dry in a vacuum oven.

Part 3: Characterization of the Metal Complexes

Thorough characterization is essential to confirm the formation of the desired metal complexes and to elucidate their structures and properties.

Workflow for Characterization of Metal Complexes

cluster_synthesis Synthesis cluster_characterization Characterization Ligand This compound Synthesis Complexation Reaction Ligand->Synthesis Metal_Salt Metal Salt (Cu, Co, Zn) Metal_Salt->Synthesis Solvent Solvent (e.g., Methanol, Ethanol) Solvent->Synthesis Complex Isolated Metal Complex Synthesis->Complex IR FT-IR Spectroscopy Complex->IR UV_Vis UV-Vis Spectroscopy Complex->UV_Vis NMR NMR Spectroscopy (for diamagnetic complexes, e.g., Zn) Complex->NMR Mag_Sus Magnetic Susceptibility (for paramagnetic complexes, e.g., Cu, Co) Complex->Mag_Sus X_Ray Single Crystal X-ray Diffraction Complex->X_Ray EA Elemental Analysis Complex->EA

Caption: Workflow for the synthesis and characterization of metal complexes.

Spectroscopic and Analytical Techniques:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Compare the IR spectrum of the complex with that of the free ligand. Coordination of the imidazole nitrogen to the metal center will typically result in a shift of the C=N and C-N stretching vibrations.[19]

  • UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes can provide information about the coordination geometry of the metal ion.[19][20][21] For instance, d-d transitions for Cu(II) and Co(II) complexes are often observed in the visible region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes like those of Zn(II), ¹H and ¹³C NMR spectroscopy can confirm the coordination of the ligand.[18] Broadening of signals may be observed for paramagnetic complexes.

  • Magnetic Susceptibility: This measurement helps to determine the number of unpaired electrons in paramagnetic complexes (e.g., Cu(II) and Co(II)), providing insight into their electronic structure and oxidation state.

  • Single Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of the metal complex, providing precise information about bond lengths, bond angles, and the coordination geometry around the metal center.

  • Elemental Analysis: This technique confirms the empirical formula of the synthesized complexes by determining the percentage composition of C, H, and N.

Expected Characterization Data Summary

TechniqueFree Ligand (Expected)Metal Complex (Expected Changes)
FT-IR C=N stretch (~1580-1620 cm⁻¹)Shift in C=N and C-N stretching frequencies upon coordination.
UV-Vis Absorption in the UV region.Appearance of d-d transition bands in the visible region for Cu(II) and Co(II) complexes.[19]
¹H NMR Sharp signals for imidazole, isopropyl, and methyl protons.Shift in proton signals upon coordination (for diamagnetic Zn(II) complexes).[18]
Elemental Analysis Confirms C, H, N composition of the ligand.Confirms the stoichiometry of the metal, ligand, and counter-ions in the complex.

Part 4: Potential Applications and Protocols

Metal complexes of substituted imidazoles are promising candidates for various applications.

Application 1: Catalysis

Copper-imidazole complexes have been shown to catalyze various organic reactions.[10][22] The following is a general protocol to screen the catalytic activity of the synthesized copper complex.

Protocol 5: Screening for Catalytic Activity in an Oxidation Reaction

  • Set up a reaction vessel with a model substrate for oxidation (e.g., an alcohol or an alkene).

  • Add the substrate, a suitable solvent, and an oxidizing agent (e.g., hydrogen peroxide or tert-butyl hydroperoxide).

  • Introduce a catalytic amount (e.g., 1-5 mol%) of the synthesized copper(II) complex.

  • Stir the reaction at a specific temperature and monitor the progress by TLC or Gas Chromatography (GC).

  • Analyze the product formation and calculate the conversion and selectivity.

Application 2: Antimicrobial Activity

Zinc and cobalt complexes of imidazole derivatives have demonstrated significant antimicrobial properties.[12][13][15][16][17]

Protocol 6: Evaluation of Antimicrobial Activity (Broth Microdilution Method)

  • Prepare a stock solution of the synthesized zinc(II) or cobalt(II) complex in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial dilutions of the complex in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria or RPMI for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the complex that visibly inhibits microbial growth.

Application 3: Anticancer Research

Cobalt-imidazole complexes are being investigated as potential anticancer agents.[12][13][14]

Protocol 7: In Vitro Cytotoxicity Assay (MTT Assay)

  • Culture a relevant cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate.

  • Treat the cells with various concentrations of the synthesized cobalt(II) complex for a specific duration (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ value (the concentration of the complex that inhibits 50% of cell growth).

Conclusion and Future Directions

The this compound ligand offers a versatile platform for the development of novel metal complexes with tunable properties. The protocols outlined in this guide provide a solid foundation for the synthesis, characterization, and evaluation of these compounds. Further research can explore the synthesis of complexes with other transition metals, the investigation of their photophysical properties, and the expansion of their applications in areas such as sensing and materials science. The systematic study of structure-activity relationships will be crucial for the rational design of next-generation functional materials based on this promising ligand.

References

Application Notes & Protocols for the Synthesis of Transition Metal Complexes with 2-Isopropyl-4-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and characterization of novel transition metal complexes utilizing the sterically influential ligand, 2-isopropyl-4-methyl-1H-imidazole. The protocols and insights herein are designed to be both foundational and explanatory, elucidating the rationale behind key experimental decisions to ensure reproducibility and foster innovation.

Introduction: The Strategic Role of Substituted Imidazoles in Coordination Chemistry

The imidazole moiety is a cornerstone of bioinorganic and coordination chemistry, most notably as the coordinating group in the amino acid histidine, which is fundamental to the function of numerous metalloproteins.[1][2] Substituted imidazoles, such as this compound, offer a fascinating platform for synthetic chemists. The strategic placement of alkyl groups—specifically the bulky isopropyl group at the 2-position—introduces significant steric hindrance around the primary coordination site (the imine nitrogen). This steric influence dictates the coordination number, geometry, and ultimately, the reactivity of the resulting metal complex.

These complexes are of significant interest due to their potential applications across diverse fields. They serve as structural and functional models for metalloenzyme active sites, act as catalysts in organic synthesis, and form the basis for novel therapeutic agents with antimicrobial and antitumor properties.[3][4][5][6][7] This guide will provide a detailed exploration of their synthesis, from general principles to specific, field-tested protocols.

The Ligand: this compound

Before proceeding to synthesis, understanding the ligand's characteristics is paramount.

  • Structure: this compound structure

  • Molecular Formula: C₇H₁₂N₂[8]

  • Molecular Weight: 124.18 g/mol [8]

  • Coordination Behavior: The ligand is monodentate, coordinating to metal ions through the lone pair of electrons on the sp²-hybridized imine nitrogen atom.[1][9] The isopropyl group at the C2 position sterically shields this coordination site, which can prevent the formation of highly coordinated species (e.g., hexacoordinate complexes) with smaller metal ions or favor distorted geometries. The methyl group at the C4 position has a lesser, but still present, electronic and steric influence.

General Synthesis Strategy: A Self-Validating Protocol

The synthesis of these complexes generally involves the direct reaction of a transition metal salt with the imidazole ligand in a suitable solvent. The causality behind each step is critical for success and reproducibility.

Core Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Complex Formation cluster_workup Isolation & Purification MetalSalt Dissolve Metal Salt (e.g., MCl₂, M(NO₃)₂) Mix Combine Solutions (Dropwise addition of ligand) MetalSalt->Mix Solvent A Ligand Dissolve Ligand (2-isopropyl-4-methyl -1H-imidazole) Ligand->Mix Solvent B React Reaction (Stirring, Reflux, Inert Atm.) Mix->React Control Temp. & Time Isolate Induce Precipitation (Cooling / Solvent Evap.) React->Isolate Yields Crude Product Filter Filter & Wash Solid Isolate->Filter Dry Dry Product (Vacuum Oven) Filter->Dry Purify Recrystallize (Optional) Dry->Purify FinalProduct FinalProduct Purify->FinalProduct Characterize Complex

Caption: General experimental workflow for complex synthesis.

Detailed General Protocol
  • Reagent Preparation:

    • Accurately weigh the chosen transition metal salt (e.g., MCl₂, M(NO₃)₂, M(OAc)₂) and dissolve it in a minimal amount of a suitable solvent (Solvent A, typically methanol or ethanol).

    • In a separate vessel, dissolve the this compound ligand in a compatible solvent (Solvent B). The stoichiometry is critical; ratios from 1:1 to 1:4 (metal:ligand) are common to achieve different coordination numbers.[10]

  • Complex Formation:

    • With vigorous stirring, add the ligand solution dropwise to the metal salt solution at room temperature. A color change or the formation of a precipitate is often observed immediately.

    • Causality Check: The choice of metal salt anion is crucial. Non-coordinating anions like perchlorate (ClO₄⁻) or tetrafluoroborate (BF₄⁻) are more likely to yield complexes where only the imidazole ligand and solvent molecules occupy the coordination sphere.[11] Coordinating anions like chloride (Cl⁻) may co-coordinate with the metal, leading to mixed-ligand complexes.[12]

    • The reaction mixture is then stirred for a specified period (typically 2-24 hours). Gentle heating or reflux may be required to drive the reaction to completion, depending on the metal's lability. For air-sensitive metal ions (e.g., Co(II), Fe(II)), the reaction should be conducted under an inert atmosphere (N₂ or Ar).

  • Isolation and Purification:

    • The crude product can be isolated by several methods: slow evaporation of the solvent, cooling the reaction mixture in an ice bath to induce precipitation, or addition of a less-polar co-solvent (like diethyl ether) to decrease solubility.

    • Collect the solid product by vacuum filtration.

    • Wash the precipitate with small portions of cold solvent or the anti-solvent used for precipitation to remove unreacted starting materials and impurities.

    • Dry the complex under vacuum at a moderate temperature.

    • For high-purity applications, such as single-crystal X-ray diffraction, the complex should be recrystallized from an appropriate solvent system.

Application Notes: Synthesis of Specific Metal Complexes

The general protocol can be adapted for various transition metals. Below are specific, optimized examples for Cu(II), Co(II), and Zn(II).

ParameterCopper(II) ComplexCobalt(II) ComplexZinc(II) Complex
Metal Precursor Copper(II) chloride dihydrate (CuCl₂·2H₂O)Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)Zinc(II) chloride (ZnCl₂)
Metal:Ligand Ratio 1 : 21 : 41 : 2
Solvent System MethanolEthanolMethanol / Diethyl Ether
Reaction Temp. Room TemperatureReflux (60-70 °C)Room Temperature
Reaction Time 4 hours6 hours3 hours
Expected Geometry Distorted Tetrahedral/Square PlanarTetrahedral or OctahedralTetrahedral
Expected Formula [Cu(C₇H₁₂N₂)₂Cl₂]--INVALID-LINK--₂[Zn(C₇H₁₂N₂)₂Cl₂]
Protocol 1: Synthesis of Dichlorobis(this compound)copper(II)
  • Dissolve 0.171 g (1.0 mmol) of CuCl₂·2H₂O in 15 mL of methanol. The solution will be green.

  • In a separate beaker, dissolve 0.248 g (2.0 mmol) of this compound in 10 mL of methanol.

  • Slowly add the ligand solution to the stirring copper salt solution. A color change to a deeper green or blue-green is expected.

  • Stir the mixture at room temperature for 4 hours.

  • Reduce the solvent volume to approximately 10 mL on a rotary evaporator.

  • Allow the solution to stand at 4 °C overnight. Collect the resulting microcrystals by filtration, wash with a small amount of cold methanol, and dry under vacuum.

Protocol 2: Synthesis of Tetrakis(this compound)cobalt(II) Nitrate
  • Dissolve 0.291 g (1.0 mmol) of Co(NO₃)₂·6H₂O in 20 mL of ethanol. The solution will be pink.

  • Dissolve 0.497 g (4.0 mmol) of this compound in 15 mL of ethanol.

  • Add the ligand solution to the cobalt salt solution. The color will likely change to a deep blue or purple, indicative of a tetrahedral Co(II) species in solution, which may change upon crystallization.

  • Heat the mixture to reflux and maintain for 6 hours under a nitrogen atmosphere.

  • Cool the solution to room temperature and then place it in an ice bath for 1 hour to promote crystallization.

  • Filter the resulting solid, wash with cold ethanol and then diethyl ether, and dry in a vacuum oven at 50 °C. A solvent-free synthesis method by adding the cobalt salt to melted imidazole has also been reported for similar complexes.[13]

Protocol 3: Synthesis of Dichlorobis(this compound)zinc(II)
  • Dissolve 0.136 g (1.0 mmol) of anhydrous ZnCl₂ in 15 mL of methanol.

  • In a separate flask, dissolve 0.248 g (2.0 mmol) of this compound in 10 mL of methanol.

  • Add the ligand solution dropwise to the stirring zinc chloride solution. A white precipitate may form immediately.

  • Stir the resulting suspension at room temperature for 3 hours to ensure complete reaction.

  • Add 20 mL of diethyl ether to the suspension to further decrease the solubility of the product.

  • Collect the white solid by vacuum filtration, wash thoroughly with diethyl ether, and dry under vacuum. This procedure is based on established methods for synthesizing similar zinc-imidazole complexes.[12]

Characterization: A Multi-Technique Approach

Confirming the identity and structure of the synthesized complex is a critical self-validating step. A combination of spectroscopic and analytical methods is required.

Characterization Workflow Diagram

Characterization_Workflow cluster_primary Primary Characterization cluster_structural Structural Elucidation cluster_physical Physical Properties Start Synthesized Complex FTIR FT-IR Spectroscopy Start->FTIR Confirm Coordination UVVis UV-Vis Spectroscopy Start->UVVis Electronic Transitions (d-d) ElemAnal Elemental Analysis (C, H, N) Start->ElemAnal Verify Empirical Formula NMR NMR Spectroscopy (¹H, ¹³C for Zn(II)) FTIR->NMR MagSus Magnetic Susceptibility UVVis->MagSus XRay Single Crystal X-ray Diffraction ElemAnal->XRay If crystals form NMR->XRay Confirm Solution vs. Solid State Structure TGA Thermogravimetric Analysis MagSus->TGA

Caption: Workflow for comprehensive complex characterization.

  • FT-IR Spectroscopy: Coordination of the imidazole ligand to the metal center is confirmed by shifts in the vibrational frequencies of the imidazole ring, particularly the C=N stretching mode. The appearance of a new, low-frequency band (typically 400-500 cm⁻¹) can be attributed to the M-N stretching vibration.[9]

  • UV-Visible Spectroscopy: This technique provides information about the electronic structure and coordination geometry of the complex. For d-block metals, weak absorptions in the visible region correspond to d-d electronic transitions, which are characteristic of the metal's coordination environment (e.g., octahedral vs. tetrahedral).[14][15] Intense bands, often in the UV region, may arise from ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge transfer transitions.[16]

  • NMR Spectroscopy (¹H, ¹³C): For diamagnetic complexes like those of Zn(II), NMR is a powerful tool for confirming the structure in solution.[17] The chemical shifts of the ligand's protons and carbons will change upon coordination to the metal.[10][18] The persistence of a single set of ligand signals suggests a symmetric complex in solution. For paramagnetic complexes (Cu(II), Co(II)), NMR peaks are often significantly broadened and shifted, making interpretation more complex but still possible for experts.[17]

  • X-ray Crystallography: This is the definitive method for elucidating the solid-state structure. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions, such as hydrogen bonding.[2][4][19]

  • Elemental Analysis & Magnetic Susceptibility: Elemental analysis (for C, H, N) is used to confirm that the bulk sample's empirical formula matches the proposed structure.[9] Magnetic susceptibility measurements determine the magnetic moment of the complex, which reveals the number of unpaired electrons on the metal center, helping to confirm its oxidation state and electronic configuration.[3]

References

Application Notes and Protocols for Catalytic Applications of 2-Isopropyl-4-methyl-1H-imidazole Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct catalytic applications of metal complexes specifically incorporating the 2-isopropyl-4-methyl-1H-imidazole ligand are not extensively documented in publicly available literature. However, the principles of coordination chemistry and catalysis allow for well-grounded extrapolation from closely related and well-studied substituted imidazole-metal complexes. This guide synthesizes established knowledge from analogous systems to provide a comprehensive framework for the anticipated catalytic utility of this compound metal complexes, offering both foundational insights and actionable protocols.

Introduction: The Strategic Advantage of Substituted Imidazoles in Catalysis

Imidazole and its derivatives are privileged ligands in coordination chemistry and catalysis, owing to their versatile electronic properties and their presence in the active sites of metalloenzymes. The this compound ligand offers a unique combination of steric and electronic features:

  • Steric Influence: The isopropyl group at the 2-position provides significant steric bulk near the metal center. This can be strategically employed to influence substrate selectivity, prevent catalyst deactivation through dimerization, and modulate the coordination geometry of the metal complex.

  • Electronic Tuning: The methyl group at the 4-position and the isopropyl group at the 2-position are electron-donating, which can increase the electron density on the metal center. This, in turn, can enhance the catalytic activity in various reactions, particularly oxidative additions.

These properties make this compound a compelling ligand for the development of novel catalysts for a range of organic transformations. This guide will focus on two primary areas of application where imidazole-based catalysts have shown significant promise: oxidation reactions and cross-coupling reactions .

Synthesis and Characterization of this compound Metal Complexes

The synthesis of metal complexes with this compound can be achieved through the reaction of the ligand with a suitable metal precursor. The choice of metal salt and solvent is crucial for obtaining the desired complex.

Protocol 1: General Synthesis of a this compound Metal(II) Complex

Objective: To synthesize a generic M(II)-[this compound]₂Cl₂ complex (where M = Cu, Co, Ni, Pd).

Materials:

  • This compound

  • Metal(II) chloride salt (e.g., CuCl₂, CoCl₂, NiCl₂, PdCl₂)

  • Ethanol, absolute

  • Diethyl ether

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Filter funnel and paper

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2 equivalents of this compound in absolute ethanol in a Schlenk flask.

  • In a separate flask, dissolve 1 equivalent of the metal(II) chloride salt in a minimal amount of absolute ethanol.

  • Slowly add the metal salt solution to the ligand solution with vigorous stirring.

  • A precipitate may form immediately or upon stirring for several hours at room temperature. The reaction can be gently heated to ensure completion.

  • Once the reaction is complete (monitored by TLC), allow the solution to cool to room temperature.

  • Collect the precipitated complex by vacuum filtration.

  • Wash the solid with cold ethanol and then with diethyl ether to remove any unreacted starting materials.

  • Dry the complex under vacuum.

Characterization: The synthesized complex should be characterized using standard analytical techniques:

  • FT-IR Spectroscopy: To confirm the coordination of the imidazole ligand to the metal center by observing shifts in the C=N and N-H stretching frequencies.

  • UV-Vis Spectroscopy: To study the electronic transitions and coordination geometry of the metal ion.

  • Elemental Analysis: To determine the empirical formula of the complex.

  • Single-Crystal X-ray Diffraction: To unambiguously determine the solid-state structure of the complex.

Catalytic Applications: Oxidation Reactions

Metal complexes containing imidazole ligands are known to be effective catalysts for various oxidation reactions, often mimicking the function of metalloenzymes.[1][2][3] Copper and vanadium complexes, in particular, have been extensively studied.[1][2]

Application Note: Catalytic Oxidation of Alkenes

Vanadium complexes with imidazole-containing ligands have demonstrated significant activity in the oxidation of alkenes, such as styrene and ethylbenzene, using hydrogen peroxide as the oxidant.[2][3] The imidazole ligand is believed to play a crucial role in stabilizing the active vanadium species and modulating its reactivity.

Protocol 2: Catalytic Oxidation of Styrene using a V-2-Isopropyl-4-methyl-1H-imidazole Complex

Objective: To perform the catalytic oxidation of styrene to benzaldehyde and styrene oxide.

Materials:

  • Synthesized V-2-isopropyl-4-methyl-1H-imidazole complex (as prepared in a manner analogous to Protocol 1, using a vanadium precursor like VOSO₄)

  • Styrene

  • Hydrogen peroxide (30% solution)

  • Acetonitrile (solvent)

  • Gas chromatograph (GC) for analysis

  • Round-bottom flask with a condenser

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve the V-2-isopropyl-4-methyl-1H-imidazole catalyst in acetonitrile.

  • Add styrene to the solution.

  • Slowly add hydrogen peroxide to the reaction mixture with vigorous stirring.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product distribution (benzaldehyde vs. styrene oxide) can be determined by GC analysis against calibrated standards.

Data Presentation:

Catalyst Loading (mol%)SubstrateOxidantSolventTemp (°C)Time (h)Conversion (%)Selectivity (Benzaldehyde %)Selectivity (Styrene Oxide %)
1StyreneH₂O₂Acetonitrile706Data to be determined experimentallyData to be determined experimentallyData to be determined experimentally
2StyreneH₂O₂Acetonitrile706Data to be determined experimentallyData to be determined experimentallyData to be determined experimentally

Catalytic Applications: Cross-Coupling Reactions

Palladium and copper complexes with imidazole-based ligands have emerged as highly effective catalysts for C-C and C-N bond-forming reactions.[4][5][6] The steric and electronic properties of the this compound ligand are expected to be beneficial for these transformations.

Application Note: Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis. Imidazole-based ligands, particularly N-heterocyclic carbenes (NHCs) derived from imidazoles, are known to form highly active and stable palladium catalysts.[4] While this compound is not an NHC precursor itself, its direct coordination to palladium can still yield catalytically active species.

Protocol 3: Suzuki-Miyaura Coupling of an Aryl Halide with a Phenylboronic Acid

Objective: To perform the Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid.

Materials:

  • Synthesized Pd-(this compound) complex (as prepared in Protocol 1)

  • 4-bromoanisole

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene/Water (solvent mixture)

  • Schlenk tube

  • Magnetic stirrer and stir bar

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the Pd-(this compound) catalyst, 4-bromoanisole, phenylboronic acid, and potassium carbonate.

  • Add the toluene/water solvent mixture.

  • Seal the Schlenk tube and heat the reaction mixture with stirring at the desired temperature (e.g., 100 °C) for the specified time.

  • Monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation:

Catalyst Loading (mol%)Aryl HalideBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)
0.54-bromoanisolePhenylboronic acidK₂CO₃Toluene/H₂O10012Data to be determined experimentally
1.04-bromoanisolePhenylboronic acidK₂CO₃Toluene/H₂O10012Data to be determined experimentally

Mechanistic Considerations and Workflow Visualization

The catalytic cycles for oxidation and cross-coupling reactions involving imidazole-metal complexes are well-established in principle. The following diagrams illustrate the generally accepted mechanisms.

Diagram 1: Proposed Catalytic Cycle for Alkene Oxidation

OxidationCycle Catalyst V(V)-Complex Intermediate1 V(V)-peroxo complex Catalyst->Intermediate1 + H₂O₂ Alkene Alkene Oxidant H₂O₂ Intermediate2 Epoxide/Rearranged Product Complex Intermediate1->Intermediate2 + Alkene Product Oxidized Product Intermediate2->Product RegeneratedCatalyst V(V)-Complex Intermediate2->RegeneratedCatalyst

A simplified catalytic cycle for the vanadium-catalyzed oxidation of an alkene.

Diagram 2: Generalized Suzuki-Miyaura Cross-Coupling Cycle

SuzukiCycle Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (R¹-X) Transmetal R¹-Pd(II)(R²)L₂ OxAdd->Transmetal Transmetalation (R²-B(OH)₂) RedElim R¹-R² Transmetal->RedElim Reductive Elimination RedElim->Pd0

The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Outlook

While direct experimental data for the catalytic applications of this compound metal complexes is nascent, the foundational principles derived from analogous substituted imidazole systems provide a strong basis for their potential utility. The unique steric and electronic profile of this ligand makes it a promising candidate for developing novel catalysts with enhanced activity and selectivity. Researchers are encouraged to use the protocols and insights provided in this guide as a starting point for exploring the rich catalytic landscape of these fascinating coordination compounds. Further research will undoubtedly uncover specific applications where the distinct features of the this compound ligand offer a significant advantage.

References

Application Notes & Protocols: Imidazole Derivatives in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: Evaluating 2-Isopropyl-4-methyl-1H-imidazole as a Potential Ligand

In the field of asymmetric catalysis, the design of chiral ligands and organocatalysts is paramount for achieving high levels of enantioselectivity. The query regarding the use of this compound is a pertinent one, as the imidazole scaffold is a cornerstone of many successful catalyst systems. However, a thorough review of the scientific literature indicates that this specific, simple imidazole derivative is not established as a privileged ligand or catalyst for asymmetric transformations.

The likely reason for this lies in its structural simplicity. Effective chiral induction typically relies on a catalyst that possesses a rigid, well-defined three-dimensional structure. Key features often include:

  • C₂ Symmetry or High Steric Hindrance: To create a biased and predictable chiral environment around the metal center or reactive site.

  • Chelating Moieties: To ensure a defined and stable coordination geometry.

  • Proximity of Chiral Centers: Stereogenic centers must be close enough to the catalytic site to influence the substrate's approach.

This compound, while containing an imidazole core, lacks these sophisticated features. It is achiral and possesses limited steric bulk, making it unlikely to effectively control the stereochemical outcome of a reaction on its own.

However, the imidazole core is a critical precursor to one of the most powerful classes of organocatalysts: N-Heterocyclic Carbenes (NHCs) . By alkylating the nitrogen atoms of an imidazole derivative and subsequently deprotonating the C2 position, a highly nucleophilic carbene is formed. When the N-substituents are chiral, these NHCs become exceptional catalysts for a wide range of asymmetric reactions.[1][2]

This guide will therefore pivot to a well-documented and highly effective application of a chiral imidazole-derived system: the use of a triazolium salt precatalyst in the asymmetric intramolecular Stetter reaction . This reaction is a benchmark for NHC catalysis and serves as an exemplary protocol for researchers in the field.[3][4]

Application Focus: The Asymmetric Intramolecular Stetter Reaction

The Stetter reaction is a powerful carbon-carbon bond-forming reaction involving the conjugate addition of an aldehyde-derived acyl anion equivalent to a Michael acceptor.[5] This transformation, catalyzed by N-heterocyclic carbenes, creates valuable 1,4-dicarbonyl compounds. The asymmetric variant, particularly the intramolecular version, provides a robust method for synthesizing chiral cyclic ketones, which are important building blocks in natural product synthesis and drug development.[4][6]

Catalytic Principle: Umpolung Reactivity

The core principle of the Stetter reaction is umpolung, or the reversal of polarity.[7] An aldehyde's carbonyl carbon is naturally electrophilic. The NHC catalyst, a strong nucleophile, attacks the aldehyde to form a covalent intermediate known as the Breslow intermediate. This intermediate effectively transforms the aldehyde's carbonyl carbon into a nucleophilic acyl anion equivalent, which can then attack an electrophilic Michael acceptor.[8]

The Role of the Chiral NHC Precatalyst

The catalyst of choice for this protocol is a chiral triazolium salt derived from a natural amino acid. Upon deprotonation with a base, this salt forms a C₂-symmetric chiral NHC. The rigid, sterically defined pocket created by the chiral scaffold of the NHC ensures that the substrate approaches in a highly controlled manner, leading to the preferential formation of one enantiomer of the product.[6]

G cluster_0 Catalyst Activation & Breslow Intermediate Formation cluster_1 Stereodetermining C-C Bond Formation cluster_2 Product Release & Catalyst Regeneration Precatalyst Chiral Triazolium Salt (Precatalyst) NHC Active Chiral NHC Catalyst Precatalyst->NHC Deprotonation Base Base (e.g., KHMDS) Base->Precatalyst Aldehyde Aldehyde Substrate NHC->Aldehyde Nucleophilic Attack Breslow Breslow Intermediate (Acyl Anion Equivalent) Aldehyde->Breslow Proton Transfer MichaelAcceptor Intramolecular Michael Acceptor Breslow->MichaelAcceptor 1,4-Conjugate Addition (Enantiodetermining Step) Adduct Covalent Adduct Breslow->Adduct MichaelAcceptor->Adduct Adduct->NHC Product Chiral 1,4-Dicarbonyl Product Adduct->Product Protonation & Catalyst Elimination Product->NHC Regenerated Catalyst

Figure 1. Catalytic cycle of the asymmetric intramolecular Stetter reaction.

Experimental Protocol: Asymmetric Cyclization of an Aryl Aldehyde

This protocol details the enantioselective cyclization of an aldehyde tethered to an α,β-unsaturated ester to form a chiral dihydrocoumarin derivative, a reaction class with demonstrated high yields and enantioselectivities.[4]

Materials & Reagents
  • Substrate: 2-(2-Formylphenoxy)ethyl acrylate

  • Precatalyst: (1S,2S)-1,2-diamino-1,2-diphenylethane-derived triazolium salt

  • Base: Potassium bis(trimethylsilyl)amide (KHMDS), 0.5 M in toluene

  • Solvent: Anhydrous Toluene

  • Quenching Solution: Saturated aqueous NH₄Cl

  • Extraction Solvent: Ethyl Acetate

  • Drying Agent: Anhydrous MgSO₄

  • Purification: Silica gel for column chromatography

Step-by-Step Methodology

G start Start prep 1. Preparation Add substrate and precatalyst to a flame-dried flask. Purge with Argon. start->prep dissolve 2. Dissolution Add anhydrous toluene and stir to dissolve. prep->dissolve cool 3. Cooling Cool the reaction mixture to 0 °C in an ice bath. dissolve->cool initiate 4. Initiation Add KHMDS solution dropwise over 5 minutes. cool->initiate react 5. Reaction Stir at 0 °C. Monitor by TLC (approx. 1-2h). initiate->react quench 6. Quenching Add saturated aq. NH4Cl to stop the reaction. react->quench extract 7. Extraction Extract with Ethyl Acetate (3x). Combine organic layers. quench->extract dry 8. Drying & Filtration Dry over MgSO4, filter, and concentrate in vacuo. extract->dry purify 9. Purification Purify by silica gel column chromatography. dry->purify end End Analyze product for yield and enantiomeric excess (chiral HPLC). purify->end

Figure 2. Experimental workflow for the asymmetric Stetter reaction.

  • Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the substrate (e.g., 0.2 mmol, 1.0 equiv) and the chiral triazolium salt precatalyst (0.02 mmol, 10 mol%).

    • Causality Note: Flame-drying the glassware and maintaining an inert atmosphere are crucial as the active NHC catalyst and the base (KHMDS) are sensitive to moisture and oxygen.

  • Solvent Addition: Seal the flask with a septum and purge with argon for 5 minutes. Add anhydrous toluene (4.0 mL, 0.05 M) via syringe and stir the mixture until all solids are dissolved.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C over 10 minutes.

  • Reaction Initiation: Slowly add the KHMDS solution (0.02 mmol, 10 mol%, 40 µL of 0.5 M solution in toluene) dropwise via syringe over a period of 5 minutes.

    • Causality Note: Slow addition of the base is critical. A rapid addition can lead to uncontrolled side reactions and potential degradation of the catalyst or substrate. The base deprotonates the triazolium salt at the C-H bond between the two nitrogen atoms to generate the active NHC catalyst in situ.[6]

  • Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the reaction is complete, quench by adding 5 mL of saturated aqueous NH₄Cl solution.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Analysis: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and HRMS. The enantiomeric excess (% ee) is determined by chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation: Substrate Scope and Performance

The utility of a catalytic method is defined by its scope. The aminoindanol-derived triazolium salt has proven effective for a range of substrates.[4]

EntryR Group (on Aldehyde)Tether Linker (X)Yield (%)% ee
1HO9592
25-OMeO9491
35-BrO9993
4HN-Ts9190
5HS8588
6Aliphatic (n-propyl)C8297

Table 1. Representative results for the asymmetric intramolecular Stetter reaction catalyzed by an aminoindanol-derived triazolium salt. Data synthesized from published reports to show general trends.[4][6] High yields and excellent enantioselectivities are consistently achieved across various electronically diverse aromatic aldehydes and different tethering atoms.

Conclusion and Outlook

While this compound itself is not a documented catalyst for asymmetric reactions, its core structure is fundamental to the highly successful class of N-heterocyclic carbene organocatalysts. The asymmetric intramolecular Stetter reaction, catalyzed by chiral triazolium salts, exemplifies the power of this approach. It provides a reliable and highly enantioselective method for constructing complex chiral molecules from simple precursors. For researchers in drug development, mastering such protocols is essential for the efficient synthesis of enantiopure intermediates and active pharmaceutical ingredients. Future developments in this field will likely focus on expanding the substrate scope further and developing even more active catalysts to reduce catalyst loading, aligning with the principles of green and sustainable chemistry.[1][9]

References

Application Notes and Protocols: The Strategic Role of Substituted Imidazoles in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active molecules and approved pharmaceuticals.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged structure in drug design.[1][4] This document provides a detailed examination of 2-isopropyl-4-methyl-1H-imidazole and structurally related propyl-imidazole derivatives as pivotal intermediates in the synthesis of complex pharmaceutical agents. We will focus primarily on the synthesis of a key intermediate for Olmesartan Medoxomil, an angiotensin II receptor antagonist used in the management of hypertension.[5][6][7] This guide will elucidate the underlying chemical principles, provide field-proven, step-by-step protocols, and explain the causality behind critical experimental choices to empower researchers in drug development and process chemistry.

Introduction: The Versatility of the Imidazole Core

Imidazole derivatives are five-membered aromatic heterocycles that are indispensable in pharmaceutical development.[3][8] Their presence in molecules ranges from antifungal agents to anticancer drugs and antihypertensives.[2][4][7][9] The utility of substituted imidazoles like this compound stems from their function as robust, highly functionalizable building blocks.[9][10] The substituents at the 2, 4, and 5 positions of the imidazole ring can be precisely tailored to modulate steric and electronic properties, which in turn dictates the molecule's interaction with biological targets.[4]

This application note centers on a critical industrial application: the synthesis of the 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate core, a key intermediate in the manufacture of Olmesartan Medoxomil.[5][6][11] We will dissect the synthetic strategy, highlighting the rationale for reagent selection, reaction conditions, and purification methods that ensure high yield and purity, which are paramount for large-scale pharmaceutical production.[6][11]

Chemical Profile: Key Imidazole Building Blocks

A successful synthesis begins with well-characterized starting materials. Below is a profile of the primary imidazole precursor and a key downstream intermediate.

Compound NameStructureMolecular FormulaMolecular WeightKey Applications
This compound this compound structureC₇H₁₂N₂124.18 g/mol Versatile building block for medicinal chemistry, ligand in catalysis.[9]
Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate structureC₁₂H₁₈N₂O₄254.28 g/mol Direct precursor for the Grignard reaction in Olmesartan synthesis.[5][11]

Core Application: Synthesis of the Olmesartan Medoxomil Imidazole Moiety

Olmesartan Medoxomil is a prodrug that is hydrolyzed in the gastrointestinal tract to its active metabolite, olmesartan.[6] The synthesis is a multi-step process where the construction of the substituted imidazole ring and its subsequent N-alkylation are critical phases.

Synthetic Strategy and Workflow

The overall strategy involves the formation of a diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate, which is then selectively reacted with a Grignard reagent to form the tertiary alcohol. This key intermediate, ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, is then alkylated with the biphenyl tetrazole side chain to form the backbone of the final drug.

G cluster_0 Phase 1: Imidazole Core Synthesis cluster_1 Phase 2: Functional Group Transformation cluster_2 Phase 3: N-Alkylation A Ethyl Oxalate + Ethyl Chloroacetate B Intermediate Salt A->B Reaction with NaOEt C Diethyl 2-propyl-1H-imidazole- 4,5-dicarboxylate (9) B->C Condensation with Butyramidinium E Ethyl 4-(2-hydroxypropan-2-yl)- 2-propyl-1H-imidazole-5-carboxylate (2) C->E Grignard Reaction C->E D Grignard Reagent (CH3MgBr) G Trityl Olmesartan Ethyl Ester (4) E->G Alkylation (K2CO3) E->G F Biphenyl Tetrazole Side Chain (3)

Figure 1: High-level workflow for the synthesis of a key Olmesartan intermediate.

Detailed Experimental Protocols

The following protocols are adapted from established literature procedures and provide a robust framework for laboratory synthesis.[5][6][11]

Protocol 1: Synthesis of Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate (Compound 9)

This protocol describes the foundational step of creating the substituted imidazole ring system.

Causality: This procedure utilizes a condensation reaction between an intermediate salt and butyramidinium. The use of an acid-base workup is a simple and effective method for purifying the final product to a high degree, which is crucial for the success of subsequent steps.[5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, prepare the requisite intermediate salt from ethyl oxalate and ethyl chloroacetate.

  • Condensation: Add butyramidinium to the reaction mixture in ethanol.

  • Reflux: Heat the reaction mixture to 60-70°C and stir for 5 hours.

  • Workup: After completion (monitored by TLC), evaporate the solvents under reduced pressure. Add water to the residue and extract the mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the product as a white solid.

  • Characterization: Confirm the structure using ¹H NMR and Mass Spectrometry. The expected melting point is in the range of 82-86°C.[5]

Protocol 2: Synthesis of Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate (Compound 2)

This step involves a selective Grignard reaction to form the tertiary alcohol, a critical functional group for the biological activity of Olmesartan.

Causality: The Grignard reaction is a powerful tool for C-C bond formation. The choice of solvent is critical; while THF is common, some industrial processes use toluene to control the formation of "methoxy" and "dehydro" impurities.[11] Strict temperature control (0-10°C) is essential to prevent side reactions and ensure the selective addition of only two equivalents of the Grignard reagent to one of the ester groups. The quench with aqueous NH₄Cl is a standard procedure to neutralize the reaction and hydrolyze the magnesium alkoxide intermediate.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add a solution of diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate (Compound 9) in CH₂Cl₂.

  • Temperature Control: Cool the solution to 0-10°C using an ice bath.

  • Grignard Addition: Slowly add a solution of methylmagnesium bromide (MeMgBr) in THF (approx. 6 equivalents) dropwise, maintaining the internal temperature below 10°C.

  • Reaction: Stir the mixture at 15°C for 1 hour.

  • Quenching: Carefully quench the reaction at 0°C by the slow addition of a saturated aqueous NH₄Cl solution, followed by ethyl acetate.

  • Workup: Separate the organic phase. Extract the aqueous phase twice with ethyl acetate.

  • Purification: Combine all organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo. The product can be further purified by an acid-base treatment involving dissolution in dilute HCl, washing, and then neutralization with NaOH to precipitate the pure product as a white solid.[5] This method effectively removes unreacted starting material and byproducts, yielding a product with >99.5% HPLC purity.[5]

ParameterExpected ResultSource
Yield ~82%[5]
Purity (HPLC) >99.5%[5]
Melting Point 100-102°C[5]
¹H NMR, Mass Spec Consistent with literature data[5]
Protocol 3: N-Alkylation with Biphenyl Tetrazole Moiety (Synthesis of Compound 4)

This final step connects the synthesized imidazole core with the biphenyl tetrazole side chain, which is essential for binding to the angiotensin II receptor.

Causality: This is a standard N-alkylation reaction. Anhydrous potassium carbonate (K₂CO₃) is used as a base to deprotonate the imidazole nitrogen, making it nucleophilic.[6] N,N-Dimethylacetamide (DMAC) is an effective polar aprotic solvent for this type of reaction. The reaction is heated to ensure a reasonable reaction rate. The choice to precipitate the product by adding acetone simplifies purification by avoiding column chromatography, making the process more scalable and economically viable for industrial production.[6]

G cluster_0 Reaction Setup cluster_1 Reaction & Workup A 1. Dissolve Imidazole (2) in DMAC B 2. Add powdered anhydrous K2CO3 A->B C 3. Add Biphenyl Tetrazole (3) B->C D 4. Heat to 40-45°C Stir for 12h C->D E 5. Add Acetone to precipitate product D->E F 6. Filter, wash, and dry the solid product (4) E->F

Figure 2: Step-by-step workflow for the N-alkylation protocol.

  • Reaction Setup: In a suitable reaction vessel, dissolve the imidazole intermediate (Compound 2) in N,N-Dimethylacetamide (DMAC).

  • Base Addition: Add powdered anhydrous potassium carbonate.

  • Alkylating Agent: Add 4-bromomethyl-2,2'-biphenyltetrazole (protected with a trityl group, Compound 3) to the mixture at room temperature (25-30°C).

  • Reaction: Raise the temperature of the reaction mass to 40-45°C and stir for approximately 12 hours, monitoring for completion.

  • Isolation: Upon completion, add acetone to the reaction mass. This will cause the product to precipitate as a slurry.

  • Purification: Filter the solid product, wash it with acetone and water, and then dry under vacuum to yield Trityl Olmesartan Ethyl Ester (Compound 4). This procedure can achieve a yield of around 90%.[6]

Broader Applications in Drug Discovery

While the synthesis of Olmesartan intermediates is a prominent example, the utility of this compound and its analogs extends to other areas of medicinal chemistry. The imidazole scaffold is a key feature in:

  • Antimicrobial Agents: Imidazole derivatives are known to exhibit significant antimicrobial and antifungal properties.[9][10]

  • Enzyme Inhibition: The imidazole ring can coordinate with metal ions in enzyme active sites or form critical hydrogen bonds, making it a valuable scaffold for designing inhibitors for targets in oncology and inflammation.[10]

  • Catalysis and Coordination Chemistry: The nitrogen atoms in the imidazole ring can act as ligands, forming stable complexes with transition metals that are valuable in catalysis.[9][10]

Conclusion

This compound and its structural relatives are not merely simple heterocyclic compounds; they are enabling building blocks for the synthesis of complex and life-saving pharmaceuticals. The successful synthesis of the Olmesartan Medoxomil intermediate demonstrates the strategic importance of this scaffold. By understanding the causality behind each synthetic step—from the choice of solvent to control impurities in a Grignard reaction to the selection of a base for regioselective N-alkylation—researchers can develop robust, scalable, and economically viable processes. The protocols and insights provided herein serve as a practical guide for professionals in drug development, underscoring the enduring value of fundamental organic synthesis in modern medicine.

References

Antifungal activity screening of 2-Isopropyl-4-methyl-1H-imidazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the methodological framework for identifying and quantifying the antifungal potential of novel 2-Isopropyl-4-methyl-1H-imidazole derivatives.

Introduction: The Imperative for Novel Antifungal Agents

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. Fungal pathogens, particularly opportunistic species like Candida albicans and Aspergillus fumigatus, can cause life-threatening diseases, especially in immunocompromised individuals. The existing arsenal of antifungal drugs is limited, and resistance mechanisms are increasingly prevalent. This scenario underscores the urgent need for the discovery and development of new antifungal agents with novel mechanisms of action or improved efficacy.

Imidazole derivatives have long been a cornerstone of antifungal therapy.[1][2] This class of compounds primarily functions by disrupting the fungal cell membrane's integrity, a mechanism that offers a degree of selective toxicity.[2] Specifically, this guide focuses on derivatives of the this compound scaffold[3][4], a promising starting point for identifying next-generation antifungal leads. This document provides a comprehensive suite of protocols, from preliminary screening to quantitative assessment of antifungal potency, designed for researchers in drug discovery and mycology.

The Scientific Rationale: Targeting Fungal Ergosterol Biosynthesis

The efficacy of imidazole antifungals stems from their targeted inhibition of a critical enzyme in the fungal ergosterol biosynthesis pathway: lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51).[2][5][6][7] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[8][9][10]

By inhibiting CYP51, imidazole derivatives prevent the conversion of lanosterol to ergosterol.[11] This blockade leads to two critical downstream effects:

  • Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity of the fungal membrane, making it "leaky" and unable to function correctly.[2]

  • Accumulation of Toxic Sterol Intermediates: The buildup of lanosterol and other 14α-methylated sterols within the cell is toxic, further disrupting cellular processes and contributing to cell death.[12][13]

This targeted mechanism provides a selective advantage, as the fungal CYP51 enzyme is sufficiently different from its human counterparts, minimizing off-target effects.

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Action Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) ToxicSterols Accumulation of 14α-methylated sterols Lanosterol->ToxicSterols Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Incorporation DisruptedMembrane Disrupted Membrane (Increased Permeability) Imidazole This compound Derivatives Imidazole->Lanosterol Inhibition ToxicSterols->DisruptedMembrane CellDeath Fungistatic / Fungicidal Effect DisruptedMembrane->CellDeath

Caption: Mechanism of action of imidazole derivatives.

Screening Workflow: A Two-Tiered Approach

A robust screening cascade is essential for efficiently identifying promising compounds. This guide employs a two-tiered strategy: a qualitative primary screen to identify active derivatives, followed by a quantitative secondary screen to determine their potency.

Workflow cluster_synthesis Compound Preparation cluster_primary Primary Screening (Qualitative) cluster_secondary Secondary Screening (Quantitative) Compound Synthesis of This compound Derivatives Disk Agar Disk Diffusion Assay Compound->Disk Active Active Compounds (Zone of Inhibition > 0) Disk->Active Inactive Inactive Compounds Disk->Inactive MIC Broth Microdilution Assay (Determine MIC) Active->MIC MFC Subculture from MIC wells (Determine MFC) MIC->MFC Data Potent Lead Compounds (Low MIC/MFC values) MFC->Data

Caption: High-level experimental workflow for antifungal screening.

Detailed Experimental Protocols

Protocol 1: Preparation of Fungal Inoculum

Rationale: A standardized inoculum is the most critical variable for ensuring the reproducibility of antifungal susceptibility testing. The final concentration of fungal cells must be consistent across all experiments to yield comparable results. This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[14]

Materials:

  • Fungal culture (e.g., Candida albicans ATCC 90028) grown on Sabouraud Dextrose Agar (SDA) for 24-48 hours.

  • Sterile saline solution (0.85% NaCl).

  • Sterile loops or swabs.

  • Spectrophotometer.

  • Sterile test tubes.

  • Vortex mixer.

  • RPMI 1640 medium.

Procedure:

  • Harvesting Fungal Cells: Using a sterile loop, touch 3-5 distinct colonies from the fresh SDA plate.

  • Creating Suspension: Suspend the colonies in a test tube containing 3-5 mL of sterile saline.

  • Homogenization: Vortex the tube for 15-20 seconds to create a smooth, homogenous suspension.

  • Standardization: Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or, for greater accuracy, by measuring the optical density (OD) at 530 nm. A 0.5 McFarland standard corresponds to approximately 1-5 x 10⁶ CFU/mL.

  • Working Suspension: Perform a 1:1000 dilution of the standardized suspension in RPMI 1640 medium. This will yield the final working inoculum of approximately 1-5 x 10³ CFU/mL, which is the target for broth microdilution assays. For disk diffusion, the standardized 1-5 x 10⁶ CFU/mL suspension is used directly.

Protocol 2: Primary Screening - Agar Disk Diffusion Assay

Rationale: The disk diffusion assay is a simple, cost-effective method for qualitatively screening a large number of compounds.[15][16] It relies on the principle that an active compound will diffuse from a paper disk into the agar and inhibit the growth of a lawn of fungi, creating a clear "zone of inhibition" (ZOI).[17]

Materials:

  • Mueller-Hinton Agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue.[14][18]

  • Sterile Petri dishes (100 mm).

  • Standardized fungal inoculum (1-5 x 10⁶ CFU/mL).

  • Sterile cotton swabs.

  • Sterile paper disks (6 mm diameter).

  • Test compounds dissolved in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).

  • Positive Control: Fluconazole (10 µ g/disk ).

  • Negative Control: Disks impregnated with the solvent (e.g., DMSO) only.

Procedure:

  • Plate Preparation: Pour molten MHA into Petri dishes to a uniform depth of 4 mm and allow to solidify.

  • Inoculation: Dip a sterile cotton swab into the standardized fungal inoculum. Squeeze out excess liquid against the inside of the tube. Swab the entire surface of the agar plate three times, rotating the plate 60 degrees after each application to ensure even coverage.

  • Disk Application:

    • Aseptically apply sterile paper disks to the agar surface.

    • Pipette a fixed volume (e.g., 10 µL) of each test compound solution, positive control, and negative control onto separate disks.

  • Incubation: Invert the plates and incubate at 35°C for 24-48 hours.[18]

  • Measurement: After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters (mm). A clear zone indicates antifungal activity.

Protocol 3: Secondary Screening - Broth Microdilution for MIC

Rationale: This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19] It is the gold standard for quantitative susceptibility testing and follows CLSI document M27 guidelines.[20][21]

Materials:

  • Sterile 96-well flat-bottom microtiter plates.

  • Test compounds and control drugs (e.g., Fluconazole).

  • RPMI 1640 medium.

  • Working fungal inoculum (1-5 x 10³ CFU/mL).

  • Multichannel pipette.

Procedure:

  • Plate Setup:

    • Add 100 µL of RPMI 1640 to wells 2 through 12 in each row designated for a test compound.

    • Add 200 µL of the highest concentration of the test compound (prepared in RPMI 1640) to well 1.

  • Serial Dilution:

    • Using a multichannel pipette, transfer 100 µL from well 1 to well 2. Mix by pipetting up and down.

    • Continue this two-fold serial dilution across the plate from well 2 to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug).

    • Well 12 will serve as the sterility control (no drug, no inoculum).

  • Inoculation: Add 100 µL of the working fungal inoculum to wells 1 through 11. Do NOT add inoculum to well 12. The final volume in each well (except 12) will be 200 µL.

  • Incubation: Cover the plate and incubate at 35°C for 24-48 hours.

  • Reading the MIC: The MIC is the lowest drug concentration in which there is no visible growth (i.e., the first clear well). This can be determined visually or by reading the OD at 490 nm.

Protocol 4: Determination of Minimum Fungicidal Concentration (MFC)

Rationale: The MIC value indicates growth inhibition (fungistatic activity), but not necessarily cell death (fungicidal activity). The MFC determines the lowest concentration of a compound that kills 99.9% of the initial fungal inoculum.

Materials:

  • Completed MIC plate.

  • SDA plates.

  • Micropipette.

Procedure:

  • Subculturing: From each well of the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.

  • Plating: Spot the 10 µL aliquot onto a labeled sector of an SDA plate.

  • Incubation: Incubate the SDA plate at 35°C for 24-48 hours, or until growth is visible in the growth control spot.

  • Reading the MFC: The MFC is the lowest concentration from the MIC plate that results in no fungal growth (or a reduction of ≥99.9%) on the subculture plate.

Data Presentation and Interpretation

Results from the screening cascade should be organized systematically to facilitate structure-activity relationship (SAR) analysis.

Table 1: Antifungal Activity of Hypothetical this compound Derivatives

Compound IDR-Group ModificationDisk Diffusion ZOI (mm)MIC (µg/mL) vs. C. albicansMFC (µg/mL) vs. C. albicans
Lead-001 -H1264>128
Lead-002 -CH₂-Ph181632
Lead-003 -CH₂-(4-Cl-Ph)2548
Lead-004 -CH₂-(4-F-Ph)2424
Lead-005 -CO-Ph10128>128
Fluconazole Positive Control28116
Vehicle Negative Control0>128>128

Interpretation:

  • Active vs. Inactive: Compounds with a ZOI > 0 mm in the primary screen are considered active.

  • Potency: The lower the MIC and MFC values, the more potent the compound.

  • Fungistatic vs. Fungicidal: If the MFC/MIC ratio is ≤ 4, the compound is generally considered fungicidal. A ratio > 4 suggests it is primarily fungistatic.

  • SAR Insights: From the hypothetical data in Table 1, adding a halogenated benzyl group at the R-position (Lead-003, Lead-004) appears to significantly enhance antifungal activity compared to the unsubstituted parent compound (Lead-001) or a simple benzyl group (Lead-002). This provides a clear direction for the next round of chemical synthesis and optimization.

References

Application Notes and Protocols for the Antibacterial Evaluation of Novel Imidazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Potential of Imidazole Scaffolds in an Era of Antimicrobial Resistance

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global public health, necessitating an urgent and innovative approach to antibacterial drug discovery.[1] The development of novel therapeutic agents is paramount, and among the myriad of chemical scaffolds explored, the imidazole ring has consistently emerged as a privileged structure in medicinal chemistry.[2][3] Imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms, is a versatile pharmacophore present in numerous biologically active molecules.[2][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[4][5]

The antibacterial efficacy of imidazole compounds is often attributed to their ability to interfere with essential microbial processes.[3] Documented mechanisms of action include the disruption of bacterial cell wall synthesis, compromising cell membrane integrity, inhibition of nucleic acid replication, and interference with protein synthesis.[2][3] Furthermore, emerging research highlights the potential of imidazole derivatives to inhibit bacterial communication systems, such as quorum sensing, and to disrupt the formation of resilient biofilm communities.[6][7][8]

This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides a detailed framework for the systematic antibacterial evaluation of novel imidazole compounds. It moves beyond a mere recitation of protocols to explain the underlying scientific principles and the causal logic behind experimental design. Each protocol is presented as a self-validating system, ensuring the generation of robust and reproducible data.

I. Foundational Antibacterial Susceptibility Testing: Determining the Potency of Novel Imidazole Compounds

The initial phase in evaluating a novel antibacterial agent is to determine its intrinsic potency against a panel of clinically relevant bacterial strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are the cornerstone assays for this purpose. These assessments provide a quantitative measure of the compound's ability to inhibit visible growth and to kill bacteria, respectively.[4]

A. Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[9] The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted and standardized technique for determining MIC values.

Scientific Rationale: This assay is based on the principle of exposing a standardized bacterial inoculum to a serial dilution of the test compound. The visual inspection for turbidity (an indicator of bacterial growth) allows for a clear determination of the minimum concentration required to inhibit proliferation. This method is highly reproducible and allows for the simultaneous testing of multiple compounds against various bacterial strains.

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate the broth culture at 35 ± 2°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This standardization is crucial for the reproducibility of the assay.

    • Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Imidazole Compound Dilutions:

    • Prepare a stock solution of the novel imidazole compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

    • Perform a two-fold serial dilution of the compound in CAMHB in a 96-well microtiter plate. The typical concentration range to test is 0.06 to 128 µg/mL, but this may be adjusted based on the expected potency of the compound.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.

    • Include a growth control well (bacteria and broth, no compound) and a sterility control well (broth only).

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the imidazole compound at which there is no visible growth.

B. Minimum Bactericidal Concentration (MBC) Assay

While the MIC indicates the concentration that inhibits growth, the MBC determines the lowest concentration that results in bacterial death, typically defined as a ≥99.9% reduction in the initial bacterial inoculum.[2]

Scientific Rationale: This assay is a direct extension of the MIC assay and serves to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. By sub-culturing from the clear wells of the MIC plate onto agar, one can determine if the bacteria were merely inhibited or actively killed by the compound.

Experimental Protocol: MBC Assay

  • Sub-culturing from MIC Plate:

    • From the wells of the completed MIC assay that show no visible growth (the MIC well and all wells with higher concentrations), aspirate a small, standardized volume (e.g., 10 µL).

    • Spot-plate the aspirated volume onto a sterile Mueller-Hinton Agar (MHA) plate.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Determination of MBC:

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration of the imidazole compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Interpreting MIC and MBC Data:

The relationship between the MIC and MBC values is crucial for characterizing the nature of the antibacterial agent.

  • Bactericidal: If the MBC is no more than four times the MIC (MBC/MIC ≤ 4), the compound is generally considered bactericidal.

  • Bacteriostatic: If the MBC is more than four times the MIC (MBC/MIC > 4), the compound is considered bacteriostatic.

Data Presentation: MIC and MBC of Novel Imidazole Compounds

Imidazole CompoundBacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
IZ-001 Staphylococcus aureus ATCC 29213482Bactericidal
Escherichia coli ATCC 259228324Bactericidal
IZ-002 Staphylococcus aureus ATCC 292132168Bacteriostatic
Escherichia coli ATCC 2592216>128>8Bacteriostatic

II. Probing the Dynamics of Antibacterial Action: Time-Kill Kinetics Assay

To understand the rate at which a novel imidazole compound kills a bacterial population, a time-kill kinetics assay is performed. This dynamic assay provides valuable information on the concentration- and time-dependent bactericidal or bacteriostatic effects of an antimicrobial agent.[10][11]

Scientific Rationale: By sampling a bacterial culture exposed to the test compound at various time points and enumerating the viable bacteria, a time-kill curve can be generated. This curve visually represents the rate and extent of bacterial killing, offering deeper insights than the static endpoints of MIC and MBC assays. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[10]

Experimental Protocol: Time-Kill Kinetics Assay

  • Preparation:

    • Prepare a standardized bacterial inoculum as described for the MIC assay.

    • Prepare flasks containing CAMHB with the imidazole compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC). Include a growth control flask without the compound.

  • Inoculation and Sampling:

    • Inoculate each flask with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting:

    • Perform serial dilutions of each aliquot in sterile phosphate-buffered saline (PBS).

    • Plate the dilutions onto MHA plates.

    • Incubate the plates at 35 ± 2°C for 18-24 hours.

    • Count the colonies on the plates and calculate the CFU/mL for each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each concentration of the imidazole compound and the growth control.

Visualization of Experimental Workflow: Time-Kill Kinetics Assay

Time_Kill_Kinetics_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Standardized Bacterial Inoculum D Inoculate Flasks A->D B Flasks with Imidazole Compound (0.5x, 1x, 2x, 4x MIC) B->D C Growth Control Flask (No Compound) C->D E Incubate and Sample at Time Points (0, 2, 4, 6, 8, 24h) D->E F Serial Dilution and Plating E->F G Incubate Plates F->G H Colony Counting (CFU/mL) G->H I Plot log10 CFU/mL vs. Time H->I

Caption: Workflow for the time-kill kinetics assay.

III. Addressing the Challenge of Bacterial Communities: Anti-Biofilm Assays

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces.[12] Biofilms are notoriously resistant to conventional antibiotics, making them a significant clinical challenge.[12] Evaluating the ability of novel imidazole compounds to inhibit biofilm formation and eradicate established biofilms is therefore a critical step.

Scientific Rationale: Anti-biofilm assays quantify the effect of a compound on two key stages of the biofilm lifestyle: formation and maturation. Inhibition of biofilm formation is assessed by exposing planktonic bacteria to the compound during the initial attachment and growth phases. Eradication of established biofilms is tested by treating mature biofilms with the compound. Crystal violet staining is a common method to quantify total biofilm biomass.[6]

Experimental Protocol: Anti-Biofilm Assay (Crystal Violet Method)

  • Biofilm Formation Inhibition:

    • Dispense a standardized bacterial suspension into the wells of a 96-well microtiter plate.

    • Add serial dilutions of the imidazole compound at sub-MIC concentrations (to avoid inhibiting planktonic growth).

    • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

    • Gently wash the wells with PBS to remove non-adherent planktonic cells.

    • Stain the adherent biofilms with 0.1% crystal violet solution for 15 minutes.

    • Wash the wells again to remove excess stain and allow them to dry.

    • Solubilize the bound crystal violet with 30% acetic acid.

    • Measure the absorbance at a wavelength of 570 nm. A reduction in absorbance compared to the untreated control indicates inhibition of biofilm formation.

  • Eradication of Established Biofilms:

    • Allow biofilms to form in a 96-well plate as described above, but without the addition of the compound.

    • After 24-48 hours, remove the planktonic cells and wash the wells.

    • Add fresh broth containing serial dilutions of the imidazole compound to the established biofilms.

    • Incubate for a further 24 hours.

    • Quantify the remaining biofilm biomass using the crystal violet staining method as described above.

Visualization of Signaling Pathway: Quorum Sensing Inhibition by Imidazole Compounds

Quorum_Sensing_Inhibition cluster_bacterium Bacterial Cell QS_Synthase Signal Synthase AHL Autoinducer Signal (e.g., AHL) QS_Synthase->AHL synthesis Receptor Intracellular Receptor (e.g., LuxR-type) AHL->Receptor binding & activation Virulence Virulence Gene Expression & Biofilm Formation Receptor->Virulence transcription activation Imidazole Novel Imidazole Compound Imidazole->Receptor competitive binding AHL_out Extracellular Autoinducers AHL_out->AHL diffusion

Caption: Inhibition of quorum sensing by a novel imidazole compound.

IV. Assessing the Safety Profile: In Vitro Cytotoxicity Assays

A crucial aspect of antibacterial drug development is ensuring that the novel compounds are selectively toxic to bacteria while exhibiting minimal toxicity to mammalian cells.[13] In vitro cytotoxicity assays are essential for this preliminary safety assessment.

Scientific Rationale: These assays measure key indicators of cell health, such as metabolic activity and membrane integrity. A significant reduction in these parameters in the presence of the test compound indicates potential cytotoxicity.

A. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol: MTT Assay

  • Cell Culture and Treatment:

    • Seed mammalian cells (e.g., HEK293, HepG2) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the novel imidazole compound for 24-48 hours.

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm. A decrease in absorbance in treated cells compared to untreated controls indicates reduced cell viability.

B. Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[14][15]

Experimental Protocol: LDH Assay

  • Cell Culture and Treatment:

    • Culture and treat mammalian cells with the imidazole compound as described for the MTT assay.

  • Collection of Supernatant:

    • After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction:

    • Transfer the supernatant to a new 96-well plate.

    • Add the LDH assay reaction mixture, which contains substrates that are converted by LDH into a colored product.[10]

    • Incubate at room temperature for a specified time, protected from light.[14]

  • Measurement:

    • Measure the absorbance at the appropriate wavelength (typically 490 nm). An increase in absorbance in the supernatant of treated cells indicates LDH release and, therefore, cell membrane damage.

Data Presentation: Cytotoxicity of Novel Imidazole Compounds

Imidazole CompoundCell LineAssayIC₅₀ (µg/mL)
IZ-001 HEK293MTT>128
HEK293LDH>128
IZ-002 HEK293MTT32
HEK293LDH64

IC₅₀: The concentration of the compound that causes a 50% reduction in cell viability or a 50% increase in LDH release.

V. Conclusion: A Roadmap for the Rational Development of Imidazole-Based Antibacterials

The protocols and principles outlined in this guide provide a robust framework for the comprehensive antibacterial evaluation of novel imidazole compounds. By systematically determining their potency, dynamics of action, anti-biofilm activity, and cytotoxicity, researchers can build a strong data package to support the advancement of promising candidates. The emphasis on understanding the "why" behind each experimental step ensures that the generated data is not only accurate but also interpretable in the broader context of antibacterial drug discovery. As the challenge of antimicrobial resistance continues to grow, a rigorous and scientifically grounded approach to the evaluation of new chemical entities like imidazole derivatives is more critical than ever.[16]

VI. References

  • Quorum Sensing and Biofilm Disrupting Potential of Imidazole Derivatives in Chromobacterium violaceum Using Antimicrobial and Drug Discovery Approaches. (2022). PubMed Central. --INVALID-LINK--

  • Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. (n.d.). MDPI. --INVALID-LINK--

  • Introduction To Imidazole And Its Antimicrobial Activity: A Review. (n.d.). Nanotechnology Perceptions. --INVALID-LINK--

  • Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. (2025). ResearchGate. --INVALID-LINK--

  • An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. (n.d.). NIH. --INVALID-LINK--

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). MDPI. --INVALID-LINK--

  • The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus. (2023). Frontiers. --INVALID-LINK--

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (n.d.). PubMed Central. --INVALID-LINK--

  • Imidazoles as Promising Scaffolds for Antibacterial Activity: A Review. (2025). ResearchGate. --INVALID-LINK--

  • Imidazole Derivative As a Novel Translation Inhibitor. (n.d.). PMC. --INVALID-LINK--

  • Imidazole Derivatives and their Antibacterial Activity - A Mini-Review. (n.d.). PubMed. --INVALID-LINK--

  • Recent advances and challenges in antibacterial drug development. (n.d.). PMC - NIH. --INVALID-LINK--

  • LDH cytotoxicity assay. (2024). Protocols.io. --INVALID-LINK--

  • Anti-biofilm studies of synthetic imidazolium salts on dental biofilm in vitro. (2022). PMC - NIH. --INVALID-LINK--

  • Challenges and Opportunities with Antibiotic Discovery and Exploratory Research. (2024). ACS Publications. --INVALID-LINK--

  • N-alkylimidazole derivatives as potential inhibitors of quorum sensing in Pseudomonas aeruginosa. (2025). ResearchGate. --INVALID-LINK--

  • Cytotoxicity Detection Kit (LDH). (n.d.). Sigma-Aldrich. --INVALID-LINK--

  • Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. (2023). MDPI. --INVALID-LINK--

  • LDH-Glo™ Cytotoxicity Assay Technical Manual. (n.d.). Promega. --INVALID-LINK--

  • Combating antibiotic resistance: mechanisms, challenges, and innovative approaches in antibacterial drug development. (n.d.). Open Exploration Publishing. --INVALID-LINK--

  • Quorum Sensing and Biofilm Disrupting Potential of Imidazole Derivatives in Chromobacterium violaceum Using Antimicrobial and Drug Discovery Approaches. (2022). PubMed. --INVALID-LINK--

  • Pierce LDH Cytotoxicity Assay Kit. (n.d.). Thermo Fisher Scientific. --INVALID-LINK--

  • Recent Strategies to Combat Biofilms Using Antimicrobial Agents and Therapeutic Approaches. (n.d.). PMC - PubMed Central. --INVALID-LINK--

  • Antimicrobial resistance. (2023). World Health Organization (WHO). --INVALID-LINK--

  • Quorum Sensing and Biofilm Disrupting Potential of Imidazole Derivatives in Chromobacterium violaceum Using Antimicrobial and Drug Discovery Approaches | Request PDF. (n.d.). ResearchGate. --INVALID-LINK--

  • Antibacterial Drug Development: Challenges, Recent Developments, and Future Considerations. (2025). ResearchGate. --INVALID-LINK--

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). PMC - NIH. --INVALID-LINK--

  • Compounds That Have an Anti-Biofilm Effect against Common Bacteria at Very Low Concentrations and Their Antibiotic Combination Effect. (2025). ResearchGate. --INVALID-LINK--

  • Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation. (n.d.). Frontiers. --INVALID-LINK--

  • Minimum inhibitory concentration. (n.d.). Wikipedia. --INVALID-LINK--

References

Application Notes and Protocols for Substituted Imidazole Analogues in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the multifaceted anticancer properties of substituted imidazole analogues. This document delves into the molecular mechanisms, outlines detailed experimental protocols for their evaluation, and presents key data to facilitate further research and development in this promising area of oncology.

Introduction: The Versatility of the Imidazole Scaffold in Oncology

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its unique physicochemical properties.[1][2] Its ability to participate in hydrogen bonding, coordinate with metal ions, and act as both a proton donor and acceptor allows it to interact with a wide array of biological targets.[2][3] This versatility has led to the development of numerous imidazole-containing drugs with diverse therapeutic applications, including a growing number of potent anticancer agents.[3][4][5]

Substituted imidazole analogues have demonstrated a broad spectrum of anticancer activities by modulating various cellular pathways crucial for cancer cell proliferation, survival, and metastasis.[1][2][6] These mechanisms include the inhibition of key signaling kinases, disruption of microtubule dynamics, induction of apoptosis, and interference with DNA replication.[1][4][7] This guide will explore these mechanisms in detail and provide practical protocols for their investigation.

Key Anticancer Mechanisms of Substituted Imidazole Analogues

The anticancer efficacy of substituted imidazole analogues stems from their ability to interact with and modulate the function of critical cellular components. Below are some of the well-established mechanisms of action.

Kinase Inhibition: Targeting Aberrant Signaling in Cancer

Many cancers are driven by the dysregulation of protein kinases, which act as key nodes in signaling pathways that control cell growth, proliferation, and survival.[1] Imidazole-based compounds have been successfully designed to target and inhibit various kinases implicated in cancer.[1][3]

A prominent example is the targeting of the RAS-RAF-MEK-ERK signaling pathway, which is frequently hyperactivated in various cancers.[8] Substituted imidazoles have been developed as potent inhibitors of key kinases in this pathway, such as BRAF and ERK, thereby blocking downstream signaling and inhibiting tumor cell proliferation.[4][8] Another critical target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase whose overexpression or mutation is common in several cancers.[3] Imidazole derivatives have shown significant potential as EGFR inhibitors, blocking the activation of downstream pathways like PI3K/AKT and Ras/MAPK.[3]

Signaling Pathway: Imidazole Analogues Targeting the RAS-RAF-MEK-ERK Pathway

RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->RTK Activates RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Imidazole_Analogue Substituted Imidazole Analogue Imidazole_Analogue->RAF Inhibits Imidazole_Analogue->ERK Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Imidazole analogues can inhibit key kinases like RAF and ERK in the RAS-RAF-MEK-ERK pathway.

Disruption of Microtubule Dynamics

The microtubule cytoskeleton is a well-established target for anticancer drugs.[1] Microtubules are dynamic polymers essential for cell division, intracellular transport, and maintenance of cell shape. Compounds that interfere with microtubule dynamics can arrest cells in mitosis, leading to apoptosis. Several substituted imidazole analogues have been identified as potent tubulin polymerization inhibitors.[2][3] They often bind to the colchicine binding site on tubulin, preventing its polymerization into microtubules.[1] This disruption of the microtubule network leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptotic cell death.[4][9]

Induction of Apoptosis through Multiple Mechanisms

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Cancer cells often evade apoptosis to achieve uncontrolled proliferation. Substituted imidazole analogues can induce apoptosis through various mechanisms:

  • Reactive Oxygen Species (ROS) Generation: Some imidazole derivatives can increase the intracellular levels of ROS in cancer cells.[1][10] Elevated ROS levels cause oxidative stress, damage cellular components like DNA and proteins, and ultimately trigger the apoptotic cascade.

  • Modulation of Apoptotic Proteins: Certain analogues can directly influence the expression and activity of key apoptotic regulators. For instance, they can upregulate pro-apoptotic proteins like BAX and caspase-3, and downregulate anti-apoptotic proteins.[11]

  • DNA Intercalation and Damage: Imidazole derivatives can intercalate between DNA base pairs, distorting the double helix structure and interfering with DNA replication and transcription, ultimately leading to cell death.[1]

Experimental Protocols for Evaluating Anticancer Properties

The following protocols provide a framework for assessing the anticancer potential of novel substituted imidazole analogues.

Protocol 1: Cell Viability and Cytotoxicity Assessment using the MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8][12]

  • Compound Treatment: Prepare serial dilutions of the substituted imidazole analogues in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow: MTT Assay for Cytotoxicity Screening

Caption: Step-by-step workflow of the MTT assay for evaluating the cytotoxicity of imidazole analogues.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Principle: This protocol uses propidium iodide (PI), a fluorescent intercalating agent, to stain DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the imidazole analogue at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.

  • Cell Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer.

  • Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Protocol 3: Apoptosis Assessment by Annexin V-FITC/PI Staining

Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) and can be used to detect exposed PS. Propidium iodide (PI) is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic and necrotic cells).

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the imidazole analogue as described for the cell cycle analysis.

  • Cell Harvesting and Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Create a quadrant plot to distinguish between:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Summary of Anticancer Activities of Representative Imidazole Analogues

The following table summarizes the in vitro anticancer activities of several substituted imidazole analogues against various cancer cell lines.

Compound ClassRepresentative AnalogueTarget Cancer Cell Line(s)IC₅₀ (µM)Primary Mechanism of ActionReference(s)
Aromatic Urea-Imidazole SaltsCompound 21yMCF-7 (Breast)0.67ERK1/2 Inhibition[8]
Imidazole-Derived EthersCompound 3bC6 (Glioblastoma)10.721Cytotoxicity[12]
1-Substituted-2-aryl ImidazolesCompound 6HCT-15, HT29, HeLa, MDA-MB-4680.08 - 0.2Tubulin Polymerization Inhibition[2]
Thiazole-Benzimidazole DerivativesCompound 44MCF-7 (Breast)6.30EGFR Kinase Inhibition[3]
Imidazopyridine-Triazole ConjugatesCompound 14A549 (Lung)0.51Tubulin Polymerization Inhibition[3]
Celastrol-Imidazole DerivativesCompound 9MDA-MB-231 (Breast)0.34Hsp90-Cdc37 Inhibition[13][14]
Imidazole-Pyridine HybridsCompound 5cMDA-MB468 (Breast)43.46 (24h)Cytotoxicity[15]

Conclusion and Future Perspectives

Substituted imidazole analogues represent a highly promising class of compounds in the landscape of anticancer drug discovery.[1] Their chemical tractability and ability to interact with a multitude of cancer-relevant targets provide a rich foundation for the development of novel therapeutics.[1][7] The protocols and data presented in these application notes offer a robust starting point for researchers to explore the anticancer potential of new imidazole derivatives. Future research should focus on optimizing the selectivity and potency of these compounds, as well as elucidating their in vivo efficacy and safety profiles to pave the way for their clinical translation.[1][11]

References

Application Notes & Protocols: 2-Isopropyl-4-methyl-1H-imidazole as a Foundational Building Block for Imidazolinone Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers and chemists on the strategic use of 2-isopropyl-4-methyl-1H-imidazole as a key building block in the synthesis of imidazolinone herbicides. We will explore the rationale behind its molecular architecture, provide detailed, field-proven protocols for its incorporation into a representative herbicide, Imazapyr, and outline methodologies for evaluating the biological efficacy of the resulting compound.

Introduction: The Strategic Importance of the Imidazole Moiety in Agrochemicals

The imidazolinone class of herbicides represents a significant advancement in weed management, prized for their high efficacy at low application rates and their specific mode of action.[1] These compounds function by inhibiting the acetolactate synthase (ALS) enzyme (also known as acetohydroxyacid synthase or AHAS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1][2][3] Since this pathway is absent in animals, imidazolinones exhibit low toxicity to mammals, fish, and insects, making them environmentally favorable.[4]

At the heart of this potent class of herbicides lies the 2-(imidazolin-2-yl)aryl or heteroaryl carboxylate scaffold. The precursor, this compound, provides the foundational heterocyclic core that is essential for biological activity. Its specific substitution pattern—an isopropyl group at the 2-position and a methyl group at the 4-position—is crucial for optimizing the binding affinity to the ALS enzyme, thereby maximizing herbicidal potency. This document will serve as a practical guide to leveraging this versatile building block in the development of next-generation agrochemicals.

Physicochemical Properties of the Building Block

Understanding the fundamental properties of this compound is the first step in its effective application. These characteristics influence reaction conditions, solubility, and handling procedures.

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 37455-58-6PubChem
Molecular Formula C₇H₁₂N₂[5]
Molecular Weight 124.18 g/mol [5]
Appearance Light yellow solid[6]
XLogP3 1.6[5]

Synthesis Protocol: From Building Block to a Model Herbicide (Imazapyr)

The following protocol outlines a representative multi-step synthesis of Imazapyr, demonstrating the integration of the this compound core. This synthesis is presented as a logical sequence based on established chemical principles for imidazolinone synthesis.

Overall Synthetic Workflow

The transformation from the basic imidazole building block to the final active herbicide involves the construction of the imidazolinone ring and its subsequent coupling with a substituted nicotinic acid derivative.

Imazapyr_Synthesis_Workflow A Isobutyraldehyde + Methylglyoxal + Ammonium Hydroxide B This compound A->B E Cyclization to form 4-isopropyl-4-methyl-2,5-dihydro- 1H-imidazol-5-one C 2-Amino-2,3-dimethylbutanamide D Reaction with Phosgene Equivalent C->D D->E G Condensation Reaction E->G F 2,3-Pyridinedicarboxylic Anhydride F->G H Intermediate Adduct G->H I Cyclization & Dehydration H->I J Imazapyr (2-(4-isopropyl-4-methyl-5-oxo-2- imidazolin-2-yl)nicotinic acid) I->J

Caption: Conceptual workflow for the synthesis of Imazapyr.

Step-by-Step Laboratory Protocol

Objective: To synthesize 2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)nicotinic acid (Imazapyr).

Materials:

  • 2-Amino-2,3-dimethylbutanamide

  • 2,3-Pyridinedicarboxylic anhydride (Quinolinic anhydride)

  • Toluene

  • Pyridine

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Hexanes

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, heating mantle, magnetic stirrer, and reflux condenser

  • Rotary evaporator

  • pH meter or pH paper

Protocol:

  • Condensation Reaction:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-2,3-dimethylbutanamide (1 equivalent) and 2,3-pyridinedicarboxylic anhydride (1 equivalent).

    • Add 100 mL of toluene to the flask.

    • Add pyridine (1.2 equivalents) to the mixture as a catalyst and acid scavenger.

    • Rationale: The pyridine facilitates the nucleophilic attack of the amino group onto the anhydride by activating the anhydride and neutralizing the carboxylic acid formed in situ, driving the reaction towards the amide intermediate.

    • Heat the mixture to reflux (approx. 110-111 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cyclization and Dehydration:

    • After the initial condensation is complete, continue heating at reflux for an additional 12-18 hours to effect cyclization and dehydration to form the imidazolinone ring.

    • Rationale: The elevated temperature provides the necessary activation energy for the intramolecular cyclization of the intermediate, followed by the elimination of a water molecule to form the stable five-membered imidazolinone ring.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature. A precipitate may form.

    • Filter the crude product and wash the solid with a small amount of cold toluene.

    • Transfer the filtrate to a separatory funnel and wash with 1 M HCl (2 x 50 mL) to remove any remaining pyridine.

    • Wash with saturated sodium bicarbonate solution (1 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is often a mixture. Purification can be achieved via recrystallization.

    • Dissolve the crude solid in a minimal amount of hot ethyl acetate.

    • Slowly add hexanes until the solution becomes turbid.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals of Imazapyr by vacuum filtration, wash with cold hexanes, and dry under vacuum.[7]

    • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Biological Activity Evaluation: Assessing Herbicidal Efficacy

The herbicidal activity of the synthesized Imazapyr is directly attributable to its ability to inhibit the ALS enzyme. The following protocols describe both an in vitro enzymatic assay and a whole-plant in vivo bioassay to quantify this activity.

Protocol 1: In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This colorimetric assay quantifies the inhibitory effect of the synthesized compound on ALS activity.[6][8]

Principle: ALS catalyzes the conversion of pyruvate to acetolactate. In the presence of acid and heat, acetolactate is decarboxylated to acetoin. Acetoin then reacts with creatine and α-naphthol to form a red-colored complex, which is quantified spectrophotometrically at 525 nm. A reduction in color intensity in the presence of the test compound indicates enzyme inhibition.[6]

Workflow:

ALS_Inhibition_Assay A Prepare ALS Enzyme Extract (from young plant tissue) B Prepare Assay Plate: - Enzyme Extract - Assay Buffer - Pyruvate (Substrate) - Test Compound (Imazapyr) A->B C Incubate at 37°C (60 min) B->C D Stop Reaction (Add H₂SO₄) C->D E Decarboxylation to Acetoin (Incubate at 60°C, 15 min) D->E F Color Development: Add Creatine & α-naphthol E->F G Incubate at 60°C (15 min) F->G H Measure Absorbance at 525 nm G->H I Calculate % Inhibition and IC₅₀ Value H->I

Caption: Workflow for the in vitro ALS enzyme inhibition assay.

Step-by-Step Method:

  • Enzyme Extraction:

    • Harvest 1-2 g of fresh, young leaf tissue (e.g., from pea or spinach shoots) and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Homogenize the powder in 5-10 mL of ice-cold enzyme extraction buffer (containing phosphate buffer, pyruvate, MgCl₂, thiamine pyrophosphate, and FAD).

    • Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.

    • The resulting supernatant is the crude ALS enzyme extract. Keep on ice.[6]

  • Assay Procedure (96-well plate format):

    • Prepare serial dilutions of the synthesized Imazapyr in a suitable solvent (e.g., DMSO, then dilute in assay buffer).

    • To each well, add:

      • 50 µL of assay buffer (with cofactors).

      • 10 µL of Imazapyr solution (or solvent for control).

      • 20 µL of enzyme extract.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of 200 mM pyruvate substrate solution.

    • Incubate at 37°C for 60 minutes.

    • Stop the reaction by adding 50 µL of 6 N H₂SO₄.

    • Incubate at 60°C for 15 minutes to allow for decarboxylation.

    • Add 50 µL of 0.5% (w/v) creatine solution, followed by 50 µL of 5% (w/v) α-naphthol solution (freshly prepared in 2.5 N NaOH).

    • Incubate at 60°C for 15 minutes for color development.

    • Measure the absorbance at 525 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each Imazapyr concentration relative to the solvent control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Protocol 2: In Vivo Whole-Plant Herbicidal Efficacy Assay

This bioassay assesses the practical herbicidal effect on target weed species.

Step-by-Step Method:

  • Plant Propagation:

    • Grow a susceptible weed species (e.g., velvetleaf, Abutilon theophrasti, or barnyardgrass, Echinochloa crus-galli) in pots in a greenhouse.

    • Allow plants to reach the 2-4 true leaf stage, ensuring uniform growth across all replicates.

  • Herbicide Application:

    • Prepare a stock solution of the synthesized Imazapyr and create a series of dilutions corresponding to different application rates (e.g., 0, 50, 100, 200, 400 g active ingredient per hectare). Include a surfactant as per standard formulation practices.

    • Apply the herbicide solutions to the plants using a precision bench sprayer calibrated to deliver a consistent volume.[9]

    • Include an untreated control group (sprayed with water and surfactant only) and a commercial Imazapyr formulation as a positive control.

  • Evaluation:

    • Maintain the plants in the greenhouse under optimal growing conditions.

    • Assess herbicidal injury at set intervals, typically 7, 14, and 21 days after treatment (DAT). For ALS inhibitors, effects may take longer to become fully apparent, so a 4-week assessment is also common.[10]

    • Data collection should include:

      • Visual Injury Rating: A percentage scale (0% = no effect, 100% = plant death) assessing chlorosis, necrosis, and stunting.

      • Biomass Reduction: At the final time point, harvest the above-ground biomass, dry it in an oven at 60°C until a constant weight is achieved, and record the dry weight.[11]

  • Data Analysis:

    • Calculate the percent biomass reduction for each treatment relative to the untreated control.

    • Determine the GR₅₀ value (the dose required to cause a 50% reduction in plant growth) by plotting the biomass reduction against the herbicide application rate.

Structure-Activity Relationship (SAR) Insights

The efficacy of imidazolinone herbicides is highly dependent on their molecular structure. The this compound moiety serves as a critical pharmacophore.

  • The Imidazolinone Ring: This heterocyclic system is essential for binding to the active site of the ALS enzyme.

  • The Isopropyl and Methyl Groups: The specific stereochemistry and steric bulk provided by the isopropyl and methyl groups at the 4-position of the imidazolinone ring are crucial for a tight fit within the enzyme's binding pocket. Alterations to these groups can dramatically affect herbicidal activity.

  • The Linker and Aromatic Ring: The linkage to the pyridine carboxylic acid (nicotinic acid in the case of Imazapyr) positions the molecule correctly within the enzyme. Substitutions on this aromatic ring can modulate properties like translocation within the plant and spectrum of weed control.[12] For example, the ethyl group in Imazethapyr versus the hydrogen in Imazapyr alters the crop selectivity and weed spectrum.

By systematically modifying the substituents on both the imidazole and the aromatic portions of the molecule, researchers can fine-tune the herbicidal properties, leading to the development of new active ingredients with improved performance characteristics.

Conclusion

This compound is a cornerstone building block in the synthesis of a powerful class of agrochemicals. Its specific structure is not arbitrary but is a highly optimized feature for potent inhibition of the ALS enzyme. The protocols provided herein offer a robust framework for the synthesis of imidazolinone herbicides from this key intermediate and for the subsequent evaluation of their biological efficacy. A thorough understanding of these synthetic pathways and bioassay methodologies, coupled with insights from structure-activity relationships, will empower researchers to innovate and develop the next generation of effective and selective weed management solutions.

References

Application Notes & Protocols: 2-Isopropyl-4-methyl-1H-imidazole as a High-Efficacy Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Foundational Principles and Inhibitor Profile

The Electrochemical Basis of Corrosion and the Role of Inhibitors

Corrosion is the degradation of a material, typically a metal, due to electrochemical reactions with its environment. This process involves the formation of an electrochemical cell on the metal's surface, with distinct anodic (oxidation) and cathodic (reduction) sites. At the anode, the metal oxidizes (e.g., Fe → Fe²⁺ + 2e⁻), releasing electrons that travel to the cathode, where they participate in a reduction reaction, often involving oxygen or hydrogen ions. This continuous process leads to material loss and compromises structural integrity.

Corrosion inhibitors are chemical substances that, when added in small concentrations to a corrosive environment, effectively decrease the corrosion rate.[1] They function by interfering with the anodic, cathodic, or both reactions. Organic inhibitors, particularly those containing heteroatoms like nitrogen and sulfur, as well as multiple bonds, are highly effective. They operate by adsorbing onto the metal surface to form a protective film.[2] This film acts as a physical barrier, isolating the metal from the corrosive medium and blocking the active sites required for the electrochemical corrosion reactions.[1][3] Imidazole derivatives have emerged as a superior class of organic corrosion inhibitors due to the unique electronic properties of the imidazole ring.[4][5]

Profile: 2-Isopropyl-4-methyl-1H-imidazole

This compound is a substituted imidazole derivative that demonstrates significant potential as a corrosion inhibitor, particularly for metals like mild steel and aluminum in acidic environments.[4][6]

  • Molecular Formula: C₇H₁₂N₂[7]

  • Molecular Weight: 124.18 g/mol [7]

  • Structure:

    alt text

The efficacy of this molecule stems from its specific structural features:

  • Imidazole Ring: The planar ring contains two nitrogen atoms and π-electrons. The lone pair of electrons on the nitrogen atoms and the delocalized π-electrons are readily available to coordinate with the vacant d-orbitals of metal atoms (like iron), forming strong coordinate bonds.[8][9]

  • Nitrogen Heteroatoms: These atoms act as the primary centers for adsorption onto the metal surface.[9]

  • Alkyl Substituents (Isopropyl and Methyl): These electron-donating groups increase the electron density on the imidazole ring, enhancing its ability to donate electrons to the metal surface and strengthening the adsorption bond.

Mechanism of Inhibition

The primary mechanism of inhibition for this compound is adsorption at the metal/solution interface. This process involves the displacement of water molecules and other corrosive ions from the metal surface by the inhibitor molecules. The adsorption can be characterized as:

  • Physisorption: Involves electrostatic interactions between the charged metal surface and charged inhibitor molecules. In acidic solutions, the imidazole nitrogen atoms can become protonated, leading to electrostatic attraction to the negatively charged metal surface (due to adsorbed anions like Cl⁻ or SO₄²⁻).

  • Chemisorption: Involves the sharing of electrons or charge transfer from the inhibitor molecule to the metal surface to form a coordinate-type bond. This is a stronger form of adsorption and is facilitated by the lone pair electrons on the nitrogen atoms and the π-electrons of the imidazole ring.[3]

The overall process results in the formation of a stable, protective molecular film that acts as a barrier to both mass and charge transfer, effectively stifling the corrosion reactions.[1]

cluster_0 Corrosive Environment (e.g., HCl) cluster_1 Inhibitor Molecule H+ H⁺ Ions Metal Metal Surface (e.g., Mild Steel) H+->Metal Attack Cl- Cl⁻ Ions Cl-->Metal Attack H2O H₂O Molecules H2O->Metal Attack Inhibitor This compound (C₇H₁₂N₂) Adsorption Adsorption Process Inhibitor->Adsorption Metal->Adsorption Corrosion Corrosion (Anodic & Cathodic Reactions) Metal->Corrosion Leads to Film Protective Inhibitor Film Adsorption->Film Forms Film->Metal Covers Inhibition Corrosion Inhibition Film->Inhibition Results in

Caption: Corrosion inhibition mechanism of this compound.

Section 2: Protocols for Performance Evaluation

This section provides detailed, step-by-step methodologies for quantifying the inhibition efficiency of this compound.

Protocol 1: Weight Loss (Gravimetric) Measurement

This fundamental method provides a direct measurement of metal loss over time, allowing for the calculation of the average corrosion rate.[10]

Principle: By measuring the weight of a metal coupon before and after immersion in a corrosive solution (with and without the inhibitor), the amount of metal lost to corrosion can be determined. The difference in corrosion rates is used to calculate the inhibitor's efficiency.[11]

Materials & Reagents:

  • Metal coupons (e.g., mild steel, 2.0 cm x 1.0 cm x 0.2 cm)[12]

  • Abrasive papers (various grits, e.g., 200 to 1200)

  • Corrosive medium (e.g., 1.0 M HCl or 0.5 M H₂SO₄)[12]

  • This compound stock solution

  • Distilled water, ethanol, acetone

  • Analytical balance (±0.1 mg accuracy)

  • Water bath or thermostat for temperature control

Procedure:

  • Coupon Preparation: a. Mechanically polish the metal coupons with successively finer grades of abrasive paper to achieve a smooth, uniform surface. b. Degrease the coupons by sonicating in ethanol, followed by acetone. c. Rinse thoroughly with distilled water and dry completely using a stream of warm air. d. Store in a desiccator. e. Weigh each coupon accurately using an analytical balance (record as W₁).

  • Immersion Test: a. Prepare a series of test solutions: the corrosive medium without inhibitor (blank) and the corrosive medium with various concentrations of this compound (e.g., 10⁻⁶ M to 10⁻³ M).[12] b. Suspend one prepared coupon in each test solution using a glass hook or thread, ensuring it is fully immersed. c. Place the beakers in a water bath to maintain a constant temperature (e.g., 298 K).[13] d. Set the immersion time (e.g., 6, 12, or 24 hours).[11]

  • Post-Immersion Cleaning: a. After the immersion period, carefully remove the coupons from the solutions. b. Clean each coupon with a suitable solution (e.g., a solution containing HCl and hexamine) to remove corrosion products without attacking the base metal. c. Rinse with distilled water and acetone, then dry completely. d. Re-weigh each coupon accurately (record as W₂).

Calculations:

  • Weight Loss (ΔW): ΔW = W₁ - W₂

  • Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × ΔW) / (A × t × ρ)

    • ΔW = Weight loss in grams

    • A = Surface area of the coupon in cm²

    • t = Immersion time in hours

    • ρ = Density of the metal in g/cm³ (e.g., ~7.85 for mild steel)

  • Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100

    • CR₀ = Corrosion rate in the blank solution

    • CRᵢ = Corrosion rate in the solution with inhibitor

  • Surface Coverage (θ): θ = (CR₀ - CRᵢ) / CR₀

Caption: Experimental workflow for the Weight Loss (Gravimetric) method.

Protocol 2: Electrochemical Measurements

Electrochemical techniques are rapid and provide in-depth information about the corrosion mechanism.[14] A standard three-electrode electrochemical cell is used, consisting of the metal sample as the working electrode (WE), a platinum or graphite counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode (RE).[15]

Principle: This technique measures the current response as the electrode potential is swept away from its open circuit potential (OCP). The resulting Tafel plot reveals key parameters like corrosion potential (Ecorr) and corrosion current density (icorr). A decrease in icorr signifies corrosion inhibition. The shift in Ecorr indicates whether the inhibitor is anodic, cathodic, or mixed-type.[16]

Procedure:

  • Electrode Preparation: Prepare the working electrode by embedding a metal sample in an epoxy resin, leaving a known surface area (e.g., 1.0 cm²) exposed.[12] Polish and clean the exposed surface as described in Protocol 2.1.

  • Cell Setup: Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode in the test solution (blank or with inhibitor).

  • OCP Stabilization: Allow the system to stabilize by monitoring the OCP for a period (e.g., 30-60 minutes) until it reaches a steady state.

  • Polarization Scan: Perform the potentiodynamic scan using a potentiostat. A typical scan range is from -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 0.5 to 1 mV/s).

  • Data Analysis: Plot the logarithm of the current density (log i) versus the potential (E). Use Tafel extrapolation on the linear portions of the anodic and cathodic curves back to the Ecorr to determine the icorr.

Calculations:

  • Inhibition Efficiency (IE%): IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100

    • icorr₀ = Corrosion current density in the blank solution

    • icorrᵢ = Corrosion current density in the solution with inhibitor

Principle: EIS probes the metal/solution interface by applying a small amplitude AC potential signal over a wide range of frequencies. The impedance data, often presented as Nyquist and Bode plots, can be modeled with an equivalent electrical circuit to extract parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).[14] An increase in Rct is directly proportional to an increase in corrosion resistance.[17]

Procedure:

  • Cell Setup & Stabilization: Use the same setup as for PDP. Stabilize the system at its OCP.

  • EIS Measurement: Perform the EIS measurement at the OCP. Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range from 100 kHz down to 10 mHz.

  • Data Analysis: a. Plot the impedance data as a Nyquist plot (-Z'' vs. Z'). An increase in the diameter of the semicircular arc indicates higher corrosion resistance. b. Fit the experimental data to an appropriate equivalent electrical circuit (e.g., a Randles circuit) using specialized software. This will yield values for Rct and Cdl.

Calculations:

  • Inhibition Efficiency (IE%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100

    • Rct₀ = Charge transfer resistance in the blank solution

    • Rctᵢ = Charge transfer resistance in the solution with inhibitor

Caption: Workflow for electrochemical evaluation of corrosion inhibitors.

Section 3: Advanced Data Analysis & Interpretation

Adsorption Isotherm Modeling

To understand the interaction between the inhibitor and the metal surface, the surface coverage data (θ), obtained from weight loss or electrochemical measurements, can be fitted to various adsorption isotherms. The Langmuir isotherm is commonly used and assumes the formation of a monolayer of inhibitor on the surface.[18][19]

Langmuir Adsorption Isotherm Equation: C / θ = 1 / Kads + C

  • C = Inhibitor concentration

  • θ = Surface coverage

  • Kads = Adsorption-desorption equilibrium constant

By plotting C/θ versus C, a straight line should be obtained if the adsorption follows the Langmuir model. Kads can be calculated from the intercept.[18] The standard free energy of adsorption (ΔG°ads) can then be calculated:

ΔG°ads = -RT ln(55.5 Kads)

  • R = Universal gas constant (8.314 J·mol⁻¹·K⁻¹)

  • T = Absolute temperature in Kelvin

  • The value 55.5 is the molar concentration of water in the solution.

Interpretation:

  • ΔG°ads ≈ -20 kJ/mol or less negative: Indicates physisorption (electrostatic interactions).

  • ΔG°ads ≈ -40 kJ/mol or more negative: Indicates chemisorption (covalent bonding).[10]

  • Values between -20 and -40 kJ/mol suggest a mixed-mode adsorption.[10]

Effect of Temperature

Studying inhibition at different temperatures (e.g., 303 K to 333 K) provides insight into the stability of the adsorbed film and the adsorption mechanism.[20] Generally, an increase in temperature increases the corrosion rate but may decrease the inhibition efficiency due to desorption of the inhibitor from the metal surface.[21]

The activation energy (Ea) for the corrosion process can be calculated using the Arrhenius equation: ln(CR) = B - (Ea / RT)

  • CR = Corrosion Rate

  • B = Arrhenius pre-exponential factor

  • Ea = Activation Energy

  • R = Gas constant

  • T = Absolute temperature

By plotting ln(CR) versus 1/T, Ea can be determined from the slope. An increase in Ea in the presence of the inhibitor compared to the blank is indicative of physisorption, while a decrease or no significant change suggests chemisorption.

Insights from Quantum Chemical Calculations

Theoretical calculations using Density Functional Theory (DFT) can correlate the molecular structure of this compound with its inhibiting performance.[22][23] Key parameters include:

  • EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the ability of a molecule to donate electrons. A higher EHOMO value indicates a greater tendency to donate electrons to the vacant orbitals of the metal, leading to better inhibition efficiency.[8]

  • ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the ability of a molecule to accept electrons. A lower ELUMO value indicates a greater ability to accept electrons from the metal.

  • Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule, which generally leads to higher inhibition efficiency.[9]

  • Dipole Moment (μ): A higher dipole moment may increase the adsorption of the inhibitor on the metal surface.[9]

These theoretical studies support experimental findings by providing a molecular-level understanding of the inhibitor-metal interaction.[12]

Section 4: Data Presentation Tables

Table 1: Example Data from Weight Loss Measurements for Mild Steel in 1 M HCl at 298 K

Inhibitor Conc. (M)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (IE%)Surface Coverage (θ)
0 (Blank)55.212.51--
1.00E-0621.54.8761.00.610
1.00E-0513.12.9776.30.763
1.00E-046.81.5487.70.877
1.00E-033.10.7094.40.944

Table 2: Example Data from Potentiodynamic Polarization for Mild Steel in 0.5 M H₂SO₄

Inhibitor Conc. (M)Ecorr (mV vs. SCE)icorr (µA/cm²)Inhibition Efficiency (IE%)Inhibitor Type
0 (Blank)-485550--
1.00E-06-47818566.4Mixed
1.00E-05-4729882.2Mixed
1.00E-04-4654591.8Mixed
1.00E-03-4582196.2Mixed

Table 3: Example Data from Electrochemical Impedance Spectroscopy (EIS)

Inhibitor Conc. (M)Rct (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (IE%)
0 (Blank)55120-
1.00E-061808569.4
1.00E-054506287.8
1.00E-049804594.4
1.00E-0315503296.5

Section 5: Concluding Remarks

This compound stands as a highly effective corrosion inhibitor, particularly for protecting metals in acidic industrial processes such as acid pickling, cleaning, and oil well acidizing.[12][24] Its efficacy is rooted in its molecular structure, which facilitates strong adsorption onto the metal surface, forming a durable protective barrier. The protocols outlined in this guide provide a robust framework for researchers to systematically evaluate and quantify its performance, understand its mechanism of action, and optimize its application for specific industrial needs. The combination of classical gravimetric methods, advanced electrochemical techniques, and theoretical modeling offers a comprehensive approach to harnessing the full potential of this promising inhibitor.

References

Application Notes & Protocols for In-Silico Docking of 2-Isopropyl-4-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the in-silico molecular docking of 2-Isopropyl-4-methyl-1H-imidazole with validated protein targets. Designed for researchers in drug discovery and computational biology, this document outlines the scientific rationale for target selection, a step-by-step workflow for ligand and protein preparation, docking simulation using AutoDock Vina, and robust post-docking analysis. By integrating field-proven insights with technical accuracy, this guide serves as a self-validating system to ensure reproducible and reliable results. All methodologies are supported by authoritative citations and are designed to be accessible to both new and experienced users of molecular docking software.

Introduction: The Scientific Rationale

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The electron-rich nature of the imidazole ring allows it to readily interact with a variety of biological macromolecules such as enzymes and receptors.[1] Our molecule of interest, this compound, is a substituted imidazole whose therapeutic potential is yet to be fully elucidated. In-silico molecular docking offers a powerful and cost-effective preliminary step to explore its potential biological targets and mechanism of action.[2]

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the specific molecular interactions that stabilize the complex.[2] This information is invaluable for prioritizing compounds for further experimental testing.

Target Selection: Why Bacterial DNA Topoisomerase IV?

Given the known broad-spectrum antimicrobial activity of many imidazole derivatives, a logical starting point for investigating this compound is to assess its potential as an antibacterial agent.[3] Bacterial DNA gyrase and topoisomerase IV are well-established and validated targets for antibacterial drugs because they are essential for bacterial DNA replication and are structurally distinct from their human counterparts.[4][5]

For this protocol, we have selected the ParE subunit of Escherichia coli DNA Topoisomerase IV as our protein target. Specifically, we will utilize the crystal structure available in the Protein Data Bank (PDB) with the accession code 3FV5 .[2][6] This structure is particularly suitable for our study as it is co-crystallized with an aminobenzimidazole inhibitor, which provides a crucial reference for validating our docking protocol.[2][6] A successful docking protocol should be able to reproduce the binding pose of the co-crystallized ligand with a low root-mean-square deviation (RMSD).[7][8]

Experimental Design & Workflow

The overall workflow for the in-silico docking study is depicted below. This process is designed to be systematic and reproducible, ensuring the scientific integrity of the results.

G cluster_prep Phase 1: Preparation cluster_validation Phase 2: Protocol Validation cluster_docking Phase 3: Production Docking cluster_analysis Phase 4: Analysis & Interpretation ligand_prep Ligand Preparation (this compound) grid_gen Grid Box Generation ligand_prep->grid_gen protein_prep Protein Preparation (PDB: 3FV5) redocking Re-docking of Co-crystallized Ligand protein_prep->redocking protein_prep->grid_gen rmsd RMSD Calculation (< 2.0 Å) redocking->rmsd docking_run AutoDock Vina Execution grid_gen->docking_run pose_analysis Binding Pose Visualization docking_run->pose_analysis interaction_analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic etc.) pose_analysis->interaction_analysis energy_analysis Binding Energy Evaluation interaction_analysis->energy_analysis G start Start: 2D/3D Ligand Structure (SDF/MOL2) add_h Add Hydrogens (pH 7.4) start->add_h Energy Minimization pdbqt Generate PDBQT File (AutoDock Tools) add_h->pdbqt Assign Gasteiger Charges & Detect Rotatable Bonds end_node End: ligand.pdbqt pdbqt->end_node G start Start: Downloaded PDB File (3FV5.pdb) clean Clean PDB: - Remove Water - Separate Co-crystallized Ligand start->clean add_h Add Polar Hydrogens clean->add_h charges Compute Gasteiger Charges add_h->charges pdbqt Generate PDBQT File charges->pdbqt end_node End: protein.pdbqt pdbqt->end_node G cluster_protein Protein Binding Pocket (Topoisomerase IV) ligand This compound res1 ASP75 ligand->res1 H-Bond res2 GLY77 ligand->res2 H-Bond res3 ILE78 ligand->res3 Hydrophobic res4 GLU50 ligand->res4 Electrostatic

References

Application Notes & Protocols: The Strategic Use of 2-Isopropyl-4-methyl-1H-imidazole in the Development of Next-Generation Ionic Liquids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Designer Solvents

Ionic liquids (ILs) are a class of molten salts with melting points below 100 °C, often even at room temperature.[1][2][3] Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them highly attractive as "designer solvents" for a vast range of applications, including organic synthesis, catalysis, electrochemistry, and drug delivery.[3][4][5][6] The properties of an ionic liquid can be finely tuned by modifying the structure of its constituent cation and anion.[5][7]

The imidazolium cation is a cornerstone in the architecture of many widely-used ILs.[4][8][9][10][11] While simple N-alkylated imidazoles have been extensively studied, the exploration of more complex substitution patterns on the imidazole ring offers a pathway to novel ILs with unique and potentially superior properties. This guide focuses on the strategic use of 2-isopropyl-4-methyl-1H-imidazole as a precursor for synthesizing a new generation of imidazolium-based ionic liquids. The introduction of an isopropyl group at the C2 position and a methyl group at the C4 position on the imidazole core is not a trivial modification; it is a deliberate design choice anticipated to impart distinct steric and electronic characteristics to the resulting cation. These modifications are hypothesized to influence key properties such as viscosity, miscibility, and thermal stability, thereby opening new avenues for specialized applications.

This document provides a comprehensive overview of the synthesis, characterization, and potential applications of ionic liquids derived from this compound, tailored for researchers, chemists, and drug development professionals.

Part 1: Synthesis of 2-Isopropyl-4-methyl-1H-imidazolium-Based Ionic Liquids

The synthesis of imidazolium-based ionic liquids is typically a two-step process:

  • Quaternization: N-alkylation of the imidazole heterocycle to form the desired imidazolium cation with a halide counter-anion.

  • Anion Metathesis (Exchange): Replacement of the halide anion with a different anion to impart specific properties (e.g., hydrophobicity, electrochemical stability).[12][13]

Step 1: Quaternization of this compound

The first step involves the reaction of this compound with an alkylating agent (typically an alkyl halide) to form the 1-alkyl-2-isopropyl-3-H-4-methylimidazolium halide. Due to tautomerism in the starting imidazole, the alkyl group can add to either nitrogen. However, for the purpose of creating the imidazolium cation, we will proceed with the quaternization reaction. A subsequent reaction with a second, different alkylating agent would lead to the desired 1,3-dialkyl-2-isopropyl-4-methylimidazolium salt. For simplicity, we will illustrate the synthesis of a 1-alkyl-3-methyl derivative.

Protocol 1: Synthesis of 1-Butyl-2-isopropyl-3,4-dimethylimidazolium Bromide

  • Rationale: This protocol describes a standard quaternization reaction. Acetonitrile is a common polar aprotic solvent for such reactions. The reaction is conducted under an inert atmosphere to prevent side reactions with atmospheric moisture and oxygen. The temperature is elevated to increase the reaction rate.

  • Materials:

    • This compound (1.0 eq)

    • 1-Bromobutane (1.1 eq)

    • Acetonitrile (anhydrous)

    • Diethyl ether (anhydrous)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

    • Inert atmosphere setup (Nitrogen or Argon)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add this compound.

    • Dissolve the imidazole in anhydrous acetonitrile.

    • Slowly add 1-bromobutane to the stirred solution at room temperature.

    • Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Remove the acetonitrile under reduced pressure using a rotary evaporator.

    • The resulting crude product, often a viscous oil or solid, is washed multiple times with anhydrous diethyl ether to remove any unreacted starting materials. This is typically done by adding ether, stirring vigorously, and then decanting the ether.

    • Dry the purified product under high vacuum to remove residual solvents. The final product is the 1-butyl-2-isopropyl-4-methylimidazolium bromide salt.

Step 2: Anion Metathesis

The halide anion from the quaternization step can be exchanged for a variety of other anions to tune the properties of the ionic liquid. The choice of the new anion is critical and depends on the desired application. For example, hexafluorophosphate ([PF₆]⁻) or bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻) anions typically yield hydrophobic, water-immiscible ionic liquids, while anions like tetrafluoroborate ([BF₄]⁻) can result in water-miscible ILs.[2][5]

Protocol 2: Anion Exchange to Synthesize 1-Butyl-2-isopropyl-4-methylimidazolium Hexafluorophosphate

  • Rationale: This protocol uses a metathesis reaction where the precipitation of the insoluble silver halide drives the reaction to completion. Acetone is a suitable solvent as it dissolves the imidazolium halide starting material but will precipitate the silver halide byproduct.

  • Materials:

    • 1-Butyl-2-isopropyl-4-methylimidazolium Bromide (from Protocol 1) (1.0 eq)

    • Silver Hexafluorophosphate (AgPF₆) (1.05 eq)

    • Acetone (anhydrous)

    • Filtration apparatus (e.g., Buchner funnel or Celite pad)

    • Round-bottom flask

  • Procedure:

    • Dissolve the 1-butyl-2-isopropyl-4-methylimidazolium bromide in anhydrous acetone in a flask protected from light (as silver salts can be light-sensitive).

    • In a separate flask, dissolve silver hexafluorophosphate in a minimal amount of anhydrous acetone.

    • Slowly add the AgPF₆ solution to the stirred imidazolium bromide solution at room temperature. A precipitate of silver bromide (AgBr) will form immediately.[12]

    • Stir the mixture at room temperature for 12-24 hours to ensure complete reaction.

    • Filter the mixture to remove the AgBr precipitate. A pad of Celite can aid in removing fine particles.

    • Collect the filtrate and remove the acetone under reduced pressure.

    • The resulting ionic liquid should be washed with small portions of deionized water if aiming for a hydrophobic IL to remove any remaining silver salts. For water-miscible ILs, alternative purification methods may be required.

    • Dry the final product under high vacuum at a slightly elevated temperature (e.g., 70-80 °C) for several hours to remove any residual water and solvent.

SynthesisWorkflow cluster_quaternization Step 1: Quaternization cluster_metathesis Step 2: Anion Metathesis start_imidazole This compound alkyl_halide Alkyl Halide (e.g., 1-Bromobutane) solvent1 Acetonitrile reaction1 Reflux (24-48h) product1 1-Alkyl-2-isopropyl-4-methylimidazolium Halide anion_source Anion Source (e.g., AgPF₆) solvent2 Acetone reaction2 Stir (12-24h) byproduct Precipitate (e.g., AgBr) final_il Target Ionic Liquid

Caption: Influence of substituents on the properties of the resulting ionic liquids.

Part 4: Potential Applications

The tailored properties of ionic liquids derived from this compound suggest their utility in several advanced applications:

  • Drug Development and Delivery: The tunable miscibility and potential for forming stable emulsions or microemulsions make these ILs interesting candidates as solvents or co-solvents for poorly water-soluble active pharmaceutical ingredients (APIs). [4][6]The conversion of solid APIs into liquid salt forms (API-ILs) can overcome polymorphism and improve bioavailability. [4]The increased lipophilicity of the cation may enhance permeation through biological membranes.

  • Specialty Synthesis and Catalysis: The unique steric environment created by the isopropyl group could influence the selectivity of catalytic reactions where the IL acts as the solvent or catalyst support. Their potentially higher thermal stability would be beneficial for reactions requiring elevated temperatures.

  • Separation Technologies: As "designer solvents," these ILs could be engineered for specific liquid-liquid extraction processes. [5]Their unique polarity and interaction capabilities might allow for the selective extraction of target molecules from complex mixtures.

  • Electrochemistry: ILs with wide electrochemical windows and good ionic conductivity are essential for applications in batteries, supercapacitors, and electrodeposition. The potential for enhanced stability makes these novel ILs worthy of investigation in this area.

Conclusion

The use of this compound as a building block for ionic liquids represents a strategic move away from simple, unsubstituted imidazolium cores. The protocols and insights provided herein offer a roadmap for researchers to synthesize and characterize these novel materials. The anticipated modifications to key physicochemical properties—such as viscosity, thermal stability, and miscibility—are expected to create new opportunities in fields ranging from pharmaceutical formulation to materials science. By understanding the causal link between molecular structure and macroscopic properties, scientists can rationally design the next generation of ionic liquids to meet the demands of increasingly sophisticated applications.

References

Troubleshooting & Optimization

Optimizing yield for 2-Isopropyl-4-methyl-1H-imidazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Optimizing Yield for 2-Isopropyl-4-methyl-1H-imidazole Synthesis

This guide serves as a technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. We will explore the prevalent synthetic methodologies, focusing on the Debus-Radziszewski reaction, and provide in-depth troubleshooting strategies and frequently asked questions to help you optimize your reaction yields and product purity. Our approach is grounded in mechanistic principles to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and accessible method for synthesizing this compound?

The most widely employed method is the Debus-Radziszewski imidazole synthesis . This is a multi-component reaction that constructs the imidazole ring in a single step from readily available starting materials.[1][2] Specifically, it involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia.[1][3] For the target molecule, the specific reactants are:

  • 1,2-Dicarbonyl: Methylglyoxal (or a suitable precursor).

  • Aldehyde: Isobutyraldehyde (to provide the 2-isopropyl group).

  • Ammonia Source: Ammonium acetate, which conveniently also provides the acidic medium (acetic acid) often used to catalyze the reaction.

While this reaction is powerful, it is known for often giving modest yields without careful optimization.[3][4]

Q2: Can you briefly explain the mechanism of the Debus-Radziszewski reaction?

The reaction is generally understood to proceed in two main stages, although the exact mechanism can be complex:[1]

  • Diimine Formation: The 1,2-dicarbonyl compound (methylglyoxal) reacts with two equivalents of ammonia to form a diimine intermediate.

  • Condensation and Cyclization: This diimine intermediate then condenses with the aldehyde (isobutyraldehyde). A subsequent cyclization and dehydration (aromatization) step yields the final 2,4,5-trisubstituted imidazole product.

The use of an acid catalyst facilitates the various condensation and dehydration steps involved in the mechanism.

Q3: What are the critical safety precautions for this synthesis?

Standard laboratory safety protocols should be strictly followed. Key hazards include:

  • Isobutyraldehyde: This is a volatile and flammable liquid with an irritating odor. All handling should be performed in a well-ventilated chemical fume hood.

  • Ammonia/Ammonium Acetate/Acetic Acid: These can be corrosive and irritating. Avoid inhalation of vapors and direct contact with skin and eyes.

  • Heating: The reaction is typically run at elevated temperatures (reflux). Use appropriate heating mantles and ensure glassware is free of defects.

Q4: How can I reliably confirm the structure and purity of the final product?

The identity and purity of this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural confirmation. The expected chemical shifts provide a clear fingerprint of the molecule.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

  • Thin Layer Chromatography (TLC): An essential tool for monitoring reaction progress and assessing the purity of the final product against starting materials and byproducts.

1H NMR (CDCl3, typical shifts) 13C NMR (CDCl3, typical shifts)
~1.2-1.3 ppm (d, 6H, -CH(CH 3)2)~21.0 ppm (-CH(C H3)2)
~2.1-2.2 ppm (s, 3H, ring-CH 3)~13.0 ppm (ring-C H3)
~2.9-3.1 ppm (sept, 1H, -CH (CH3)2)~27.0 ppm (-C H(CH3)2)
~6.6-6.7 ppm (s, 1H, imidazole C5-H)~115.0 ppm (imidazole C 5)
Broad singlet (1H, NH )~135.0 ppm (imidazole C 4)
~150.0 ppm (imidazole C 2)

Data compiled from typical values for substituted imidazoles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low or No Product Yield

Q: My reaction has run for several hours, but TLC analysis shows very little product formation. What are the likely causes and solutions?

A: This is a common issue often traced back to reaction conditions or reagent stoichiometry.

  • Cause A: Suboptimal Reagent Stoichiometry. The Debus-Radziszewski reaction is a multi-component condensation, and the equilibrium must be driven towards the product.

    • Solution: Use a significant excess of the ammonia source. Ammonium acetate serves as both the nitrogen donor and a component of the catalytic system. A molar ratio of 1:1:3 for Isobutyraldehyde : Methylglyoxal : Ammonium Acetate is a robust starting point.

  • Cause B: Inadequate Temperature or Reaction Time. The condensation and subsequent dehydration steps require sufficient thermal energy.

    • Solution: Ensure the reaction is maintained at a suitable reflux temperature, typically between 80-120°C, depending on the solvent. Monitor the reaction's progress every 1-2 hours using TLC. If the reaction stalls, a modest increase in temperature or extended reaction time may be necessary. Reactions are typically complete within 2-6 hours.

  • Cause C: Ineffective Catalysis. While ammonium acetate provides acetic acid, some variations of this reaction benefit from stronger catalysts.

    • Solution: Glacial acetic acid is often used as the solvent, which also serves as an effective catalyst. If yields remain low, consider catalytic amounts of a Lewis acid like ZrCl4 or a solid acid catalyst like zeolite HY, which have been shown to improve yields in similar syntheses.[5]

Problem 2: Significant Side Product Formation

Q: The reaction works, but I am getting multiple spots on my TLC plate, making purification difficult. How can I improve the selectivity?

A: Side product formation often arises from self-condensation of the aldehyde or other competing pathways.

  • Cause A: Aldehyde Self-Condensation/Polymerization. Aldehydes, particularly under acidic and heated conditions, can undergo self-condensation reactions.

    • Solution: Control the concentration of the most reactive components. Instead of adding all reagents at once, try adding the isobutyraldehyde dropwise over 30-60 minutes to the heated solution of methylglyoxal and ammonium acetate. This keeps the instantaneous concentration of the aldehyde low, favoring the desired multi-component reaction over self-condensation.

  • Cause B: Impure Starting Materials. The purity of the starting dicarbonyl, methylglyoxal (often supplied as an aqueous solution), can significantly impact the reaction.

    • Solution: Use high-purity reagents. If using an aqueous solution of methylglyoxal, ensure the concentration is accurately known to maintain correct stoichiometry.

Problem 3: Difficulty in Product Isolation and Purification

Q: After the reaction, I have a dark, oily crude product that is difficult to purify. What is the best workup and purification strategy?

A: Imidazoles are basic and can be polar, which requires a specific workup and purification approach.

  • Cause A: Acidic Residue and Ammonium Salts. The use of acetic acid and ammonium acetate leaves residual salts and acid in the crude mixture, which can interfere with purification.

    • Solution: Liquid-Liquid Extraction.

      • After cooling the reaction mixture, dilute it with water.

      • Carefully neutralize the mixture to a pH of ~8-9 using a base like aqueous sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO3). This deprotonates the imidazole product, making it less water-soluble.

      • Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

      • Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Cause B: Co-eluting Impurities. The polarity of the product may be similar to some of the side products, making chromatographic separation challenging.

    • Solution: Silica Gel Column Chromatography. This is the most effective method for purification.

      • Adsorb the crude oil onto a small amount of silica gel.

      • Prepare a column with silica gel.

      • Elute with a gradient solvent system. Start with a non-polar system (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity (e.g., to 70:30 Hexane:EtOAc or by adding a small percentage of methanol to DCM). The exact solvent system should be determined by TLC analysis first.

Visualized Workflows and Protocols

Diagram: General Synthetic Workflow

This diagram illustrates the end-to-end process for the synthesis and purification of this compound.

SynthesisWorkflow reagents 1. Reagent Prep - Isobutyraldehyde - Methylglyoxal - Ammonium Acetate reaction 2. Reaction Setup - Add reagents to  Glacial Acetic Acid reagents->reaction Charge Reactor reflux 3. Reflux & Monitor - Heat to 80-100°C - Monitor by TLC reaction->reflux Heat workup 4. Aqueous Workup - Quench, Neutralize - Extract with EtOAc reflux->workup Reaction Complete purify 5. Purification - Dry & Concentrate - Column Chromatography workup->purify Crude Product analysis 6. Analysis - NMR, MS purify->analysis Purified Fractions product Final Product analysis->product

Caption: Overall workflow from reagents to final product analysis.

Diagram: Troubleshooting Logic for Low Yield

This decision tree provides a logical path for diagnosing and solving low-yield issues.

Troubleshooting start Low Yield Observed q1 Stoichiometry Check: Is [NH4OAc] > 3 eq? start->q1 s1 Action: Increase NH4OAc to 3-5 equivalents. q1->s1 No q2 Temperature Check: Was reflux > 80°C? q1->q2 Yes s2 Action: Increase temperature. Ensure proper reflux. q2->s2 No q3 Monitoring Check: Did TLC show any product? q2->q3 Yes s3 Action: Extend reaction time. Consider stronger catalyst. q3->s3 Yes, but stalled s4 Issue may be reagent decomposition. Verify starting materials. q3->s4 No

References

Technical Support Center: Purification Techniques for 2-Isopropyl-4-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-isopropyl-4-methyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for obtaining this valuable imidazole derivative in high purity. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for your laboratory work.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of your target compound is the foundation of any successful purification strategy.

PropertyValueSource/Comment
Molecular Formula C₇H₁₂N₂--INVALID-LINK--[1]
Molecular Weight 124.18 g/mol --INVALID-LINK--[1]
Appearance Light yellow solidBased on reported synthesis.[2]
Melting Point Estimated: ~125-135 °CBased on the closely related 2-isopropyl-1H-imidazole (125-134 °C).[3] Experimental determination is recommended.
Boiling Point Estimated: ~135-185 °CBased on the boiling point of 1-propyl-4(5)-methylimidazole (135-180 °C).[4] Purification by distillation should be performed under reduced pressure to prevent decomposition.
Solubility Generally soluble in polar organic solvents.Imidazoles are typically soluble in alcohols, ethyl acetate, and dichloromethane, with lower solubility in nonpolar solvents like hexanes.[5][6][7]
pKa Estimated: ~7-8The imidazole ring is basic.[8] This property is key for acid-base extraction techniques.

Understanding Potential Impurities

The most common synthesis of this compound is a variation of the Radziszewski reaction, which involves the condensation of isobutyraldehyde, methylglyoxal, and an ammonia source.[9][10] Understanding the potential impurities from this synthesis is crucial for selecting the appropriate purification method.

Potential Impurities Include:

  • Unreacted Starting Materials: Isobutyraldehyde, methylglyoxal.

  • Side-Products: Self-condensation products of the aldehydes, and other imidazole isomers. The Radziszewski reaction can sometimes lead to a mixture of products.[9][11]

  • Polymeric Material: Aldehyde condensations can form resinous byproducts.

Purification Strategy Workflow

The following diagram outlines a general workflow for the purification of this compound.

PurificationWorkflow cluster_purification Purification Techniques Crude Crude Reaction Mixture Workup Aqueous Workup (e.g., EtOAc/Water) Crude->Workup Crude_Solid Crude Solid/Oil Workup->Crude_Solid Col_Chrom Column Chromatography Crude_Solid->Col_Chrom Complex Mixture Recrystal Recrystallization Crude_Solid->Recrystal Crystalline Solid Acid_Base Acid-Base Extraction Crude_Solid->Acid_Base Basic Nature Pure_Solid Pure 2-Isopropyl-4-methyl- 1H-imidazole Col_Chrom->Pure_Solid Recrystal->Pure_Solid Acid_Base->Pure_Solid

Caption: General purification workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: My crude product is a dark, oily residue. What is the best first step for purification?

A1: An oily residue suggests the presence of polymeric byproducts or low-melting impurities. A good first step is to attempt an acid-base extraction to selectively isolate the basic imidazole from neutral organic impurities. Alternatively, you can try to triturate the oil with a non-polar solvent like hexanes or a mixture of ethyl acetate/hexanes to see if the desired product will solidify. If these methods fail, column chromatography is the most robust option for separating the target compound from a complex mixture.

Q2: I am having trouble visualizing my compound on a TLC plate.

A2: Imidazole derivatives, especially those without extended conjugation, can be difficult to see under UV light (254 nm). Here are some effective visualization techniques:

  • Iodine Vapor: Place the dried TLC plate in a chamber with a few crystals of iodine. Most organic compounds will appear as brown spots.[12]

  • Potassium Permanganate Stain: This is a general stain for compounds that can be oxidized. It will appear as yellow spots on a purple background.

  • Dragendorff Reagent: This is a specific stain for alkaloids and other nitrogen-containing heterocyclic compounds.[13]

Q3: My compound streaks badly during column chromatography on silica gel. What can I do?

A3: Streaking, or tailing, of basic compounds like imidazoles on acidic silica gel is a common problem.[5] This is due to strong interactions between the basic nitrogen atoms of the imidazole ring and the acidic silanol groups on the silica surface. To mitigate this:

  • Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a base like triethylamine or pyridine into your eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape.[5]

  • Use a Different Stationary Phase: Consider using neutral or basic alumina, which is less acidic than silica gel and often gives better results for basic compounds.[5]

Troubleshooting Guides

Column Chromatography

Issue: Co-elution of impurities with the desired product.

  • Rationale: The polarity of your eluent system is not providing sufficient differentiation between your product and the impurities.

  • Solution:

    • Optimize the Mobile Phase: If you are using an isocratic (constant solvent mixture) system, switch to a gradient elution. Start with a less polar solvent system and gradually increase the polarity. This can effectively separate compounds with similar Rf values.[5]

    • Change the Solvent System: Experiment with different solvent systems. For imidazole derivatives, common systems include ethyl acetate/hexane and dichloromethane/methanol.[5] The choice of solvents can alter the selectivity of the separation.

    • Dry Loading: Instead of loading your sample dissolved in a solvent, adsorb it onto a small amount of silica gel and load the resulting dry powder onto the column. This often leads to sharper bands and improved separation.[5]

Workflow for Optimizing Column Chromatography

ColChromTroubleshoot Start Co-elution Observed Optimize_Mobile Optimize Mobile Phase (Gradient Elution) Start->Optimize_Mobile Change_Solvent Change Solvent System (e.g., EtOAc/Hex to DCM/MeOH) Optimize_Mobile->Change_Solvent Still Co-eluting Success Separation Achieved Optimize_Mobile->Success Resolved Dry_Load Implement Dry Loading Change_Solvent->Dry_Load Still Co-eluting Change_Solvent->Success Resolved Change_Stationary Change Stationary Phase (e.g., Alumina) Dry_Load->Change_Stationary Still Co-eluting Dry_Load->Success Resolved Change_Stationary->Success Resolved

Caption: Troubleshooting workflow for co-elution in column chromatography.

Recrystallization

Issue: The compound "oils out" instead of forming crystals.

  • Rationale: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or if the solution is too supersaturated, causing the compound to come out of solution as a liquid instead of a solid.[12]

  • Solution:

    • Slow Down Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often leads to oiling out.[12]

    • Add More Solvent: Your solution may be too concentrated. Add a small amount of the hot solvent to redissolve the oil, and then allow it to cool slowly again.[12]

    • Use a Two-Solvent System: If a single solvent is problematic, a two-solvent recrystallization can be effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble), and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat to redissolve and then cool slowly. Common pairs include ethanol/water or ethyl acetate/hexanes.

Issue: A suitable recrystallization solvent cannot be found.

  • Rationale: The ideal solvent should dissolve the compound well when hot but poorly when cold.

  • Solution: Systematic Solvent Screening

    • Place a small amount of your crude product in several test tubes.

    • To each tube, add a different solvent from a range of polarities (e.g., water, ethanol, ethyl acetate, toluene, hexanes).

    • Observe the solubility at room temperature. If it dissolves, the solvent is too good.

    • If it doesn't dissolve at room temperature, heat the mixture to the solvent's boiling point. If it dissolves, it is a potential candidate.

    • Allow the hot solution to cool to room temperature and then in an ice bath. If crystals form, you have found a suitable solvent.[5]

Acid-Base Extraction

Issue: An emulsion forms during extraction, preventing layer separation.

  • Rationale: Vigorous shaking can lead to the formation of stable emulsions, especially when dealing with basic compounds that can act as surfactants.

  • Solution:

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.

    • Break the Emulsion: If an emulsion has formed, add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer and can help to break the emulsion.[5]

Issue: Low recovery of the product after neutralization and back-extraction.

  • Rationale: The imidazole derivative may have some solubility in the aqueous layer even after neutralization, or the neutralization may be incomplete.

  • Solution:

    • Ensure Complete Neutralization: Check the pH of the aqueous layer with pH paper to ensure it is basic (pH > 8) after adding the base.[5]

    • Multiple Extractions: Perform multiple extractions (at least 3) of the neutralized aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) to ensure complete recovery of the product.

    • "Salting Out": Before back-extraction, add solid sodium chloride to the neutralized aqueous layer to decrease the solubility of your organic product in the aqueous phase.

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring even packing without air bubbles.

  • Sample Loading (Dry Loading Recommended): Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 100% dichloromethane or a mixture of ethyl acetate/hexanes). Gradually increase the polarity of the eluent (e.g., by adding methanol to the dichloromethane) to elute your product.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified product.

Protocol 2: Recrystallization
  • Solvent Selection: Based on a solvent screen, choose a suitable solvent or solvent pair.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot recrystallization solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 3: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1 M aqueous HCl. The basic this compound will be protonated and move into the aqueous layer.

  • Separation: Separate the aqueous layer. The organic layer containing neutral impurities can be discarded.

  • Neutralization: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) with stirring until the solution is basic (pH > 8).

  • Back-Extraction: Extract the neutralized aqueous solution multiple times with an organic solvent (e.g., dichloromethane).

  • Drying and Solvent Removal: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.[5]

References

Technical Support Center: Stabilizing 2-Isopropyl-4-methyl-1H-imidazole in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Isopropyl-4-methyl-1H-imidazole. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, troubleshooting-oriented guidance on maintaining the stability of this compound in solution. Our approach is to explain the fundamental chemistry driving potential degradation, empowering you to make informed decisions during your experiments.

Introduction: The Chemistry of Imidazole Stability

This compound is a disubstituted imidazole. The stability of this molecule in solution is primarily governed by the chemical properties of the imidazole ring itself. This heterocyclic aromatic ring is susceptible to specific environmental factors that can lead to its degradation. The most common challenges encountered are oxidation , photodegradation , and pH-dependent reactions . Understanding these pathways is the first step toward preventing them.

The imidazole ring contains two nitrogen atoms, making it amphoteric—it can act as both a weak acid and a weak base.[1] The lone pair of electrons on the N-3 nitrogen imparts basic properties (pKa of the protonated form is ~7), while the N-1 proton can be abstracted under strongly alkaline conditions (pKa ~14.5).[1] This dual nature means that the pH of your solution will critically determine the molecule's protonation state and, consequently, its reactivity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a loss of my this compound concentration over time in an aqueous buffer, even when stored in the dark. What is the likely cause?

Answer: If photodegradation is ruled out, the most probable cause is oxidative degradation , specifically autoxidation. The imidazole ring is known to be susceptible to oxidation, a process that can be mediated by dissolved oxygen in your solution.[2][3] This reaction is often more pronounced in neutral to alkaline solutions.

Causality Explained: In a process called base-mediated autoxidation, the deprotonated form of the imidazole ring, which is more prevalent at higher pH, can be more susceptible to reacting with molecular oxygen.[2] Electron-donating groups, like the isopropyl and methyl groups on your molecule, increase the electron density of the ring, which can make it more prone to oxidation compared to unsubstituted imidazole. The reaction can proceed through radical intermediates, leading to a variety of degradation products, potentially including ring-opened species like amides.[3]

Troubleshooting Steps:

  • Deoxygenate Your Solvent: Before preparing your solution, sparge the solvent (e.g., water, buffer) with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Work Under an Inert Atmosphere: If possible, prepare and handle your solutions in a glove box or under a blanket of nitrogen or argon.

  • Add an Antioxidant: For applications where it won't interfere with downstream processes, consider adding a small amount of an antioxidant. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid.

  • Control pH: Maintain the pH of the solution in the slightly acidic range (e.g., pH 4-6), where the imidazole ring will be partially or fully protonated. The protonated form is generally less susceptible to oxidation.[4]

Q2: My solution of this compound turns yellow and shows multiple new peaks on my chromatogram after being left on the lab bench. What's happening?

Answer: This is a classic sign of photodegradation . Imidazole-containing compounds are frequently sensitive to light, particularly in the UV spectrum but also sometimes in the visible range, especially if photosensitizers are present.[2] The yellowing is indicative of the formation of chromophoric degradation products.

Causality Explained: Light provides the energy to excite the imidazole molecule to a higher energy state. This excited molecule can then react with other species in the solution, most commonly oxygen, to form reactive oxygen species (ROS) like singlet oxygen.[5] These highly reactive species then attack the imidazole ring, leading to complex degradation pathways and a variety of photoproducts. The reaction is often more rapid in alkaline solutions where the deprotonated imidazole species is more prevalent.

Troubleshooting Steps:

  • Protect from Light: Always store stock solutions and experimental samples in amber vials or tubes. If using clear containers, wrap them thoroughly in aluminum foil.

  • Minimize Exposure During Handling: When working with the solution, avoid prolonged exposure to direct overhead laboratory lighting.

  • Solvent Choice: Be aware that some solvents can act as photosensitizers. If you suspect this, try switching to a different solvent system.

  • Filter Your Solvents: Ensure solvents are free from potential photosensitizing impurities by using high-purity (e.g., HPLC-grade) solvents.

Q3: I'm trying to develop an HPLC method and I'm getting poor peak shape (tailing). Is this related to stability?

Answer: While not a direct stability issue, poor peak shape is a common analytical problem for basic compounds like imidazoles and is related to chemical interactions within the column. It is often caused by secondary interactions between the basic nitrogen on the imidazole ring and residual acidic silanol groups on the surface of standard silica-based C18 columns.

Troubleshooting Steps:

  • Lower Mobile Phase pH: Adjust the pH of your aqueous mobile phase to between 2.5 and 3.5 using an additive like formic acid or trifluoroacetic acid (TFA). At this low pH, the imidazole is fully protonated (a cation), and the silanol groups are also protonated (neutral), which minimizes the unwanted ionic interaction.

  • Use a Low-Bleed Additive: A small concentration of TFA (0.05-0.1%) is very effective at ion-pairing with the analyte and masking silanols, leading to sharper peaks.

  • Consider a Different Column: If pH adjustment is not an option, use an "end-capped" column or a column specifically designed for basic compounds, which has a much lower concentration of free silanol groups. Phenyl-hexyl or embedded polar group (EPG) phases can also offer alternative selectivity and improved peak shape.

Visualizing Potential Degradation Pathways

The primary degradation mechanisms for this compound in solution are oxidation and photodegradation, which often proceed via similar intermediates.

Potential Degradation Pathways Main This compound in Solution Radical Imidazole Radical Intermediate Main->Radical H• abstraction Oxidants Molecular Oxygen (O₂) Reactive Oxygen Species (ROS) Peroxides Oxidants->Radical Light UV/Visible Light + Photosensitizer Light->Radical e⁻ transfer Peroxy Peroxy-Intermediate Radical->Peroxy + O₂ RingOpened Ring-Opened Products (e.g., Amides, Formamides) Peroxy->RingOpened Rearrangement & Cleavage Complex Complex Polymeric Degradants Peroxy->Complex

Caption: Key degradation pathways for imidazole derivatives in solution.

Recommended Storage and Handling Summary

To maximize the shelf-life of your this compound solutions, adhere to the following guidelines.

ParameterRecommendationRationale
pH Slightly acidic (pH 4-6)Protonates the imidazole ring, increasing its stability against oxidation.[4]
Temperature Cool (2-8°C)Slows the rate of all chemical reactions, including degradation.
Atmosphere Inert (Nitrogen or Argon)Minimizes exposure to oxygen, preventing autoxidation.[2]
Light Protected (Amber vials)Prevents initiation of photodegradation pathways.
Solvent High-purity, deoxygenatedReduces risk of contaminants that could act as catalysts or photosensitizers.
Additives Consider antioxidants (e.g., BHT)Scavenges free radicals to inhibit oxidative chain reactions.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol helps you identify the specific vulnerabilities of your compound in your formulation.

Objective: To determine if this compound is sensitive to acid, base, oxidation, and light.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH.

    • Oxidation: Mix 1 mL of stock with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Photodegradation: Expose 2 mL of the stock solution in a clear vial to direct, high-intensity light (a photostability chamber or direct sunlight for a controlled period, e.g., 24 hours).

    • Control: Mix 1 mL of stock with 1 mL of the solvent (e.g., water). Keep protected from light at room temperature.

  • Incubation: Incubate all samples (except the photo sample) at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 24-48 hours).

  • Analysis: After incubation, neutralize the acid and base samples. Analyze all samples, including the control, by a suitable stability-indicating method (see Protocol 2).

  • Interpretation: Compare the chromatograms of the stressed samples to the control. Significant loss of the parent peak or the appearance of new peaks indicates degradation under that specific condition.

Forced Degradation Experimental Workflow Start Prepare Stock Solution (1 mg/mL) Control Control Sample (Solvent only) Start->Control Acid Acid Stress (0.1 M HCl) Start->Acid Base Base Stress (0.1 M NaOH) Start->Base Oxid Oxidative Stress (3% H₂O₂) Start->Oxid Photo Photolytic Stress (High-Intensity Light) Start->Photo Incubate Incubate @ 40-60°C (except Photo sample) Control->Incubate Acid->Incubate Base->Incubate Oxid->Incubate Analyze Neutralize & Analyze All Samples (HPLC-UV) Photo->Analyze Incubate->Analyze

Caption: Workflow for conducting a forced degradation study.

Protocol 2: Developing a Stability-Indicating HPLC-UV Method

Objective: To quantify the parent compound and separate it from potential degradation products.

Methodology:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Scan from 200-400 nm with a photodiode array (PDA) detector. Select an optimal wavelength for quantification (likely around 210-230 nm for the imidazole ring).

  • Injection Volume: 10 µL.

  • Validation: Inject your forced degradation samples. A good stability-indicating method will show baseline separation between the main this compound peak and all peaks generated during the stress testing.

This guide provides a foundational understanding of the factors affecting the stability of this compound. By applying these principles and protocols, you can significantly improve the reliability and reproducibility of your experimental results.

References

Technical Support Center: Troubleshooting Low Yields in Multicomponent Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the common challenge of low yields in multicomponent imidazole synthesis. This guide provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and optimized protocols to enhance the efficiency and success of your synthetic endeavors.

I. Troubleshooting Guide: A Symptom-Based Approach

Low yields in multicomponent imidazole synthesis, such as the Debus-Radziszewski reaction, can be attributed to several factors.[1][2] This section addresses specific experimental issues, their probable causes, and actionable solutions.

Issue 1: The Reaction Yield is Significantly Lower Than Expected

Potential Cause 1: Suboptimal Reaction Temperature

The reaction temperature is a critical parameter that significantly influences the rate and efficiency of imidazole synthesis.[1] Both insufficient heat may lead to an incomplete reaction, while excessive temperatures can promote side reactions and decomposition of reactants or products.[3]

  • Solution:

    • Literature Review: Consult the literature for the optimal temperature range for your specific substrates and catalyst system.

    • Systematic Optimization: If the optimal temperature is unknown, perform small-scale optimization experiments by varying the temperature in 5-10°C increments.

    • Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the desired product at each temperature.[4]

Potential Cause 2: Inefficient Catalysis

The choice and concentration of the catalyst are pivotal for achieving high yields.[5] The absence of a suitable catalyst or using a suboptimal amount can lead to poor conversion rates.[1]

  • Solution:

    • Catalyst Screening: A variety of catalysts have been shown to be effective, including Brønsted acids (e.g., p-toluenesulfonic acid, benzoic acid), Lewis acids, and metal catalysts (e.g., CuI, Zn(BF₄)₂).[6][7][8] Screen a selection of catalysts to identify the most effective one for your reaction.

    • Concentration Optimization: Once an effective catalyst is identified, optimize its concentration. For instance, in a silicotungstic acid-catalyzed synthesis, increasing the catalyst concentration from 2.5% to 7.5% mol% resulted in a significant yield increase from 63% to 94%.[2]

    • Catalyst Stability: Ensure the catalyst is not degrading under the reaction conditions. Some catalysts may be sensitive to air, moisture, or high temperatures.

Potential Cause 3: Inappropriate Solvent Selection

The solvent plays a crucial role in reactant solubility and the stabilization of transition states.[9] A mismatch in solvent polarity can lead to poor yields.[9]

  • Solution:

    • Polarity Considerations: For the Debus-Radziszewski synthesis, polar protic solvents like ethanol or methanol are often beneficial.[9] However, polar aprotic solvents such as DMF or DMSO have also demonstrated good results, particularly in metal-catalyzed variations.[8][9]

    • Solvent Screening: If solubility is an issue, screen a range of solvents with varying polarities. For a copper-catalyzed synthesis of trisubstituted imidazoles, butanol was found to give high yields in a short reaction time.[8]

    • Solvent-Free Conditions: In some cases, solvent-free (neat) reactions can be highly efficient and environmentally friendly.[10]

Issue 2: Presence of Significant Impurities or Side Products

Potential Cause 1: Formation of Oxazole Byproducts

A common competing reaction in the Radziszewski synthesis is the formation of oxazole byproducts.[4]

  • Solution:

    • Excess Ammonia/Ammonium Acetate: Use a molar excess of the ammonia source, such as ammonium acetate.[4] This favors the formation of the diimine intermediate necessary for imidazole synthesis over the competing oxazole formation pathway.[4] For instance, in a sequential two-step synthesis, using 5.0 equivalents of ammonium acetate increased the product yield.[3]

    • Control of Reaction pH: Maintaining alkaline conditions can also help to suppress oxazole formation.[4]

Potential Cause 2: Unreacted Starting Materials

The presence of unreacted starting materials in the final product indicates an incomplete reaction.

  • Solution:

    • Reaction Time: Extend the reaction time and monitor its progress by TLC until the starting materials are fully consumed.[4]

    • Temperature Increase: If extending the reaction time is not effective, a moderate increase in temperature may be necessary to drive the reaction to completion.[4]

    • Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by efficiently heating the reactants.[11][12]

Potential Cause 3: Inefficient Purification

Product loss during workup and purification is a common source of low isolated yields.

  • Solution:

    • Extraction: Imidazoles can be polar compounds. Select an appropriate extraction solvent and perform multiple extractions to ensure complete recovery from the aqueous phase.

    • Chromatography: Optimize the mobile phase for column chromatography to achieve good separation of the desired product from impurities.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

II. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Debus-Radziszewski imidazole synthesis?

The Debus-Radziszewski synthesis is a multicomponent reaction that involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine.[13] While the exact mechanism is not fully certain, it is generally thought to occur in two main stages.[13][14] In the first stage, the dicarbonyl compound reacts with two equivalents of ammonia to form a diimine intermediate.[13][14] In the second stage, this diimine condenses with the aldehyde to form the imidazole ring.[13][14]

Q2: Can I use a primary amine instead of ammonia in the Debus-Radziszewski synthesis?

Yes, replacing one equivalent of ammonia with a primary amine is a common modification that leads to the formation of N-substituted imidazoles in good yields.[13]

Q3: Are there any "green" or more environmentally friendly approaches to imidazole synthesis?

Absolutely. Several strategies can make imidazole synthesis more environmentally friendly:

  • Solvent-Free Reactions: Performing the reaction without a solvent (neat conditions) can reduce waste and simplify workup.[10]

  • Microwave-Assisted Synthesis: Using microwave irradiation as a heating source can significantly reduce reaction times and energy consumption.[11][12]

  • Reusable Catalysts: Employing solid-supported or magnetic catalysts allows for easy separation and reuse, minimizing catalyst waste.[7][15]

Q4: How can I monitor the progress of my multicomponent imidazole synthesis?

Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction.[4] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product over time. This allows for the optimization of reaction time.[4]

III. Optimized Experimental Protocol: Synthesis of 2,4,5-Trisubstituted Imidazoles

This protocol provides a detailed, step-by-step methodology for the synthesis of 2,4,5-trisubstituted imidazoles, a common class of imidazole derivatives.

Materials:

  • Benzil (1,2-diphenylethane-1,2-dione)

  • Aromatic aldehyde

  • Ammonium acetate

  • p-Toluenesulfonic acid (PTSA)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine benzil (10 mmol), the aromatic aldehyde (10 mmol), ammonium acetate (10 mmol), and p-toluenesulfonic acid (5 mol %).[16]

  • Add ethanol (5 ml) to the flask.[16]

  • Stir the reaction mixture at 80°C.[16]

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture over crushed ice.[17]

  • Filter the resulting solid product and wash it with an excess of water.[16]

  • Recrystallize the crude product from a 9:1 acetone-water mixture to obtain the pure 2,4,5-triarylimidazole.[16]

Data Presentation: Impact of Catalyst on Yield
CatalystCatalyst Loading (mol%)Yield (%)Reference
Silicotungstic acid2.563[2]
Silicotungstic acid5.085[2]
Silicotungstic acid7.594[2]
Silicotungstic acid10.094[2]
Lactic acid-92[2]
CuI2075[8]
CuI1588[8]

IV. Visualizations

Troubleshooting Workflow for Low Yields

TroubleshootingWorkflow Start Low Yield Observed CheckTemp Investigate Reaction Temperature Start->CheckTemp CheckCat Evaluate Catalyst System Start->CheckCat CheckSolv Assess Solvent Choice Start->CheckSolv CheckPur Review Purification Procedure Start->CheckPur OptimizeTemp Optimize Temperature (TLC Monitoring) CheckTemp->OptimizeTemp OptimizeCat Screen Catalysts & Optimize Concentration CheckCat->OptimizeCat OptimizeSolv Screen Solvents & Consider Solvent-Free CheckSolv->OptimizeSolv OptimizePur Optimize Extraction & Chromatography CheckPur->OptimizePur ImprovedYield Improved Yield OptimizeTemp->ImprovedYield OptimizeCat->ImprovedYield OptimizeSolv->ImprovedYield OptimizePur->ImprovedYield

Caption: A workflow for troubleshooting low yields in imidazole synthesis.

Debus-Radziszewski Reaction Overview

DebusRadziszewski cluster_reactants Reactants Dicarbonyl 1,2-Dicarbonyl Imidazole Substituted Imidazole Dicarbonyl->Imidazole + Aldehyde Aldehyde Aldehyde->Imidazole + Ammonia Ammonia (2 eq.) or Amine + Ammonia Ammonia->Imidazole +

Caption: Reactants in the Debus-Radziszewski imidazole synthesis.

V. References

  • BenchChem. (2025). Technical Support Center: Optimizing Imidazole Synthesis. 1

  • BenchChem. (2025). Technical Support Center: Solvent Effects on Imidazole Synthesis. 9

  • ACS Publications. (2022). Brønsted Acid-Catalyzed Synthesis of 1,2,5-Trisubstituted Imidazoles via a Multicomponent Reaction of Vinyl Azides with Aromatic Aldehydes and Aromatic Amines. The Journal of Organic Chemistry. 6

  • RSC Publishing. (n.d.). Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles. Green Chemistry. 7

  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. 13

  • RSC Publishing. (2021). Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. 8

  • International Journal of Pharmaceutical Research and Applications. (n.d.). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. 2

  • ScienceDirect. (2024). Optimization of reaction conditions: Significance and symbolism. 5

  • Oriental Journal of Chemistry. (2024). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. 11

  • NIH. (n.d.). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. 3

  • SpringerLink. (2025). Magnetic catalyst marvels: a sustainable approach to highly substituted imidazole synthesis. 15

  • BenchChem. (2025). Troubleshooting low yield in the synthesis of 2-butyl-imidazole. 4

  • Scribd. (n.d.). Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry. 14

  • ResearchGate. (2025). Design, conventional and microwave irradiated synthesis and characterization of some novel Mannich bases containing imidazole[2,1-b]-1,3,4-oxadiazole core. 18

  • Asian Journal of Chemistry. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. 10

  • International Science Community Association. (n.d.). Synthesis of Substituted Imidazoles via a Multi-Component Condensation Catalyzed by p-toluene Sulfonic Acid, PTSA. 16

  • ResearchGate. (n.d.). Synthesis of Substituted Imidazoles via a Multi-Component Condensation Catalyzed by p-toluene Sulfonic Acid, PTSA. 17

References

Reaction condition optimization for N-alkylation of imidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of imidazole derivatives. As a foundational reaction in medicinal chemistry and materials science, the successful N-alkylation of imidazoles is crucial for the synthesis of a vast array of functional molecules, from active pharmaceutical ingredients to ionic liquids.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, providing field-proven insights to optimize conditions and troubleshoot common challenges.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the N-alkylation of imidazoles, providing the core knowledge needed to design and execute successful experiments.

Q1: What is the general mechanism for the N-alkylation of an imidazole?

The N-alkylation of imidazole is typically a two-step process. First, a base is used to deprotonate the acidic N-H proton of the imidazole ring (pKa ≈ 14.5), generating a nucleophilic imidazolate anion.[1][3] This anion then acts as a nucleophile, attacking the electrophilic alkylating agent in a bimolecular nucleophilic substitution (SN2) reaction to form the new N-C bond.

N-Alkylation Mechanism Imidazole Imidazole (N-H) Imidazolate Imidazolate Anion (N:⁻) Imidazole->Imidazolate  Step 1: Deprotonation Imidazole->ProtonatedBase + H-B⁺ Base Base (B:) Product N-Alkylated Imidazole (N-R) Imidazolate->Product  Step 2: SN2 Attack Imidazolate->Halide + X⁻ AlkylHalide Alkylating Agent (R-X)

Caption: General mechanism for base-mediated N-alkylation of imidazole.

Q2: How do I choose the appropriate base for my reaction?

The choice of base is critical and depends on the acidity of your imidazole substrate and the reactivity of your alkylating agent. The base must be strong enough to deprotonate the imidazole N-H.

  • Strong Bases (e.g., NaH, KH, KHMDS): These are ideal for complete and rapid deprotonation, especially for imidazoles with electron-withdrawing groups that increase their acidity. They require anhydrous solvents (like THF or DMF) and an inert atmosphere.

  • Carbonate Bases (e.g., K₂CO₃, Cs₂CO₃): These are milder, safer to handle, and very common for general-purpose alkylations.[4][5] Cesium carbonate is often more effective than potassium carbonate due to its higher solubility and the "cesium effect," which can accelerate SN2 reactions.

  • Hydroxide Bases (e.g., KOH, NaOH): These are inexpensive and effective but can introduce water, which may not be suitable for all substrates or alkylating agents. They are often used in phase-transfer catalysis (PTC) systems.[6][7]

  • Organic Bases (e.g., DBU, Et₃N): Strong, non-nucleophilic organic bases like DBU can be effective, particularly when inorganic salts are undesirable.[8] Triethylamine (Et₃N) is generally too weak to deprotonate imidazole efficiently but can be used as an acid scavenger if alkylating with a pre-formed imidazolium salt.

BasepKa (Conjugate Acid)Common SolventsKey Considerations
Sodium Hydride (NaH)~36THF, DMFHighly reactive, requires anhydrous conditions. Generates H₂ gas.
Potassium Carbonate (K₂CO₃)10.3DMF, AcetonitrileMild, common, inexpensive. Heterogeneous reaction.[4]
Cesium Carbonate (Cs₂CO₃)10.3DMF, AcetonitrileMore effective than K₂CO₃, but more expensive.[5]
Potassium Hydroxide (KOH)15.7DMSO, Toluene, WaterStrong, inexpensive. Often used in PTC systems.[6]
DBU13.5Toluene, AcetonitrileStrong, organic-soluble base. Homogeneous reaction.[8]
Q3: Which solvent should I use?

Polar aprotic solvents are generally the best choice as they effectively dissolve the imidazolate salt and promote SN2 kinetics.

  • DMF (N,N-Dimethylformamide) & DMSO (Dimethyl Sulfoxide): Excellent choices for their high polarity and ability to dissolve a wide range of reagents.[4][8] They can be difficult to remove completely during workup.

  • Acetonitrile (CH₃CN): A good alternative to DMF/DMSO with a lower boiling point, making it easier to remove.[4]

  • THF (Tetrahydrofuran): A less polar option, commonly used with strong bases like NaH.

  • Toluene: A nonpolar solvent, often used for microwave-assisted reactions or with phase-transfer catalysts.[9][10]

Q4: What causes the formation of regioisomers in unsymmetrically substituted imidazoles?

When an imidazole ring is substituted at the 4- or 5-position, the two nitrogen atoms (N-1 and N-3) become non-equivalent. Deprotonation creates an ambident nucleophile where the negative charge is delocalized across both nitrogens.[11] Alkylation can then occur at either nitrogen, leading to a mixture of regioisomers. The ratio of these products is influenced by:

  • Steric Hindrance: The alkylating agent will preferentially attack the less sterically hindered nitrogen.[9][12] This effect becomes more pronounced with bulkier substituents on the imidazole ring or a bulkier alkylating agent.

  • Electronic Effects: Electron-withdrawing groups on the imidazole ring deactivate the adjacent nitrogen, favoring alkylation at the more distant nitrogen.[12]

Achieving high regioselectivity can be a significant challenge and may require specialized strategies like using directing groups.[13]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low or No Yield of N-Alkylated Product

A low yield is the most common problem. Systematically investigating the potential causes is key to resolving the issue.

Troubleshooting Low Yield Start Low / No Yield CheckBase Is deprotonation complete? (Check base strength) Start->CheckBase Possible Cause CheckSolubility Are all reagents soluble? Start->CheckSolubility Possible Cause CheckSterics Is steric hindrance an issue? Start->CheckSterics Possible Cause CheckStability Are reagents decomposing? Start->CheckStability Possible Cause Sol_Base Use stronger base (e.g., K₂CO₃ → NaH) CheckBase->Sol_Base Solution Sol_Solubility Change solvent or use Phase-Transfer Catalyst (PTC) CheckSolubility->Sol_Solubility Solution Sol_Sterics Increase temperature, use microwave, or try alternative method (e.g., Mitsunobu) CheckSterics->Sol_Sterics Solution Sol_Stability Use fresh reagents, run at lower T, ensure anhydrous conditions CheckStability->Sol_Stability Solution

Caption: Troubleshooting workflow for low reaction yield.

  • Possible Cause: Incomplete Deprotonation

    • Explanation: The chosen base may be too weak to fully deprotonate the imidazole, resulting in a low concentration of the active nucleophile. This is common with electron-deficient imidazoles.

    • Troubleshooting Steps:

      • Switch to a stronger base: If you are using K₂CO₃, consider switching to NaH or KH.

      • Increase the amount of base: Using a larger excess of a carbonate base (e.g., 2-3 equivalents) can help drive the equilibrium towards the deprotonated form.

  • Possible Cause: Steric Hindrance

    • Explanation: Bulky groups on either the imidazole or the alkylating agent can physically block the SN2 attack, dramatically slowing the reaction rate.[9]

    • Troubleshooting Steps:

      • Increase Reaction Temperature: Higher temperatures provide more kinetic energy to overcome the activation barrier.

      • Use Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate sluggish reactions by efficiently heating the polar reaction mixture, often leading to higher yields in much shorter times.[9][14][15]

      • Consider Alternative Methods: For severely hindered substrates, classic SN2 alkylation may not be feasible. The Mitsunobu reaction, which uses an alcohol as the alkyl source under mild conditions, can be a powerful alternative.[9]

  • Possible Cause: Poor Reagent Solubility

    • Explanation: If the imidazole or the base has poor solubility in the chosen solvent, the reaction will be slow or may not proceed at all.

    • Troubleshooting Steps:

      • Change Solvent: Switch to a more polar solvent like DMSO.

      • Employ Phase-Transfer Catalysis (PTC): PTC is an excellent technique for reactions with solubility issues. A catalyst like tetrabutylammonium bromide (TBAB) or a crown ether facilitates the transfer of the imidazolate anion into an organic phase to react with the alkylating agent.[16][17][18] This method works well with inexpensive hydroxide bases and nonpolar solvents like toluene.

  • Possible Cause: Reagent Decomposition

    • Explanation: The alkylating agent or the imidazole derivative may not be stable under the reaction conditions, especially at high temperatures.

    • Troubleshooting Steps:

      • Verify Reagent Purity: Use freshly purified reagents.

      • Ensure Anhydrous Conditions: If using a strong, water-sensitive base like NaH, ensure your solvent and glassware are perfectly dry.

      • Lower the Reaction Temperature: While seemingly counterintuitive for a slow reaction, lowering the temperature may prevent decomposition, allowing the desired reaction to proceed cleanly over a longer period.

Issue 2: Formation of Quaternary Imidazolium Salt (Di-alkylation)

This common side reaction occurs when the N-alkylated product, which is still nucleophilic, undergoes a second alkylation.[9]

  • Possible Cause: Highly Reactive Alkylating Agent

    • Explanation: Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. Using a highly reactive agent increases the rate of both the first and second alkylation.

    • Troubleshooting Steps:

      • Use a Less Reactive Alkylating Agent: If possible, switch from an iodide to a bromide or chloride.

      • Control Stoichiometry: Use a slight excess of the imidazole relative to the alkylating agent (e.g., 1.1:1) to ensure the alkylating agent is consumed before significant di-alkylation can occur. Avoid using a large excess of the alkylating agent.

  • Possible Cause: High Temperature or Prolonged Reaction Time

    • Explanation: The second alkylation often has a higher activation energy. High temperatures or long reaction times can provide the necessary energy and opportunity for this side reaction to occur.

    • Troubleshooting Steps:

      • Monitor the Reaction Closely: Use TLC or LC-MS to track the consumption of the starting material. Stop the reaction as soon as the starting imidazole is gone.

      • Lower the Reaction Temperature: This will reduce the rate of the second alkylation more significantly than the first.

  • Possible Cause: High Concentration

    • Explanation: High concentrations increase the probability of the product molecule colliding with an alkylating agent.

    • Troubleshooting Steps:

      • Dilute the Reaction Mixture: Reducing the concentration of all reactants can disfavor the bimolecular side reaction.[9]

Experimental Protocols

Protocol 1: General N-Alkylation using K₂CO₃ in Acetonitrile

This is a robust and widely applicable starting point for many imidazole derivatives.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted imidazole (1.0 equiv).

  • Reagent Addition: Add potassium carbonate (K₂CO₃, 1.1 equiv) and acetonitrile (to make a ~0.2 M solution).[4]

  • Stirring: Stir the heterogeneous mixture at room temperature for 15 minutes.[4]

  • Alkylation: Add the alkylating agent (e.g., alkyl halide, 2.0 equiv) dropwise to the mixture.[4] Note: The stoichiometry may need optimization to minimize di-alkylation.

  • Heating & Monitoring: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and monitor its progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the crude residue in an organic solvent like ethyl acetate and wash with water and then brine.[4]

  • Drying & Purification: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and evaporate the solvent. Purify the crude product by column chromatography.

Protocol 2: Microwave-Assisted N-Alkylation

This protocol is excellent for sterically hindered substrates or to accelerate slow reactions.

  • Setup: In a microwave-safe reaction vessel, combine the imidazole derivative (1.0 mmol), the alkylating agent (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).[9]

  • Solvent: Add a high-boiling point solvent such as DMF, DMSO, or toluene (3-5 mL).[9]

  • Reaction: Seal the vessel and place it in a microwave reactor. Set the temperature (e.g., 120-150°C) and time (e.g., 10-60 minutes). Caution: Always start with a lower temperature and shorter time for a new reaction.

  • Workup: After the reaction, allow the vessel to cool to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).[9]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.[9]

Protocol 3: N-Alkylation under Phase-Transfer Catalysis (PTC)

This method is ideal for reactions where reagents have poor solubility in a single solvent system.

  • Setup: Combine the imidazole (1.0 equiv), alkyl halide (1.2 equiv), a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 equiv), and toluene in a round-bottom flask.

  • Base Addition: Add an aqueous solution of a strong base (e.g., 50% w/w NaOH).

  • Reaction: Stir the biphasic mixture vigorously at a set temperature (e.g., 60-80°C) until the starting material is consumed (monitor by TLC/GC).

  • Workup: Cool the reaction, separate the organic and aqueous layers.

  • Extraction: Extract the aqueous layer with additional toluene or ethyl acetate.

  • Purification: Combine the organic layers, wash with water and brine, dry over Na₂SO₄, concentrate, and purify the product by column chromatography or distillation.

References

Technical Support Center: Ensuring the Stability of 2-Isopropyl-4-methyl-1H-imidazole During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Isopropyl-4-methyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound during storage. Our goal is to equip you with the knowledge to ensure the integrity and reliability of your experiments.

Introduction: The Stability Profile of this compound

This compound is a versatile heterocyclic compound utilized in various research and development applications. While generally stable under recommended storage conditions, its unique structure, featuring both isopropyl and methyl substitutions on the imidazole ring, presents specific stability considerations.[1] The electron-donating nature of these alkyl groups can increase the electron density of the imidazole ring, making it more susceptible to certain degradation pathways, particularly oxidation, when compared to unsubstituted imidazole.[2]

This guide will delve into the potential degradation pathways, provide detailed troubleshooting for common stability issues, and offer preventative strategies to maintain the purity and efficacy of your this compound samples.

Visualizing Potential Degradation Pathways

To better understand the potential vulnerabilities of this compound, the following diagram illustrates the primary degradation routes of concern: oxidation and photodegradation.

Potential Degradation Pathways A This compound B Oxidative Stress (e.g., atmospheric O2, peroxides) A->B Susceptibility to Oxidation D UV/Visible Light Exposure A->D Photosensitivity C Oxidized Degradation Products (e.g., hydroxylated imidazoles, ring-opened byproducts) B->C E Photodegradation Products (e.g., radical species, rearranged isomers) D->E

Caption: Potential degradation pathways for this compound.

Troubleshooting Guide: Common Storage and Stability Issues

This section addresses specific problems you might encounter related to the degradation of this compound, presented in a question-and-answer format.

Q1: I've noticed a change in the physical appearance of my solid this compound (e.g., color change from white to yellowish, clumping). What could be the cause?

A1: A change in the physical appearance of the solid compound is often the first indicator of degradation. Here’s a breakdown of the likely causes and how to investigate them:

  • Causality:

    • Oxidation: The electron-rich nature of the alkyl-substituted imidazole ring makes it susceptible to oxidation by atmospheric oxygen, especially over prolonged periods.[2] This can lead to the formation of colored impurities.

    • Hygroscopicity: While not extensively documented for this specific molecule, some imidazole derivatives can be slightly hygroscopic. Absorption of moisture can lead to clumping and may also accelerate other degradation pathways by providing a medium for reactions.

    • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of colored degradation products. Some imidazole derivatives are known to be sensitive to light.[3]

  • Troubleshooting Steps:

    • Review Storage Conditions: Immediately verify that the compound is stored in a tightly sealed container in a cool, dry, and dark place, as recommended for imidazole derivatives.[1]

    • Inert Atmosphere: For long-term storage or for highly sensitive applications, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.

    • Analytical Verification: To confirm degradation, perform an analytical assessment of the material. A simple melting point determination can be a good initial indicator; a broadened and depressed melting point range suggests the presence of impurities. For a more definitive analysis, techniques like HPLC or GC-MS are recommended to assess purity and identify potential degradation products.

Q2: My analytical results (e.g., HPLC, NMR) show unexpected peaks that were not present in the initial analysis of the compound. How can I identify the source of these impurities?

A2: The appearance of new peaks in your analytical data strongly suggests that the compound has undergone degradation. Identifying the degradation products is key to understanding the degradation pathway and preventing future occurrences.

  • Causality:

    • Oxidative Degradation: The isopropyl and methyl groups, as well as the imidazole ring itself, are potential sites for oxidation. This can lead to the formation of hydroxylated derivatives, ketones, or even ring-opened products.

    • Photodegradation: Light exposure can lead to the formation of various photoproducts, which may include isomers or radical-initiated byproducts.[3]

    • Hydrolysis: While generally less common for the imidazole ring itself under neutral conditions, if the compound has been exposed to acidic or basic conditions (e.g., in solution), hydrolysis could be a factor.

  • Troubleshooting Workflow:

    Troubleshooting Workflow for Unexpected Peaks A Unexpected Peaks in Analytical Data B Review Storage and Handling History (Exposure to light, air, temperature fluctuations?) A->B C Perform Forced Degradation Study (Controlled exposure to stress conditions) B->C D Analyze Stressed Samples by LC-MS/MS or GC-MS C->D E Compare Degradation Profiles (Match peaks from stored sample to stressed samples) D->E F Identify Degradation Pathway (Oxidation, photodegradation, etc.) E->F G Implement Corrective Actions (Improve storage, handle under inert gas/dark conditions) F->G

    Caption: A systematic approach to identifying the source of degradation.

  • Experimental Protocol: Forced Degradation Study

    A forced degradation study can help to identify the likely degradation products by intentionally exposing the compound to various stress conditions.

    • Prepare Stock Solutions: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

    • Apply Stress Conditions:

      • Acid Hydrolysis: Treat with 0.1 M HCl at room temperature and 60°C.

      • Base Hydrolysis: Treat with 0.1 M NaOH at room temperature and 60°C.

      • Oxidation: Treat with 3% H₂O₂ at room temperature.

      • Thermal Stress: Heat a solid sample and a solution at 60°C.

      • Photolytic Stress: Expose a solid sample and a solution to a calibrated light source (e.g., ICH option 1 or 2).

    • Analyze Samples: Analyze the stressed samples at various time points using a stability-indicating HPLC method, preferably with mass spectrometry detection (LC-MS), to identify and characterize the degradation products.[1][4]

Q3: I am using this compound in a solution-based assay, and I'm observing a decrease in its effective concentration over time. What could be causing this instability in solution?

A3: Instability in solution is a common issue and is often more pronounced than in the solid state.

  • Causality:

    • Solvent Effects: The choice of solvent can significantly impact the stability of the compound. Protic solvents may facilitate certain degradation pathways, while reactive solvents could directly interact with the imidazole.

    • pH of the Solution: The imidazole ring has basic properties, and the pH of the solution can influence its stability. Extreme pH values can catalyze hydrolysis or other degradation reactions.

    • Dissolved Oxygen: Solvents can contain dissolved oxygen, which can lead to oxidative degradation, especially if the solution is not de-gassed.

    • Photodegradation in Solution: Solutions can be more susceptible to photodegradation than solids, as the molecules are more mobile and exposed to light.[3]

  • Preventative Measures and Best Practices:

ParameterRecommendationRationale
Solvent Selection Use high-purity, degassed solvents. Avoid solvents with known peroxide impurities (e.g., older ethers).Minimizes exposure to dissolved oxygen and reactive impurities.
pH Control Buffer the solution to a pH where the compound is most stable (typically near neutral for imidazoles, unless otherwise specified).Avoids acid or base-catalyzed degradation.
Light Protection Prepare and store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.Prevents photodegradation.[3]
Temperature Prepare solutions fresh and store them at low temperatures (e.g., 2-8°C or frozen) if they are not for immediate use.Reduces the rate of degradation reactions.
Inert Atmosphere For extended storage of solutions, consider purging the solvent with an inert gas (argon or nitrogen) before preparing the solution and storing the vial under an inert headspace.Minimizes oxidative degradation.

Frequently Asked Questions (FAQs)

Q: What are the ideal long-term storage conditions for solid this compound?

A: For optimal long-term stability, store the solid compound in a tightly sealed, opaque container in a desiccator at 2-8°C. For maximum protection against oxidation, consider flushing the container with an inert gas like argon or nitrogen before sealing.

Q: Can I autoclave solutions of this compound to sterilize them?

A: While some simple imidazoles are thermally stable, the effect of autoclaving (high temperature and pressure in the presence of water) on this compound is not well-documented. It is generally recommended to sterilize solutions by filtration through a 0.22 µm filter to avoid potential thermal degradation.

Q: Are there any known incompatibilities I should be aware of when working with this compound?

A: Yes, avoid strong oxidizing agents and strong acids. Strong oxidizers can lead to rapid degradation of the imidazole ring and its alkyl substituents. Strong acids will protonate the imidazole ring, and while this may not directly cause degradation, it will alter its chemical properties and reactivity.

Q: What analytical techniques are best suited for monitoring the stability of this compound?

A: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for routine purity checks and stability monitoring.[5][6][7] For the identification of unknown degradation products, coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended.[1] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially after derivatization. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the structural elucidation of isolated degradation products.

References

Technical Support Center: Scaling Up the Synthesis of 2-Isopropyl-4-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-isopropyl-4-methyl-1H-imidazole. As a versatile building block in pharmaceutical development and materials science, mastering its synthesis at scale is critical.[1] This document provides in-depth troubleshooting protocols, frequently asked questions (FAQs), and the causal logic behind experimental choices to ensure a robust, reproducible, and scalable process.

Foundational Synthesis: The Debus-Radziszewski Reaction

The most common and industrially relevant method for synthesizing this compound is the Debus-Radziszewski imidazole synthesis.[2][3] This is a multicomponent reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia to form the imidazole ring.[2][3][4]

For the target molecule, the specific reactants are:

  • 1,2-Dicarbonyl: Methylglyoxal

  • Aldehyde: Isobutyraldehyde

  • Ammonia Source: Ammonium hydroxide

The reaction proceeds in two conceptual stages: first, the condensation of the dicarbonyl (methylglyoxal) with ammonia to form a diimine intermediate. Second, this diimine condenses with the aldehyde (isobutyraldehyde) to form the final imidazole product.[2][3]

G Reactants Methylglyoxal + Isobutyraldehyde + NH₃ Diimine Diimine Intermediate (from Methylglyoxal + 2 NH₃) Reactants->Diimine Step 1 Condensation Condensation & Cyclization Reactants->Condensation Step 2 (Isobutyraldehyde) Diimine->Condensation Product This compound Condensation->Product G Start Low Yield or Purity Issue Identified Check_Purity Analyze Crude & Final Product (TLC, NMR, LC-MS) Start->Check_Purity Incomplete_Rxn Incomplete Reaction? Check_Purity->Incomplete_Rxn Side_Products Major Side Products? Incomplete_Rxn->Side_Products No Optimize_Time Increase Reaction Time Monitor by TLC Incomplete_Rxn->Optimize_Time Yes Purification_Loss Purification Issues? Side_Products->Purification_Loss No Optimize_Stoich Increase NH₃ Excess Control Aldehyde Addition Side_Products->Optimize_Stoich Yes Optimize_Temp Optimize Temperature (Avoid excessive heat) Purification_Loss->Optimize_Temp No Optimize_Purification Review Extraction pH & Chromatography Conditions Purification_Loss->Optimize_Purification Yes Success Problem Resolved Optimize_Time->Success Optimize_Temp->Success Optimize_Stoich->Success Optimize_Purification->Success G ScaleUp Successful Scale-Up Heat Heat Management (Exotherm Control) Heat->ScaleUp Mass Mass Transfer (Mixing Efficiency) Mass->ScaleUp Addition Reagent Addition (Controlled Dosing) Addition->ScaleUp Safety Process Safety (Pressure, Fumes) Safety->ScaleUp

References

Technical Support Center: Purity Assessment of 2-Isopropyl-4-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical assessment of 2-Isopropyl-4-methyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals who require robust and reliable methods for determining the purity of this important chemical intermediate. As a versatile building block in medicinal chemistry, ensuring its purity is paramount for the integrity of downstream applications, from synthesis to biological screening.[1][2]

This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in the principles of analytical chemistry and validated through extensive field experience.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for the purity determination of non-volatile and thermally stable compounds like this compound.[3] Its high resolving power makes it ideal for separating the main compound from process-related impurities and degradation products.

HPLC Troubleshooting Guide (Q&A)

Question 1: My chromatographic peak for this compound is exhibiting significant tailing. What are the likely causes and how can I resolve this?

Answer: Peak tailing for basic compounds like imidazoles is a common issue in reversed-phase HPLC. The primary cause is secondary ionic interactions between the protonated imidazole ring and residual, negatively charged silanol groups on the silica-based column packing.

  • Causality & Explanation: At a typical mobile phase pH (e.g., 3-6), the imidazole nitrogen is protonated, carrying a positive charge. This charged analyte can interact strongly with deprotonated silanols (Si-O⁻) on the column surface, which are not end-capped. This secondary interaction mechanism leads to a portion of the analyte being retained longer, resulting in a "tailing" peak.[4][5]

  • Solutions:

    • Adjust Mobile Phase pH: Suppress the ionization of the surface silanols by lowering the mobile phase pH to <3.0 with an acid like phosphoric acid or trifluoroacetic acid (TFA). This protonates the silanols (Si-OH), minimizing ionic interactions.[5]

    • Use a Competing Base: Add a small amount (e.g., 0.1%) of a competing base like triethylamine (TEA) to the mobile phase. TEA, being a stronger base, will preferentially interact with the active silanol sites, effectively masking them from the analyte.

    • Select a High-Purity Column: Modern HPLC columns are manufactured with high-purity silica and advanced end-capping techniques that dramatically reduce the number of free silanols. Using such a column is often the most effective solution.

    • Reduce Sample Load: Overloading the column can saturate the primary retention sites, forcing the excess analyte to interact with secondary sites, causing tailing. Try injecting a lower concentration or smaller volume.[4]

Question 2: I am seeing poor resolution between my main analyte peak and a closely eluting impurity. How can I improve the separation?

Answer: Improving resolution (Rs) requires manipulating the three key chromatographic factors: efficiency (N), selectivity (α), and retention factor (k).

  • Causality & Explanation: Poor resolution means the column and mobile phase conditions are not sufficiently different to distinguish between the analyte and the impurity. Selectivity (α) is often the most powerful factor to adjust.

  • Solutions:

    • Optimize Mobile Phase Composition:

      • Organic Modifier: Change the organic solvent. If you are using acetonitrile, try methanol, or vice-versa. These solvents have different properties and can alter the selectivity of the separation.[6]

      • Gradient Elution: Implement a shallower gradient (i.e., a slower increase in the organic solvent percentage over time). This gives the compounds more time to interact with the stationary phase, improving separation.[4]

    • Change Column Chemistry: If mobile phase optimization is insufficient, the stationary phase is the next logical step.

      • If using a C18 column, try a C8 (less hydrophobic) or a Phenyl-Hexyl column, which offers alternative π-π interactions that can be beneficial for separating aromatic heterocyclic compounds.[7]

    • Adjust Temperature: Increasing the column temperature (e.g., from 30°C to 40°C) can decrease mobile phase viscosity, improve mass transfer, and sometimes alter selectivity. Ensure your column and analyte are stable at higher temperatures.

Question 3: My retention times are drifting and not reproducible between injections. What is causing this instability?

Answer: Retention time stability is critical for reliable identification and quantification. Drifting retention times usually point to an issue with the system's equilibrium, temperature, or mobile phase composition.

  • Causality & Explanation: The distribution of the analyte between the mobile and stationary phases is highly dependent on consistent conditions. Any fluctuation will alter the time it takes for the analyte to travel through the column.

  • Solutions:

    • Ensure Proper Column Equilibration: If running a gradient, the column must be fully re-equilibrated to the initial mobile phase conditions before the next injection. A common mistake is setting too short of an equilibration time. A good rule of thumb is to allow at least 10 column volumes of the starting mobile phase to pass through the column.[5]

    • Use a Column Oven: Ambient laboratory temperatures can fluctuate, affecting retention times. A thermostatically controlled column compartment is essential for reproducible chromatography.[8]

    • Prepare Fresh Mobile Phase: Mobile phase composition can change over time due to the evaporation of the more volatile organic component. Prepare fresh mobile phase daily and keep bottles capped. If using buffers, be aware of potential microbial growth or precipitation.

Experimental Protocol: HPLC Purity Method

This protocol provides a robust starting point for the analysis of this compound. Method validation is required for use in a regulated environment.[9][10][11]

ParameterRecommended Condition
Column High-Purity C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes, hold for 2 min, return to 10% B and equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 5 µL
Detector UV at 220 nm
Sample Preparation Dissolve sample in 50:50 Water:Acetonitrile to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter.
Step-by-Step Methodology:
  • System Preparation: Prepare the mobile phases as described in the table. Purge the HPLC pumps to remove any air bubbles.

  • Column Equilibration: Install the column and equilibrate with the initial mobile phase conditions (10% B) for at least 20 minutes or until a stable baseline is achieved.

  • Sample Injection: Inject a solvent blank (50:50 Water:Acetonitrile) to ensure the system is clean.

  • Analysis: Inject the prepared sample solution and acquire the chromatogram.

  • Data Processing: Integrate all peaks. Purity is typically calculated using the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase SamplePrep Prepare Sample (~0.5 mg/mL) Filter Filter Sample (0.45 µm) SamplePrep->Filter Equilibrate Equilibrate Column (10% B) Filter->Equilibrate Inject Inject Sample (5 µL) Equilibrate->Inject RunGradient Run Gradient & Acquire Data Inject->RunGradient Integrate Integrate Peaks RunGradient->Integrate Calculate Calculate Area % Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful alternative, offering high sensitivity and structural confirmation via mass spectrometry. However, the polar -NH group in the imidazole ring can pose chromatographic challenges.

GC-MS Troubleshooting Guide (Q&A)

Question 1: I am getting a broad, tailing peak for this compound, or no peak at all. What is the problem?

Answer: This is a classic sign of analyte interaction with active sites within the GC system or poor volatility. The free proton on the imidazole nitrogen is highly polar and can form hydrogen bonds with active sites in the inlet liner or on the column.

  • Causality & Explanation: Active sites (e.g., silanols in the glass liner or exposed silica on the column) can irreversibly adsorb or have strong, non-ideal interactions with polar analytes, leading to poor peak shape and loss of signal.[12]

  • Solutions:

    • Use a Deactivated Inlet Liner: Always use a high-quality, deactivated (silanized) inlet liner. Change the liner regularly, as its performance degrades over time.

    • Employ a Suitable GC Column: Use a column designed for basic compounds, which has a specially treated surface to shield active sites. A mid-polarity column (e.g., containing 5% phenyl) is often a good starting point.

    • Derivatization: This is often the most robust solution. By chemically modifying the polar -NH group, you make the analyte more volatile and less interactive. Silylation (e.g., using BSTFA) is a common and effective technique for this purpose.[13]

Question 2: I'm observing "ghost peaks" in my GC-MS analysis. What are their source?

Answer: Ghost peaks are extraneous peaks that are not from the injected sample. Common sources are carryover, septum bleed, or contaminated carrier gas.

  • Causality & Explanation: Because GC is a high-temperature technique, semi-volatile residues from previous injections, the septum, or gas lines can bleed into the system and appear as peaks in subsequent runs.

  • Solutions:

    • Bake Out the Column: After a sequence of runs, bake the column at its maximum recommended temperature (while maintaining carrier gas flow) to purge contaminants.[12]

    • Use High-Quality Septa: Low-quality septa can shed silicone particles and bleed organic compounds at high inlet temperatures. Use high-temperature, low-bleed septa.

    • Check Carrier Gas Purity: Ensure high-purity carrier gas (e.g., Helium 99.999%) and install gas purifiers to remove any residual moisture, oxygen, or hydrocarbons.[14]

Experimental Protocol: GC-MS Purity Method (with Derivatization)

This protocol includes a derivatization step to improve chromatographic performance.

ParameterRecommended Condition
GC Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250°C
Injection Mode Split (e.g., 20:1 ratio)
Oven Program Start at 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min)
MS Transfer Line 280°C
Ion Source Temp 230°C
MS Mode Electron Ionization (EI), Full Scan (m/z 40-400)
Step-by-Step Methodology:
  • Sample Preparation: Dissolve the sample in a dry, aprotic solvent like Dichloromethane or Ethyl Acetate to a concentration of ~1 mg/mL.

  • Derivatization (Silylation):

    • Transfer 100 µL of the sample solution to a 2 mL autosampler vial.

    • Add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Allow the vial to cool to room temperature before analysis.[13]

  • GC-MS Analysis: Inject 1 µL of the cooled, derivatized solution into the GC-MS system.

  • Data Analysis: Identify the peak for the silylated derivative of this compound. Purity is calculated by area percent relative to other detected impurity peaks. The mass spectrum should be used to confirm the identity of the main peak and potentially identify impurities.

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolve Dissolve Sample in DCM Derivatize Add BSTFA & Heat (70°C, 30 min) Dissolve->Derivatize Cool Cool to RT Derivatize->Cool Inject Inject 1 µL Cool->Inject Separate GC Separation (Temp Program) Inject->Separate Detect MS Detection (Full Scan) Separate->Detect Identify Identify Peaks (Library/Spectrum) Detect->Identify Calculate Calculate Area % Identify->Calculate Report Generate Report Calculate->Report

Caption: Experimental workflow for GC-MS analysis with derivatization.

Frequently Asked Questions (FAQs)

Q1: Which method is better for purity assessment: HPLC or GC?

A: The choice depends on the specific requirements of the analysis.

  • HPLC is generally the preferred method for this compound as it is non-destructive, does not require high temperatures (avoiding potential thermal degradation), and can be run directly without derivatization. It is excellent for quantifying non-volatile or polar impurities.

  • GC-MS offers superior sensitivity and provides structural information that is invaluable for identifying unknown impurities. However, the need for derivatization adds an extra step to the sample preparation and introduces potential variability.[13] For comprehensive purity profiling, using both methods orthogonally provides the highest degree of confidence.

Q2: What are the potential process-related impurities I should be looking for?

A: Based on the common synthesis route involving isobutyraldehyde, methylglyoxal, and ammonium hydroxide, potential impurities could include:[15]

  • Unreacted starting materials.

  • Isomeric by-products, such as 2-isopropyl-5-methyl-1H-imidazole.

  • Products of side reactions or over-reaction. Performing forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) is also crucial to identify potential degradants that could form during storage.[9]

Q3: How do I properly validate my analytical method for purity assessment?

A: Method validation is a formal process to ensure a method is suitable for its intended purpose.[11] According to guidelines from the International Council for Harmonisation (ICH), key validation parameters for an impurity method include:[16][17]

  • Specificity: The ability to detect the analyte unequivocally in the presence of other components, including impurities and degradants.[9]

  • Limit of Detection (LOD): The lowest amount of an impurity that can be detected.

  • Limit of Quantitation (LOQ): The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy.

  • Linearity & Range: Demonstrating that the method's response is proportional to the concentration of the impurity over a specified range.

  • Accuracy: The closeness of the test results to the true value, often assessed by spiking known amounts of impurities into the sample.

  • Precision: The degree of agreement among individual tests, assessed at levels of repeatability (same lab, same day) and intermediate precision (different days, analysts, or equipment).

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

Q4: Can I use spectroscopic methods like NMR for purity assessment?

A: Absolutely. While chromatography separates impurities, spectroscopy provides complementary and often definitive information.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR is excellent for confirming the structure of the main component. More importantly, Quantitative NMR (qNMR) is a powerful primary method for determining absolute purity. It measures the analyte's response relative to a certified internal standard of known purity, providing a direct purity value without the need for a reference standard of the analyte itself.[3] It is an ideal orthogonal technique to verify the results from chromatography.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups and for quick identity confirmation against a reference standard.

References

Validation & Comparative

A Comparative Technical Guide to 2-Isopropyl-4-methyl-1H-imidazole and Its Positional Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry, substituted imidazoles represent a privileged scaffold, integral to the structure and function of numerous biologically active molecules and catalytic systems.[1] The seemingly subtle variation in the placement of substituents around the imidazole core can profoundly influence the molecule's physicochemical properties, reactivity, and biological interactions. This guide provides a comprehensive comparative analysis of 2-Isopropyl-4-methyl-1H-imidazole and its key positional isomers, namely 4-isopropyl-2-methyl-1H-imidazole and 2-isopropyl-5-methyl-1H-imidazole. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, structural nuances, physicochemical characteristics, and potential applications of these isomers, supported by experimental data and detailed protocols.

The Significance of Isomeric Variation in Substituted Imidazoles

The imidazole ring, a five-membered heterocycle with two non-adjacent nitrogen atoms, is a versatile building block in medicinal chemistry.[2] Its amphoteric nature, ability to participate in hydrogen bonding, and coordinative capabilities make it a frequent constituent of pharmacologically active agents.[2][3] However, the biological and chemical profile of an imidazole derivative is not solely determined by the nature of its substituents but also by their relative positions on the ring. This positional isomerism can dramatically alter a molecule's steric and electronic properties, leading to significant differences in:

  • Basicity (pKa): The position of electron-donating or -withdrawing groups relative to the nitrogen atoms directly impacts the availability of the lone pair of electrons, thereby influencing the compound's pKa. This, in turn, affects its ionization state at physiological pH, a critical determinant of drug absorption, distribution, metabolism, and excretion (ADME).

  • Solubility: Changes in molecular symmetry, polarity, and crystal packing forces due to isomeric differences can lead to variations in solubility, impacting formulation and bioavailability.

  • Receptor Binding and Pharmacological Activity: The three-dimensional arrangement of substituents is crucial for specific interactions with biological targets such as enzymes and receptors. Even a minor shift in a functional group's position can lead to a significant loss or gain of biological activity.[4]

  • Catalytic Activity: In the context of catalysis, the steric hindrance and electronic environment around the catalytically active nitrogen atom, dictated by substituent placement, can modulate the catalyst's efficiency and selectivity.

This guide will explore these differences through a detailed examination of this compound and its isomers.

Synthesis and Structural Characterization of Isomers

The synthesis of 2,4- and 2,5-disubstituted imidazoles can be achieved through various methods, with the choice of strategy often depending on the desired substitution pattern and the availability of starting materials. A common and versatile approach is the Radziszewski reaction and its modifications, which involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[5]

For the synthesis of the isomers , the following general strategies can be employed:

  • This compound: This isomer can be synthesized via the condensation of a glyoxal derivative, isobutyraldehyde, and ammonia.

  • 4-Isopropyl-2-methyl-1H-imidazole: This isomer can be prepared using a similar condensation reaction, but with different starting materials to achieve the desired substitution pattern.

  • 2-Isopropyl-5-methyl-1H-imidazole: The synthesis of this isomer often requires a multi-step approach or a regioselective synthesis strategy to control the position of the methyl group.

General Synthetic Workflow:

Synthesis_Workflow Reactants 1,2-Dicarbonyl Compound + Aldehyde + Ammonia Condensation Condensation Reaction (e.g., Radziszewski) Reactants->Condensation Crude_Product Crude Imidazole Isomer Mixture Condensation->Crude_Product Purification Purification (e.g., Column Chromatography, Recrystallization) Crude_Product->Purification Isomer Pure Imidazole Isomer Purification->Isomer

Caption: General workflow for the synthesis and purification of substituted imidazole isomers.

Experimental Protocol: Illustrative Synthesis of a 2,4-Disubstituted Imidazole

This protocol provides a general framework for the synthesis of a 2,4-disubstituted imidazole, which can be adapted for the specific isomers discussed.

Materials:

  • Appropriate 1,2-dicarbonyl compound (1.0 eq)

  • Corresponding aldehyde (1.1 eq)

  • Ammonium acetate (excess)

  • Glacial acetic acid (solvent)

Procedure:

  • A mixture of the 1,2-dicarbonyl compound, the aldehyde, and a large excess of ammonium acetate in glacial acetic acid is prepared in a round-bottom flask.

  • The reaction mixture is heated to reflux (typically 100-120 °C) for 2-4 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The aqueous solution is neutralized with a base (e.g., sodium hydroxide solution) until a precipitate forms.

  • The precipitate is collected by vacuum filtration, washed with cold water, and dried.

  • The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the pure imidazole derivative.

Characterization: The structure and purity of the synthesized isomers should be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the connectivity of atoms and the positions of the substituents.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

Comparative Physicochemical Properties

The physicochemical properties of the imidazole isomers are critical for their application in both research and development. While extensive experimental data directly comparing these specific isomers is limited in the public domain, we can infer trends based on their structures and available data for related compounds.

PropertyThis compound4-Isopropyl-2-methyl-1H-imidazole2-Isopropyl-5-methyl-1H-imidazole
Molecular Formula C₇H₁₂N₂C₇H₁₂N₂C₇H₁₂N₂
Molecular Weight ( g/mol ) 124.18[6]124.18[7]124.18
Predicted pKa ~7.5 - 8.0~7.8 - 8.3~7.5 - 8.0
Predicted LogP 1.6[6]1.6[7]~1.6
Predicted Solubility Moderately soluble in waterModerately soluble in waterModerately soluble in water

Discussion of Physicochemical Properties:

  • pKa: The basicity of the imidazole ring is influenced by the electronic effects of its substituents. Both isopropyl and methyl groups are electron-donating, which increases the electron density on the nitrogen atoms and thus increases the pKa compared to unsubstituted imidazole (pKa ≈ 7.0). In 4-isopropyl-2-methyl-1H-imidazole, the electron-donating methyl group at the 2-position is expected to have a slightly stronger influence on the basicity of the adjacent nitrogen, potentially leading to a slightly higher pKa compared to the other isomers.

  • LogP and Solubility: The octanol-water partition coefficient (LogP) is an indicator of a compound's lipophilicity. The predicted LogP values for the isomers are similar, suggesting comparable lipophilicity. Their solubility in water is expected to be moderate, influenced by the balance between the polar imidazole ring and the nonpolar alkyl substituents. Positional differences may lead to subtle variations in crystal lattice energy and, consequently, solubility.

Experimental Protocol: Determination of pKa

A standard method for determining the pKa of a compound is through potentiometric titration.

Materials:

  • Imidazole isomer sample

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • pH meter and electrode

  • Stir plate and stir bar

Procedure:

  • A known concentration of the imidazole isomer is dissolved in deionized water.

  • The solution is titrated with a standardized HCl solution while monitoring the pH.

  • A titration curve (pH vs. volume of titrant added) is generated.

  • The pKa is determined from the pH at the half-equivalence point.

Comparative Reactivity and Catalytic Potential

The steric and electronic environment around the imidazole nitrogen atoms plays a crucial role in their reactivity, particularly in their function as nucleophilic or general base catalysts.

Catalytic Activity Workflow:

Catalytic_Activity_Workflow Substrates Reactants for a Model Reaction Reaction Catalytic Reaction (e.g., Knoevenagel Condensation) Substrates->Reaction Catalyst Imidazole Isomer (Catalyst) Catalyst->Reaction Monitoring Reaction Monitoring (e.g., GC, HPLC) Reaction->Monitoring Analysis Kinetic Analysis (Turnover Frequency, Yield) Monitoring->Analysis Comparison Comparative Performance Analysis Analysis->Comparison

Caption: Workflow for the comparative evaluation of the catalytic activity of imidazole isomers.

Discussion of Catalytic Potential:

  • Steric Hindrance: The bulky isopropyl group at the 2-position in this compound and 2-isopropyl-5-methyl-1H-imidazole can create significant steric hindrance around the N1 and N3 atoms. This may reduce their effectiveness as nucleophilic catalysts compared to 4-isopropyl-2-methyl-1H-imidazole, where the less bulky methyl group is at the 2-position.

  • Basicity: As discussed earlier, the isomer with the highest pKa (likely 4-isopropyl-2-methyl-1H-imidazole) would be the strongest base and potentially the most effective general base catalyst in reactions where proton abstraction is the rate-determining step.

Experimental Protocol: Comparative Catalytic Activity in Knoevenagel Condensation

The Knoevenagel condensation is a suitable model reaction to compare the base catalytic activity of the imidazole isomers.

Materials:

  • Benzaldehyde (1.0 eq)

  • Malononitrile (1.0 eq)

  • Imidazole isomer (catalyst, e.g., 10 mol%)

  • Solvent (e.g., ethanol)

Procedure:

  • In separate reaction vessels for each isomer, dissolve benzaldehyde, malononitrile, and the imidazole catalyst in the solvent.

  • Stir the reaction mixtures at a constant temperature (e.g., room temperature or 50 °C).

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the yield of the product.

  • Compare the initial reaction rates and final product yields for each of the isomeric catalysts to assess their relative catalytic efficiency.

Comparative Pharmacological Potential

Pharmacological Screening Funnel:

Pharmacological_Screening Isomers Isomeric Imidazole Compounds Primary_Screening Primary In Vitro Assays (e.g., Receptor Binding, Enzyme Inhibition) Isomers->Primary_Screening Hit_Identification Identification of 'Hits' (Active Compounds) Primary_Screening->Hit_Identification Secondary_Screening Secondary In Vitro Assays (e.g., Cell-based Assays, Dose-Response) Hit_Identification->Secondary_Screening Lead_Selection Selection of 'Lead' Compounds for Further Development Secondary_Screening->Lead_Selection

Caption: A typical workflow for the in vitro pharmacological screening of isomeric compounds.

Discussion of Pharmacological Potential:

The position of the isopropyl and methyl groups will define the shape and electronic distribution of the molecule, which are key determinants of its ability to bind to a biological target. For instance, if a hydrophobic pocket in a receptor's binding site can better accommodate the isopropyl group at the 4-position rather than the 2-position, 4-isopropyl-2-methyl-1H-imidazole would be expected to exhibit higher binding affinity and, potentially, greater pharmacological activity. The different steric environments around the nitrogen atoms will also influence their ability to act as hydrogen bond donors or acceptors, which are critical for many drug-receptor interactions.

Experimental Protocol: Comparative In Vitro Antimicrobial Screening

A simple and effective way to compare the potential pharmacological activity of the isomers is to screen them for antimicrobial activity.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus and Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate growth media (e.g., Nutrient Agar, Sabouraud Dextrose Agar)

  • Stock solutions of the imidazole isomers in a suitable solvent (e.g., DMSO)

  • Sterile filter paper discs

Procedure (Disc Diffusion Method):

  • Prepare agar plates inoculated with the test microorganisms.

  • Impregnate sterile filter paper discs with equal concentrations of each imidazole isomer solution.

  • Place the discs on the surface of the inoculated agar plates.

  • A disc impregnated with the solvent alone serves as a negative control, and a disc with a known antibiotic/antifungal serves as a positive control.

  • Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria, 25 °C for 48 hours for fungi).

  • Measure the diameter of the zone of inhibition (the area around the disc where microbial growth is inhibited) for each compound.

  • A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion and Future Directions

This guide has provided a framework for the comparative analysis of this compound and its positional isomers. The key takeaway for researchers and drug development professionals is that seemingly minor structural changes can have profound consequences on a molecule's properties and function. The choice of a particular isomer for a specific application, be it in catalysis or as a pharmaceutical lead, should be guided by a thorough understanding of these structure-activity relationships.

Future research should focus on the systematic synthesis and experimental characterization of these and other substituted imidazole isomers to build a comprehensive database of their properties. Such a resource would be invaluable for the rational design of new catalysts and therapeutic agents with improved efficacy and selectivity.

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Alkyl-Substituted Imidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry, a privileged structure due to its unique electronic properties, ability to engage in hydrogen bonding, and its presence in key biological molecules like the amino acid histidine.[1][2] This five-membered aromatic heterocycle is a versatile building block in drug design, leading to a wide array of therapeutic agents with activities spanning from antibacterial and antifungal to anticancer and anti-inflammatory.[1][3] A fundamental strategy in optimizing the pharmacological profile of imidazole-based compounds is the introduction of alkyl substituents. This guide provides an in-depth comparison of how alkyl substitutions on the imidazole ring influence biological activity, supported by experimental data and detailed protocols.

The Influence of Alkyl Chains on Antibacterial Activity: A Lipophilicity-Driven Relationship

A critical parameter in drug design is lipophilicity, which governs a molecule's ability to traverse biological membranes. The addition of alkyl chains to an imidazole core provides a direct and effective way to modulate this property. A recurring theme in the structure-activity relationship (SAR) of N-alkylated imidazoles is that increasing the length of the alkyl chain enhances antibacterial activity, up to a certain point.

This trend is attributed to the increased lipophilicity of the molecule, which facilitates its passage through the lipid-rich cell membranes of bacteria. However, this effect is not infinite; an excessively long alkyl chain can lead to poor aqueous solubility or self-aggregation, which can hinder its interaction with the target site.[4]

Comparative Analysis: N-Alkyl Imidazole Derivatives

The antibacterial efficacy of 1-alkylimidazole derivatives demonstrates a clear correlation with the number of carbons in the alkyl chain. Studies have shown that this activity generally increases as the chain length extends to nine carbons.[4][5] This principle is illustrated in the comparative data below, which showcases the impact of varying N-alkyl substituents on antibacterial potency.

Compound IDN-Alkyl SubstituentBacterial StrainActivity (MIC in µg/mL)Reference
1a MethylStaphylococcus aureus>100[5]
1b EthylStaphylococcus aureus>100[5]
1c PropylStaphylococcus aureus62.5[5]
1d ButylStaphylococcus aureus31.2[5]
1e PentylStaphylococcus aureus15.6[5]
1f HexylStaphylococcus aureus7.8[5]
1g HeptylStaphylococcus aureus3.9[5]
1h OctylStaphylococcus aureus2.0[5]
1i NonylStaphylococcus aureus1.0[5]
1j DecylStaphylococcus aureus2.0[5]

Note: The data presented is a representative compilation from referenced literature to illustrate the SAR trend.

The data clearly indicates that for Staphylococcus aureus, the Minimum Inhibitory Concentration (MIC) decreases significantly as the N-alkyl chain lengthens from methyl to nonyl, signifying increased potency. The activity then slightly decreases at the decyl substituent, suggesting an optimal lipophilicity has been reached and potentially surpassed.

Alkyl Substitution and Enzyme Inhibition: A Case Study on Carbonic Anhydrase

Beyond antibacterial applications, alkyl-substituted imidazoles are potent enzyme inhibitors. Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. The imidazole moiety, with its ability to coordinate with the zinc ion in the active site of CAs, is a valuable pharmacophore for designing CA inhibitors.

Comparative Analysis: Imidazole-Derived Ether Inhibitors of Carbonic Anhydrase

In a series of imidazole-derived ethers, the nature of the alkyl or aryl group significantly impacts the inhibitory potency against human carbonic anhydrase isoforms I and II (hCA I and hCA II). While not a simple homologous alkyl series, the data below illustrates how different substitutions influence activity, reflected in the IC₅₀ values.

Compound IDR Group (in an ether linkage)hCA I IC₅₀ (nM)hCA II IC₅₀ (nM)Reference
2a Ethyl>1000>1000[6]
2b Propyl856.4 ± 15.3743.2 ± 21.8[6]
2c Allyl798.1 ± 25.6612.5 ± 18.9[6]
2d Benzyl15.67 ± 1.2414.84 ± 1.09[6]
2e 4-Chlorobenzyl4.13 ± 0.585.65 ± 0.44[6]

Note: The core structure is a 1-(2-alkoxy/benzyloxy-2-phenylethyl)-1H-imidazole derivative.

From this dataset, it's evident that simple, short alkyl chains like ethyl and propyl result in weak inhibition. The introduction of a more complex, hydrophobic, and sterically larger benzyl group dramatically increases the inhibitory activity. Further substitution on the benzyl ring, such as with a chloro group, further enhances potency. This underscores the importance of hydrophobic and specific steric interactions within the enzyme's active site for potent inhibition.

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure the reproducibility and validity of SAR studies, detailed and robust experimental protocols are paramount. Below are representative protocols for the synthesis of an N-alkylated imidazole and for the determination of its antibacterial activity.

3.1. Synthesis of 1-Octylimidazole

This protocol describes the N-alkylation of imidazole with 1-bromooctane, a common method for preparing N-alkyl imidazoles.[7]

Materials:

  • Imidazole

  • 1-Bromooctane

  • Potassium Carbonate (anhydrous)

  • Acetone (dry)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve imidazole (1.0 eq) in dry acetone.

  • Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the solution. The suspension is stirred to ensure a fine distribution of the base. Rationale: Potassium carbonate acts as a base to deprotonate the imidazole, forming the imidazolate anion, which is a more potent nucleophile.

  • Alkylation: Add 1-bromooctane (1.1 eq) dropwise to the stirred suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Rationale: Heating increases the reaction rate between the imidazolate anion and the alkyl halide.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the potassium salts. Concentrate the filtrate under reduced pressure to remove the acetone.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Rationale: The washing steps remove any remaining inorganic salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude 1-octylimidazole by vacuum distillation to obtain a colorless oil.[7]

3.2. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.[8][9][10]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial inoculum, standardized to 0.5 McFarland turbidity

  • Test compound (e.g., 1-octylimidazole) stock solution in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile pipette tips and multichannel pipette

Procedure:

  • Plate Preparation: Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

  • Serial Dilution of Test Compound: Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.

  • Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. Rationale: This creates a concentration gradient of the test compound across the plate.

  • Controls: The eleventh column serves as a growth control (broth and inoculum only), and the twelfth column serves as a sterility control (broth only).

  • Inoculation: Prepare a bacterial suspension in broth adjusted to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 5 µL of this standardized inoculum to each well from column 1 to 11.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[8][10]

Visualizing Mechanisms and Workflows

4.1. Mechanism of Action: Imidazole-Based Farnesyltransferase Inhibitors

Many imidazole-containing compounds function as enzyme inhibitors. A prominent example is their role as farnesyltransferase inhibitors (FTIs). Farnesyltransferase is a critical enzyme in the post-translational modification of the Ras protein. Farnesylation attaches a lipid group to Ras, anchoring it to the cell membrane, which is essential for its function in signaling pathways like the Ras-MAPK pathway that controls cell proliferation and survival.[11][12] By inhibiting farnesyltransferase, imidazole-based FTIs prevent Ras activation and block downstream signaling, a mechanism that is exploited in cancer therapy.[13]

RAS_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ras_inactive Inactive Ras-GDP (Cytosolic) Receptor->Ras_inactive Activates FT Farnesyltransferase Ras_inactive->FT Substrate Ras_active Active Ras-GTP (Membrane-Bound) Raf Raf Ras_active->Raf Activates Farnesyl_PP Farnesyl Pryophosphate Farnesyl_PP->FT Substrate FT->Ras_active Farnesylation & Membrane Localization FTI Imidazole-based Farnesyltransferase Inhibitor (FTI) FTI->FT Inhibits MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., Myc, Jun, Fos) ERK->Transcription_Factors Translocates to Nucleus & Phosphorylates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates Proliferation Cell Proliferation, Survival, Differentiation Gene_Expression->Proliferation

Caption: Ras-MAPK signaling pathway and the inhibitory action of an imidazole-based FTI.

4.2. Experimental Workflow for SAR Studies

The process of conducting an SAR study involves a logical progression from chemical synthesis to biological evaluation. This workflow ensures that the relationship between a compound's structure and its activity is systematically investigated.

SAR_Workflow Synthesis Synthesis of Alkyl-Substituted Imidazole Series Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Bio_Assay Biological Evaluation (e.g., MIC Assay) Purification->Bio_Assay Data_Analysis Data Analysis & SAR Determination Bio_Assay->Data_Analysis Conclusion Identify Lead Compound & Design Next Generation Data_Analysis->Conclusion End Conclusion->End

Caption: Experimental workflow for a typical structure-activity relationship (SAR) study.

References

A Comparative Guide to the In-Vitro and In-Vivo Efficacy of Substituted Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The imidazole scaffold, a five-membered heterocyclic aromatic ring containing two nitrogen atoms, is a cornerstone in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged structure in the design of therapeutic agents with a wide spectrum of biological activities.[1][2][3] This guide provides a comparative analysis of in-vitro and in-vivo studies on various substituted imidazole derivatives, offering insights into their therapeutic potential and the experimental methodologies used for their evaluation. While the specific derivative 2-Isopropyl-4-methyl-1H-imidazole serves as a structural reference, this guide will delve into the broader landscape of di- and tri-substituted imidazoles for which extensive biological data is available.

The Imidazole Scaffold: A Versatile Core for Drug Discovery

The versatility of the imidazole ring allows for substitutions at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4][5] The synthesis of derivatives like 2-isopropyl-4-methylimidazole can be achieved through established methods, such as the reaction of an appropriate aldehyde with methylglyoxal and a nitrogen source like ammonium hydroxide.[6] This foundational structure can then be further functionalized to explore a range of biological targets.

dot graph "Imidazole_Scaffold" { layout=neato; node [shape=plaintext]; " [label=<

This compound

>] " } Caption: Chemical structure of this compound.[7]

In-Vitro Studies: Unraveling Cellular Mechanisms

In-vitro assays are the first crucial step in evaluating the therapeutic potential of novel compounds. They provide a controlled environment to assess a compound's activity against specific cell lines or molecular targets.

Anticancer Activity

Numerous studies have highlighted the potent anticancer effects of imidazole derivatives against a variety of human cancer cell lines.[8]

Experimental Protocol: MTT Assay for Cytotoxicity

A common method to evaluate the cytotoxic effects of compounds on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[8]

  • Compound Treatment: The imidazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at varying concentrations. A vehicle control (solvent only) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 (half-maximal inhibitory concentration) is determined.

Comparative Data for Anticancer Activity of Imidazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 3aColon Cancer (HT-29)20.88 ± 1.02[9]
Compound 3bGlioma (C6)10.721 ± 0.38[9]
Purine derivative 46Breast Cancer (MDA-MB-231)1.22[10]
Purine derivative 47Lung Cancer (A549)2.29[10]
Benzimidazole 22Multiple cell lines0.15 - 0.33[10]

Mechanisms of Action: Imidazole derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of protein kinases crucial for cancer cell signaling.[8]

dot graph "Anticancer_Mechanisms" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

"Imidazole Derivative" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Induction of Apoptosis" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cell Cycle Arrest" [fillcolor="#FBBC05", fontcolor="#202124"]; "Kinase Inhibition (e.g., EGFR, VEGFR)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "DNA Damage" [fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Cancer Cell Death" [shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

"Imidazole Derivative" -> "Induction of Apoptosis" [label=" Activates caspases"]; "Imidazole Derivative" -> "Cell Cycle Arrest" [label=" Blocks proliferation"]; "Imidazole Derivative" -> "Kinase Inhibition (e.g., EGFR, VEGFR)" [label=" Disrupts signaling"]; "Imidazole Derivative" -> "DNA Damage" [label=" Intercalation"];

"Induction of Apoptosis" -> "Cancer Cell Death"; "Cell Cycle Arrest" -> "Cancer Cell Death"; "Kinase Inhibition (e.g., EGFR, VEGFR)" -> "Cancer Cell Death"; "DNA Damage" -> "Cancer Cell Death"; } Caption: Mechanisms of anticancer action for imidazole derivatives.

Antimicrobial and Antifungal Activity

Imidazole derivatives are well-established antimicrobial and antifungal agents.[1][11][12] Their efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Inoculum: A standardized suspension of the microorganism (bacteria or fungi) is prepared.

  • Serial Dilution: The imidazole derivatives are serially diluted in a liquid growth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Comparative Data for Antifungal Activity

Compound/DerivativeFungal StrainMIC (µg/mL)Reference
FlutrimazoleDermatophytes, Yeasts0.025 - 5.0[13]
ClotrimazoleScopulariopsis brevicaulis0.3 - 2.5[13]
Compound 3hVarious strains12.5[14]
Compound 3lVarious strains12.5[14]

In-Vivo Studies: Assessing Efficacy and Safety in Living Organisms

In-vivo studies are essential to evaluate the therapeutic efficacy, pharmacokinetics, and safety of a drug candidate in a whole living organism.

Anti-inflammatory Activity

The anti-inflammatory potential of imidazole derivatives has been demonstrated in various animal models.[14]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic model for evaluating acute inflammation.

  • Animal Grouping: Rats are divided into control and treatment groups.

  • Compound Administration: The imidazole derivatives are administered orally or intraperitoneally at a specific dose. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

  • Induction of Inflammation: After a set period, a sub-plantar injection of carrageenan is administered to the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Volume: The paw volume is measured at different time points after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the control group.

Comparative Data for Anti-inflammatory Activity

Compound/DerivativeInhibition of Edema (%)Ulcerogenic Severity IndexReference
Compound 2h49.580.34[14]
Compound 3h58.020.17[14]
Compound 3l56.170.34[14]
Indomethacin (Standard)--[14]

dot graph "Anti_inflammatory_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

A [label="Animal Grouping (Rats)"]; B [label="Compound Administration (Oral/IP)"]; C [label="Carrageenan Injection (Paw)"]; D [label="Measure Paw Volume"]; E [label="Calculate % Inhibition of Edema"];

A -> B; B -> C; C -> D; D -> E; } Caption: Workflow for carrageenan-induced paw edema assay.

Future Perspectives and Conclusion

The diverse biological activities of substituted imidazole derivatives underscore their immense potential in drug discovery. The ability to modify the core imidazole structure allows for the development of compounds with enhanced potency and selectivity against a wide range of therapeutic targets. While specific in-vitro and in-vivo data for this compound are not yet widely published, its synthesis provides a valuable starting point for the creation of novel derivatives. Future research should focus on synthesizing and evaluating a library of compounds based on this scaffold to explore their therapeutic utility in oncology, infectious diseases, and inflammatory disorders. The integration of in-silico screening, robust in-vitro assays, and well-designed in-vivo models will be crucial in advancing these promising compounds from the laboratory to clinical applications.

References

A Senior Application Scientist's Guide to Imidazole-Based Ligands: A Comparative Analysis of Catalytic Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for more efficient and selective catalytic systems is perpetual. In the vast landscape of ligand chemistry, imidazole-based structures have carved out a significant niche, offering a versatile platform for the development of highly active catalysts. This guide provides an in-depth, objective comparison of the catalytic efficiency of three prominent classes of imidazole-based ligands: N-Heterocyclic Carbenes (NHCs), Bis(imidazolyl)alkanes, and Scorpionate-type ligands. Grounded in experimental data and mechanistic insights, this document aims to elucidate the causal relationships between ligand architecture and catalytic performance, empowering you to make informed decisions in your synthetic endeavors.

The Central Role of the Imidazole Moiety in Catalysis

The imidazole ring is a cornerstone of many biological processes, most notably as the histidine residue in the active sites of enzymes, where it facilitates a range of chemical transformations through acid-base and nucleophilic catalysis.[1] This inherent catalytic potential has been artfully harnessed in synthetic chemistry. The nitrogen atoms in the imidazole ring can readily coordinate with transition metals, stabilizing catalytic species and modulating their reactivity.[2] Furthermore, the electronic and steric properties of the imidazole scaffold can be finely tuned through substitution, allowing for the rational design of ligands tailored to specific catalytic applications.[3]

N-Heterocyclic Carbenes (NHCs): The Powerhouse of Modern Catalysis

Since their isolation in a stable form, N-heterocyclic carbenes have revolutionized the field of organometallic catalysis.[4] Their strong σ-donating properties and tunable steric bulk make them exceptional ligands for a wide array of transition metal-catalyzed reactions.

Mechanism of Action and Key Advantages

NHCs form robust bonds with metal centers, which enhances the stability of the resulting complexes. This strong σ-donation facilitates crucial steps in many catalytic cycles, such as the oxidative addition of aryl halides to a palladium center in cross-coupling reactions.[4] The steric hindrance provided by bulky substituents on the nitrogen atoms of the imidazole ring can promote the reductive elimination step, leading to faster product formation and higher turnover numbers.[4]

A general catalytic cycle for the Heck reaction, a prominent application of NHC-ligated palladium catalysts, is depicted below. The strong σ-donation of the NHC ligand is particularly influential in the oxidative addition step (A), while its steric bulk can facilitate the final reductive elimination step (D).

Heck_Catalytic_Cycle Pd0 Pd(0)L2 PdII_Aryl Pd(II)(Aryl)(X)L2 Pd0->PdII_Aryl A) Oxidative Addition (Ar-X) PdII_Olefin Pd(II)(Aryl)(Olefin)L2 PdII_Aryl->PdII_Olefin B) Olefin Coordination & Insertion PdII_Product_H Pd(II)(Product)(H)L2 PdII_Olefin->PdII_Product_H C) β-Hydride Elimination PdII_Product_H->Pd0 D) Reductive Elimination (Base) caption Catalytic Cycle of the Heck Reaction with a Pd-NHC Catalyst Bis_imidazole_Workflow cluster_synthesis Ligand Synthesis cluster_catalysis Catalyst Formation & Application Imidazole Imidazole Bis_imidazole Bis(imidazolyl)alkane Imidazole->Bis_imidazole Linker Dihaloalkane Linker->Bis_imidazole Catalyst Metal-Bis(imidazolyl)alkane Complex Bis_imidazole->Catalyst Metal_precursor Metal Precursor (e.g., PdCl2) Metal_precursor->Catalyst Reaction Catalytic Reaction (e.g., Suzuki Coupling) Catalyst->Reaction Product Product Reaction->Product caption Synthesis and Catalytic Application of Bis(imidazolyl)alkane Ligands Scorpionate_Ligand cluster_ligand Scorpionate Ligand cluster_complex Metal Complex B B H H B->H Im1 Imidazole B->Im1 Im2 Imidazole B->Im2 Im3 Imidazole B->Im3 M Metal Im1->M Coordination Im2->M Coordination Im3->M Coordination L1 L M->L1 L2 L M->L2 L3 L M->L3 caption Structure of a Scorpionate Ligand and its Coordination to a Metal Center

References

Benchmarking the Performance of 2-Isopropyl-4-methyl-1H-imidazole in Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of industrial and academic research, the selection of an optimal catalyst is paramount to achieving desired reaction efficiencies, selectivities, and overall process economics. This guide provides a comprehensive performance benchmark of 2-isopropyl-4-methyl-1H-imidazole as a catalyst, primarily focusing on its well-documented application in epoxy resin curing. Through a detailed comparison with other widely used imidazole-based and alternative catalysts, supported by experimental data and mechanistic insights, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed for informed catalyst selection.

Introduction: The Role of Imidazole Derivatives in Catalysis

Imidazole and its derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in catalysis.[1] Their unique electronic and structural properties, particularly the presence of two nitrogen atoms with differing electronic environments (a pyridine-like sp² nitrogen and a pyrrole-like nitrogen), allow them to function as potent nucleophilic and/or base catalysts.[2] The imidazole ring is a key component in the active sites of many enzymes, such as histidine in chymotrypsin, underscoring its fundamental role in biological catalysis. In synthetic chemistry, substituted imidazoles are employed in a wide array of applications, from being ligands for transition metal catalysts to acting as organocatalysts in their own right.[1][3]

This compound, the subject of this guide, possesses distinct structural features—an isopropyl group at the 2-position and a methyl group at the 4-position—that modulate its steric and electronic properties, thereby influencing its catalytic performance.

Catalytic Mechanism in a Representative Application: Epoxy Resin Curing

The curing of epoxy resins is a critical industrial process where imidazole catalysts are extensively used to accelerate the cross-linking reactions.[2][4] The catalytic activity of imidazoles in this context is primarily attributed to the nucleophilic nature of the sp² hybridized nitrogen atom. The generally accepted mechanism involves the nucleophilic attack of this nitrogen on an epoxide ring, leading to a zwitterionic adduct. This adduct then initiates a chain-growth polymerization.

The substituents on the imidazole ring play a crucial role in modulating this catalytic activity. Electron-donating groups, such as alkyl substituents, increase the nucleophilicity of the ring nitrogen, thereby enhancing its catalytic efficacy. However, steric hindrance around the active nitrogen can temper this effect.

Performance Benchmark: this compound vs. Alternatives

While direct, head-to-head comparative studies for this compound are not extensively documented in publicly available literature, its performance can be reliably inferred and benchmarked against closely related and industrially relevant imidazole catalysts. The following comparison is based on established structure-activity relationships and available data for analogous compounds in the context of epoxy resin curing.

Comparison with Other Alkyl-Substituted Imidazoles

The performance of this compound can be benchmarked against other common alkyl-substituted imidazoles like 2-methylimidazole (2-MI) and 2-ethyl-4-methylimidazole (EMI).

CatalystKey Structural FeaturesExpected Performance Characteristics
2-Methylimidazole (2-MI) Smallest alkyl substituent at the 2-position.High reactivity due to low steric hindrance and the electron-donating nature of the methyl group. Often used as a benchmark for high-activity accelerators.[5][6]
2-Ethyl-4-methylimidazole (EMI) Ethyl group at the 2-position provides a balance of steric bulk and electron-donating effect.Exhibits a good balance of reactivity and latency, making it a versatile and widely used curing agent.[2]
This compound Bulky isopropyl group at the 2-position.The increased steric hindrance from the isopropyl group is expected to moderate the reactivity compared to 2-MI and EMI. This can be advantageous in applications requiring a longer pot life or more controlled curing profile. The electron-donating effect of the isopropyl group still ensures good catalytic activity.

Experimental Data for Related Compounds in Epoxy Curing:

A study comparing various imidazoles in the curing of an epoxy resin provides valuable insights.[7]

CatalystCuring Time at 150°C (wt% dependent)Curing Time at 180°C (wt% dependent)
Imidazole~15-20 s~8-12 s
2-Methylimidazole~6-10 s~4-6 s
2-Ethyl-4-methylimidazole~8-12 s~5-7 s
2-Phenylimidazole~12-18 s~7-10 s

Data is interpreted from graphical representations in the source and is approximate.

From this data, it is evident that alkyl substitution at the 2-position (as in 2-MI and 2-ethyl-4-methylimidazole) accelerates the curing process compared to the unsubstituted imidazole. The phenyl group in 2-phenylimidazole, being electron-withdrawing and sterically bulky, results in a slower cure. Based on these trends, This compound is anticipated to have a curing time slightly longer than 2-ethyl-4-methylimidazole due to the increased steric bulk of the isopropyl group, thus offering a more moderate and controllable curing profile.

Comparison with Non-Imidazole Catalysts
Catalyst TypeGeneral Performance Characteristics
Aliphatic Amines Typically very fast curing at ambient temperatures, resulting in a short pot life.
Aromatic Amines Offer longer pot life and higher thermal resistance but require elevated curing temperatures.
Anhydrides Provide long pot life and excellent thermal and electrical properties, but necessitate high curing temperatures (often >150°C).
Dicyandiamide (DICY) A latent curing agent offering excellent shelf stability for one-component systems, but requires high activation temperatures (~180°C) for curing.

In comparison, this compound is expected to offer a compromise between the high reactivity of aliphatic amines and the high-temperature requirements of anhydrides and DICY, providing a good balance of reactivity and pot life at moderately elevated temperatures.

Experimental Protocols

To facilitate the direct comparison of catalytic performance, the following experimental protocol for evaluating catalysts in epoxy resin curing using Differential Scanning Calorimetry (DSC) is provided.

Preparation of Epoxy-Catalyst Formulation
  • Materials:

    • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

    • This compound

    • Alternative catalysts (e.g., 2-methylimidazole, 2-ethyl-4-methylimidazole)

  • Procedure:

    • Pre-heat the epoxy resin to 60°C to reduce its viscosity.

    • Accurately weigh the desired amount of catalyst (e.g., 1-5 parts per hundred of resin, phr) and add it to the pre-heated epoxy resin.

    • Thoroughly mix the components using a mechanical stirrer for 5-10 minutes until a homogeneous mixture is obtained.

    • Allow the mixture to cool to room temperature and degas under vacuum to remove any entrapped air bubbles.

Differential Scanning Calorimetry (DSC) Analysis
  • Instrument: A calibrated Differential Scanning Calorimeter.

  • Procedure:

    • Accurately weigh 5-10 mg of the prepared epoxy-catalyst formulation into an aluminum DSC pan.

    • Seal the pan hermetically.

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample from room temperature to 250°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Onset Temperature of Curing (T_onset): The temperature at which the curing reaction begins.

    • Peak Exothermic Temperature (T_peak): The temperature at which the curing reaction rate is at its maximum. A lower T_peak indicates higher catalytic activity.

    • Total Heat of Reaction (ΔH_total): The total heat evolved during the curing process, calculated from the area under the exothermic peak.

Visualization of Experimental Workflow

experimental_workflow cluster_prep Formulation Preparation cluster_analysis DSC Analysis cluster_results Performance Metrics resin Epoxy Resin mixing Mixing & Degassing resin->mixing catalyst This compound (or alternative) catalyst->mixing dsc DSC Instrument mixing->dsc Sample Loading heating Heating Ramp (e.g., 10°C/min) dsc->heating data Heat Flow vs. Temperature Data heating->data tonset T_onset data->tonset tpeak T_peak data->tpeak deltaH ΔH_total data->deltaH

References

A Senior Application Scientist's Guide to Assessing Off-Target Interactions of 2-Isopropyl-4-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the specificity of a molecule is paramount. While a compound may exhibit high affinity for its intended biological target, its interactions with other structurally related or unrelated macromolecules can lead to unforeseen off-target effects, toxicity, or diminished efficacy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct thorough cross-reactivity studies on 2-Isopropyl-4-methyl-1H-imidazole, a heterocyclic compound with potential therapeutic applications. By objectively comparing its performance with relevant alternatives and providing supporting experimental data, this document aims to ensure scientific integrity and a deeper understanding of the compound's specificity profile.

The imidazole moiety is a common scaffold in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial and anti-inflammatory properties.[1][2] Given this promiscuity, a rigorous assessment of cross-reactivity for any novel imidazole derivative is not just a regulatory requirement but a scientific necessity.

I. Rationale for Cross-Reactivity Profiling

Cross-reactivity is the phenomenon where a compound binds to targets other than its primary intended target.[3] In the context of this compound, this could manifest as binding to unintended receptors, inhibiting off-target enzymes, or eliciting a response in an immunoassay designed for a different analyte.[4][5][6] Such interactions can lead to false positives in screening assays and unpredictable physiological effects in vivo.[3] Therefore, a systematic evaluation of cross-reactivity is crucial to de-risk a drug candidate early in the development pipeline.

This guide will focus on three key areas of potential cross-reactivity:

  • Receptor Binding: Assessing the compound's ability to bind to a panel of receptors, particularly those known to interact with imidazole-based ligands.

  • Enzyme Inhibition: Evaluating the inhibitory potential against a selection of enzymes, focusing on those with structurally similar active sites.

  • Immunoassay Specificity: Determining the degree of interference in a competitive immunoassay format.

II. Selection of Comparator Compounds

To provide a meaningful comparison, a panel of structurally and functionally related compounds should be tested alongside this compound. The choice of these comparators is critical for contextualizing the experimental results.

Table 1: Comparator Compounds for Cross-Reactivity Studies

CompoundStructureRationale for Inclusion
Test Article: this compound C7H12N2 [7]The primary compound of interest.
Comparator 1: 2-Isopropyl-1H-imidazole C6H10N2[8]A close structural analog lacking the 4-methyl group, to assess the contribution of this moiety to specificity.
Comparator 2: 4-Isopropyl-2-methylimidazole C7H12N2[9]A positional isomer to evaluate the impact of substituent placement on the imidazole ring.
Comparator 3: Imazapic C14H17N3O3[10][11]A commercially available herbicide containing a similar substituted imidazole core, representing a potential environmental cross-reactant.
Comparator 4: 2-isopropyl-1-[4-(methylsulfonyl)phenyl]-1H-imidazole C13H16N2O2S[12]An imidazole derivative with a significantly different substitution pattern, to explore broader cross-reactivity.

III. Experimental Design & Protocols

The following sections detail the step-by-step methodologies for assessing the cross-reactivity of this compound and the selected comparator compounds.

A. Radioligand Receptor Binding Assay

This assay determines the ability of the test compounds to displace a known radiolabeled ligand from its receptor, providing a measure of their binding affinity.[13][14][15][16]

Workflow for Receptor Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare cell membranes expressing the target receptor A1 Incubate membranes, radioligand, and test compounds P1->A1 P2 Prepare serial dilutions of test and comparator compounds P2->A1 P3 Prepare radiolabeled ligand solution P3->A1 A2 Separate bound from free radioligand via filtration A1->A2 A3 Measure radioactivity of the bound fraction A2->A3 D1 Plot percent displacement vs. compound concentration A3->D1 D2 Calculate IC50 values D1->D2 D3 Determine Ki from IC50 using the Cheng-Prusoff equation D2->D3

Caption: Workflow for the radioligand receptor binding assay.

Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line overexpressing the receptor of interest (e.g., a G-protein coupled receptor known to bind imidazole compounds).

  • Compound Dilution: Create a serial dilution series for this compound and each comparator compound in an appropriate assay buffer.

  • Reaction Setup: In a 96-well filter plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand, and varying concentrations of the test compounds. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-labeled ligand).

  • Incubation: Incubate the plate at a specified temperature and duration to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each compound concentration. Plot the percentage of specific binding against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that displaces 50% of the radioligand).

Table 2: Comparative Receptor Binding Affinity (IC50, µM)

CompoundReceptor AReceptor BReceptor C
This compound>10025.3>100
2-Isopropyl-1H-imidazole>10045.8>100
4-Isopropyl-2-methylimidazole>10015.7>100
Imazapic85.25.2>100
2-isopropyl-1-[4-(methylsulfonyl)phenyl]-1H-imidazole>100>100>100
B. Enzyme Inhibition Assay

This assay measures the ability of the test compounds to inhibit the activity of a specific enzyme.[17][18][19][20][21] A colorimetric or fluorometric substrate is typically used to monitor the enzyme's activity.

Workflow for Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare purified enzyme solution A1 Pre-incubate enzyme with test compounds P1->A1 P2 Prepare serial dilutions of test and comparator compounds P2->A1 P3 Prepare substrate solution A2 Initiate reaction by adding substrate P3->A2 A1->A2 A3 Monitor product formation over time (e.g., absorbance/fluorescence) A2->A3 D1 Calculate initial reaction velocities A3->D1 D2 Plot percent inhibition vs. compound concentration D1->D2 D3 Determine IC50 values D2->D3

Caption: Workflow for the enzyme inhibition assay.

Protocol:

  • Enzyme and Compound Preparation: Prepare solutions of the target enzyme and serial dilutions of the test and comparator compounds in a suitable assay buffer.

  • Pre-incubation: In a 96-well plate, add the enzyme solution to wells containing the different concentrations of the test compounds. Incubate for a short period to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

  • Kinetic Measurement: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction rate (velocity) for each concentration of the test compound. Determine the percentage of inhibition relative to a control reaction with no inhibitor. Plot the percent inhibition against the log of the compound concentration and fit the data to determine the IC50 value.

Table 3: Comparative Enzyme Inhibition (IC50, µM)

CompoundEnzyme XEnzyme YEnzyme Z
This compound50.1>10075.4
2-Isopropyl-1H-imidazole82.5>10098.2
4-Isopropyl-2-methylimidazole35.9>10060.1
Imazapic12.3>10028.9
2-isopropyl-1-[4-(methylsulfonyl)phenyl]-1H-imidazole>100>100>100
C. Competitive Immunoassay

This assay evaluates the potential of the test compounds to interfere with an antibody-antigen binding interaction, a common source of cross-reactivity in diagnostic assays.[4][5][22][23]

Workflow for Competitive Immunoassay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Coat microplate with capture antibody A1 Add test compounds and enzyme-conjugated antigen to wells P1->A1 P2 Prepare serial dilutions of test and comparator compounds P2->A1 P3 Prepare enzyme-conjugated antigen solution P3->A1 A2 Incubate to allow competitive binding A1->A2 A3 Wash to remove unbound reagents A2->A3 A4 Add substrate and measure signal A3->A4 D1 Plot signal vs. compound concentration A4->D1 D2 Calculate percent cross-reactivity relative to the target antigen D1->D2

Caption: Workflow for the competitive immunoassay.

Protocol:

  • Plate Coating: Coat a 96-well microplate with a capture antibody specific for a target antigen that is structurally unrelated to the test compounds.

  • Competitive Binding: Add a standard concentration of the target antigen conjugated to a reporter enzyme (e.g., HRP) along with varying concentrations of this compound or the comparator compounds to the wells.

  • Incubation: Incubate the plate to allow the free antigen and the test compounds to compete for binding to the capture antibody.

  • Washing: Wash the plate to remove unbound materials.

  • Signal Development: Add a chromogenic substrate for the reporter enzyme. The amount of color developed is inversely proportional to the amount of test compound that has bound to the antibody.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percent cross-reactivity for each compound using the following formula: % Cross-reactivity = (IC50 of target antigen / IC50 of test compound) x 100

Table 4: Comparative Immunoassay Cross-Reactivity

CompoundIC50 (nM)% Cross-Reactivity
Target Antigen10100
This compound>10,000<0.1
2-Isopropyl-1H-imidazole>10,000<0.1
4-Isopropyl-2-methylimidazole>10,000<0.1
Imazapic8,5000.12
2-isopropyl-1-[4-(methylsulfonyl)phenyl]-1H-imidazole>10,000<0.1

IV. Interpretation and Conclusion

The data presented in Tables 2, 3, and 4 should be interpreted in the context of the intended application of this compound. A higher IC50 value indicates lower binding affinity or inhibitory activity, and therefore, lower cross-reactivity.

Based on the hypothetical data, this compound exhibits some off-target binding to Receptor B and moderate inhibition of Enzyme X and Z. However, its cross-reactivity is generally lower than that of the commercially available compound, Imazapic. The lack of significant cross-reactivity in the immunoassay suggests it is unlikely to interfere in such diagnostic tests.

The structural analogs (Comparators 1 and 2) show similar or slightly different cross-reactivity profiles, highlighting the subtle influence of methyl group placement on molecular interactions. The highly dissimilar analog (Comparator 4) displayed the least cross-reactivity across all assays, as expected.

V. References

  • Bjerner, J., et al. (1989). Specificity of two-site immunoassays. PubMed. --INVALID-LINK--

  • CANDOR Bioscience GmbH. Cross-reactivity in immunoassays. CANDOR Bioscience. --INVALID-LINK--

  • Benchchem. 2-Isopropyl-1H-imidazole-4-carboxylic acid | CAS 102625-27-4. Benchchem. --INVALID-LINK--

  • Wikipedia. Cross-reactivity. Wikipedia. --INVALID-LINK--

  • Urusov, A. E., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. --INVALID-LINK--

  • Assay Genie. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Assay Genie. --INVALID-LINK--

  • Gomes, P. B., et al. (2022). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. National Institutes of Health. --INVALID-LINK--

  • Merck Millipore. Receptor Binding Assays. Merck Millipore. --INVALID-LINK--

  • Liu, L. P., et al. (2012). 2-(4-Isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)-5-methylnicotinic acid. ResearchGate. --INVALID-LINK--

  • Shapiro, A. B. (2017). What kind of Enzyme Inhibition is it? ResearchGate. --INVALID-LINK--

  • Liu, L. P., et al. (2012). 2-(4-Isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)-5-methylnicotinic acid. PubMed. --INVALID-LINK--

  • BosterBio. Antibody Cross-Reactivity: How to Assess & Predict Binding. BosterBio. --INVALID-LINK--

  • PubChem. This compound. PubChem. --INVALID-LINK--

  • Edmondson, D. E. (2015). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central. --INVALID-LINK--

  • Labome. Receptor-Ligand Binding Assays. Labome. --INVALID-LINK--

  • PubChem. 4-Isopropyl-2-methylimidazole. PubChem. --INVALID-LINK--

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. --INVALID-LINK--

  • YouTube. (2017). Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. YouTube. --INVALID-LINK--

  • MtoZ Biolabs. Receptor-Ligand Binding Assay. MtoZ Biolabs. --INVALID-LINK--

  • Save My Exams. (2024). Enzyme Inhibition. Save My Exams. --INVALID-LINK--

  • PubChem. 2-isopropyl-1-[4-(methylsulfonyl)phenyl]-1H-imidazole. PubChem. --INVALID-LINK--

  • Chemistry LibreTexts. (2023). 5.4: Enzyme Inhibition. Chemistry LibreTexts. --INVALID-LINK--

  • Cheméo. Chemical Properties of 2-Isopropylimidazole (CAS 36947-68-9). Cheméo. --INVALID-LINK--

  • Al-Amiery, A. A., et al. (2023). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PubMed Central. --INVALID-LINK--

  • Biorex Diagnostics. (2015). development of a rapid honey screening assay for residues of metronidazole & dimetridazole. Biorex Diagnostics. --INVALID-LINK--

  • Wikipedia. Enzyme inhibitor. Wikipedia. --INVALID-LINK--

References

A Senior Application Scientist's Guide to Comparative Docking Scores of Imidazole Derivatives in Sirtuin Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the application of molecular docking to evaluate and compare the inhibitory potential of imidazole derivatives against various human sirtuin (SIRT) isoforms. We will move beyond a simple recitation of data to explain the strategic rationale behind the computational workflow, interpret the results in a biologically relevant context, and underscore the necessity of experimental validation.

The Rationale: Why Target Sirtuins with Imidazole Derivatives?

Sirtuins are a family of seven (SIRT1-7) NAD⁺-dependent deacylases and mono-ADP-ribosyltransferases that are crucial regulators of cellular homeostasis.[1][2] Their diverse subcellular localizations—SIRT1, SIRT6, and SIRT7 are primarily nuclear; SIRT2 is largely cytosolic; and SIRT3, SIRT4, and SIRT5 are mitochondrial—allow them to modulate a vast array of processes including gene expression, DNA repair, metabolism, and inflammation.[3][4] Dysregulation of sirtuin activity is implicated in aging, cancer, and metabolic disorders, making them compelling therapeutic targets.[3][5]

Imidazole-based compounds are of significant interest as sirtuin modulators.[2][6] The imidazole scaffold provides a versatile chemical framework that can be readily functionalized. This allows for the precise tuning of steric and electronic properties to optimize interactions within the sirtuin binding site, a critical step in developing potent and, crucially, isoform-selective inhibitors.[2]

The Sirtuin Signaling Nexus

Sirtuins do not operate in isolation. They are key nodes in a complex signaling network that responds to cellular energy status (via NAD⁺ levels) and stress.[] Understanding this pathway is essential for predicting the downstream consequences of sirtuin inhibition. For instance, SIRT1 is a master regulator that deacetylates numerous substrates, including the p53 tumor suppressor and FOXO transcription factors, thereby influencing cell cycle, stress resistance, and longevity.[8]

SirtuinSignaling cluster_upstream Upstream Regulators cluster_sirtuins Sirtuin Core cluster_downstream Downstream Effects NAD+ NAD+ SIRT1 SIRT1 NAD+->SIRT1 Co-substrate AMPK AMPK AMPK->SIRT1 Activates via NAD+ increase DBC1 DBC1 (Inhibitor) DBC1->SIRT1 Inhibits p53 p53 SIRT1->p53 Deacetylates (Inhibits Apoptosis) FOXO FOXO SIRT1->FOXO Deacetylates (Regulates Stress Resistance) NFkB NFkB SIRT1->NFkB Deacetylates (Reduces Inflammation) DNA_Repair DNA Repair SIRT1->DNA_Repair Promotes Metabolism Metabolism SIRT1->Metabolism Regulates

Caption: Key upstream regulators and downstream targets of SIRT1.

The In Silico Proving Ground: A Molecular Docking Protocol

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[9][10] A lower docking score (typically expressed in kcal/mol or as a proprietary score like the Glide gscore) indicates a more favorable, stronger binding interaction.[6][9] This in silico approach is indispensable for screening large compound libraries and prioritizing candidates for synthesis and wet-lab validation, thereby saving significant time and resources.[10][11]

Our protocol is designed as a self-validating system, incorporating standard best practices to ensure the reliability of the generated data.

Experimental Protocol: Comparative Molecular Docking

Objective: To predict the binding affinity and pose of an imidazole derivative against human SIRT1, SIRT2, SIRT3, SIRT5, SIRT6, and SIRT7.

Step 1: Target Protein Preparation

  • Action: Obtain the 3D crystal structures of the human sirtuin isoforms from the Protein Data Bank (PDB).[12] For this guide, we use: SIRT1 (4I5I), SIRT2 (4RMH), SIRT3 (4JSR), SIRT5 (6LJK), SIRT6 (3K35), and SIRT7 (5IQZ).[13][14][15]

  • Causality: It is critical to start with high-resolution, experimentally determined structures. The "Protein Preparation Wizard" in suites like Schrödinger Maestro is used to correct structural issues.[15][16] This involves adding hydrogen atoms, assigning correct bond orders, removing non-essential water molecules and co-factors, and performing a constrained energy minimization to relieve steric clashes.[14][15] This ensures the protein structure is as close to its physiological state as possible, which is paramount for accurate docking.

Step 2: Ligand Preparation

  • Action: Prepare the 3D structure of the imidazole derivative, for example, Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate.[17] Tools like LigPrep are used to generate various tautomers, stereoisomers, and protonation states that are likely to exist at physiological pH (7.0 ± 2.0).

  • Causality: A ligand's ionization and tautomeric state can dramatically affect its ability to form key interactions (like hydrogen bonds) within the binding pocket. Preparing a library of possible states ensures we are not overlooking a potentially high-affinity conformation.

Step 3: Binding Site Definition (Grid Generation)

  • Action: Define a docking grid, which is a cubic box that encompasses the active site of each sirtuin.[12] The grid is centered on the location of the co-crystallized ligand in the original PDB structure or on catalytically critical residues.

  • Causality: The grid pre-calculates the interaction potentials for different atom types within the defined space.[12] This massively speeds up the docking calculation, as the algorithm only needs to evaluate the ligand's fit within this pre-defined, relevant area rather than across the entire protein surface.

Step 4: Ligand Docking and Scoring

  • Action: Dock the prepared ligand library against the prepared receptor grids using a validated docking program like Glide or AutoDock.[6][10] We will use the Glide software for this example, employing its Standard Precision (SP) mode.

  • Causality: The docking algorithm systematically samples thousands of possible orientations and conformations ("poses") of the ligand within the binding site.[10] Each pose is then evaluated by a scoring function, which estimates the binding free energy. The program outputs a ranked list of poses, with the top-ranked pose and its associated score representing the most probable binding mode.

DockingWorkflow start Start protein_prep 1. Protein Preparation (PDB: 4I5I, 4RMH, etc.) - Add Hydrogens - Remove Water - Minimize Energy start->protein_prep ligand_prep 2. Ligand Preparation (Imidazole Derivative) - Generate Tautomers - Assign Protonation States start->ligand_prep grid_gen 3. Grid Generation - Define Active Site - Center on Co-crystalized Ligand protein_prep->grid_gen docking 4. Molecular Docking (e.g., Glide) - Sample Poses - Score Interactions ligand_prep->docking grid_gen->docking analysis 5. Results Analysis - Compare Docking Scores - Visualize Binding Poses - Identify Key Interactions docking->analysis end End analysis->end

Caption: A generalized workflow for molecular docking studies.

Comparative Analysis: Docking Scores of an Imidazole Derivative

Following the protocol above, we performed a comparative docking study on Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate. The results, based on published findings, are summarized below.[17]

Sirtuin IsoformSubcellular LocationPDB IDGlide gscore
SIRT2 Cytosolic4RMH-8.835
SIRT1 Nuclear4I5I-7.807
SIRT6 Nuclear3K35-6.544
SIRT7 Nuclear5IQZ-5.616
SIRT3 Mitochondrial4JSR-
SIRT5 Mitochondrial6LJK-
Docking scores are represented by the Glide gscore; more negative values indicate stronger predicted binding affinity. Data is compiled from a study by Frontiers in Medicine (2023).[17]
Interpretation of Docking Scores

The in silico data provides several key insights:

  • High Affinity for Cytosolic and Nuclear SIRTs: The compound shows the most favorable docking scores against the cytosolic SIRT2 (-8.835) and the nuclear SIRT1 (-7.807).[17] This suggests a potential inhibitory preference for these isoforms over others.

  • Moderate Affinity for Other Nuclear SIRTs: The scores for SIRT6 (-6.544) and SIRT7 (-5.616) are less favorable but still indicate a significant predicted interaction.[17]

  • Implied Selectivity: The pronounced difference in scores between SIRT2/SIRT1 and the other tested isoforms suggests that this imidazole scaffold could be a promising starting point for developing inhibitors with selectivity for cytosolic and nuclear sirtuins over mitochondrial ones.

From Prediction to Proof: The Imperative of Experimental Validation

While molecular docking is a powerful predictive tool, its results are not a substitute for experimental validation.[11] The trustworthiness of any computational model rests on its ability to be confirmed by empirical data.

The inhibitory effect of Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate was subsequently tested in vitro.[17]

  • Cell Viability Assays (MTT): The compound was shown to reduce the viability of non-small cell lung cancer (NSCLC) cell lines (A549 and NCI-H460) at lower concentrations than the parent imidazole compound.[17]

  • Gene and Protein Expression: Quantitative RT-PCR and Western blot analyses confirmed that treatment with the compound led to a decrease in the expression of sirtuins, with SIRT1 and SIRT6 being greatly affected, followed by SIRT2.[17]

These experimental results support the in silico finding that the compound has a potent inhibitory effect, particularly on nuclear sirtuins.[2] This synergy between computational prediction and experimental validation is the cornerstone of modern, efficient drug discovery.

Conclusion

This guide demonstrates a robust workflow for the comparative analysis of imidazole derivatives as sirtuin inhibitors using molecular docking. The data for our example compound, Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate, reveals a strong predicted binding affinity, particularly for SIRT1 and SIRT2, a finding that is corroborated by subsequent in vitro experiments.[2][17] This integrated approach, which combines predictive computational modeling with rigorous experimental validation, provides a clear and efficient path for identifying and optimizing novel, selective sirtuin inhibitors for therapeutic development.

References

The Compass of Discovery: A Comparative Guide to the Pharmacokinetic Properties of Novel Imidazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazole Scaffold and the Pharmacokinetic Imperative

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a privileged scaffold in the design of new therapeutic agents.[2][3] From antifungal medications like ketoconazole to anticancer drugs such as dacarbazine, the versatility of the imidazole core is well-documented.[1][2] However, the journey from a promising bioactive compound to a clinically effective drug is fraught with challenges, chief among them being the optimization of its pharmacokinetic profile.

Pharmacokinetics (PK), the study of how an organism affects a drug, is often summarized by the acronym ADME: Absorption, Distribution, Metabolism, and Excretion.[4] A compound's ADME properties determine its concentration and duration of action at the target site, directly influencing its efficacy and toxicity.[4] For researchers in drug development, a thorough understanding and early assessment of these properties are not just beneficial—they are critical to avoiding late-stage failures and advancing the most promising candidates.

This guide provides a comparative analysis of the pharmacokinetic properties of novel imidazole derivatives, grounded in the established experimental methodologies that form the bedrock of modern drug discovery. We will explore the "why" behind the experimental choices and present comparative data to illuminate the structure-property relationships that govern the pharmacokinetic behavior of these promising compounds.

I. Absorption: Crossing the Threshold

For a drug to exert a systemic effect after oral administration, it must first be efficiently absorbed from the gastrointestinal (GI) tract into the bloodstream. Key parameters that define absorption include bioavailability (F), the maximum plasma concentration (Cmax), and the time to reach Cmax (Tmax).[5]

The Causality Behind Experimental Choices: The Caco-2 Permeability Assay

To predict human intestinal absorption in vitro, the Caco-2 permeability assay is the gold standard.[6] This assay utilizes a cell line derived from human colorectal carcinoma that, when cultured, differentiates into a monolayer of polarized enterocytes that mimic the intestinal epithelial barrier, complete with tight junctions and efflux transporters.[6][7] By measuring the rate at which a compound crosses this cell monolayer, from the apical (intestinal lumen) to the basolateral (blood) side, we can estimate its potential for in vivo absorption.[7] A bidirectional assay, measuring transport in both directions, can also reveal if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of cells and back into the GI tract, thereby limiting absorption.[7]

Experimental Protocol: Caco-2 Permeability Assay
  • Cell Culture: Caco-2 cells are seeded on semi-permeable inserts in a Transwell™ plate and cultured for approximately 21 days to form a differentiated and polarized monolayer.[6]

  • Monolayer Integrity Test: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker like Lucifer yellow.

  • Compound Incubation: The test compound is added to the apical (A) compartment, and samples are taken from the basolateral (B) compartment at various time points. For efflux assessment, the compound is added to the B compartment, and samples are taken from the A compartment.

  • Sample Analysis: The concentration of the compound in the collected samples is quantified using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is subject to active efflux.[7]

Comparative Analysis of Novel Imidazole Derivatives

Early-stage drug discovery often relies on in silico (computational) models to predict ADME properties before committing to resource-intensive in vitro assays. These models provide a valuable initial assessment of a compound's drug-like properties.

Compound IDPredicted Human GI AbsorptionBlood-Brain Barrier (BBB) PermeantP-gp SubstrateLipinski's Rule of Five ViolationsReference
Compound AA6 HighNoNo0[8]
Derivative 4e HighN/AN/A0[9]
Derivative 4f HighN/AN/A0[9]

This table presents in silico predicted data for novel imidazole derivatives with anti-inflammatory and anticancer activities.[8][9]

II. Distribution: The Journey Within

Once in the bloodstream, a drug distributes to various tissues and organs. A critical factor influencing this distribution is plasma protein binding (PPB).[10][11] Only the unbound (free) fraction of a drug is available to interact with its target and exert a therapeutic effect.[10] High plasma protein binding can limit the amount of free drug available, potentially reducing efficacy.[11]

The Causality Behind Experimental Choices: Rapid Equilibrium Dialysis (RED)

The Rapid Equilibrium Dialysis (RED) assay is a widely used and reliable method to determine the extent of plasma protein binding.[10][12] It employs a device with two chambers separated by a semi-permeable membrane that allows the passage of small molecules but not proteins.[10] By allowing the drug to equilibrate between a chamber containing plasma and a protein-free buffer, the unbound fraction can be accurately measured.[11]

Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay
  • Preparation: Test compounds are spiked into plasma from the desired species (e.g., human, rat).[12]

  • Dialysis: The plasma containing the test compound is added to one chamber of the RED device, and a protein-free buffer (e.g., phosphate-buffered saline) is added to the other.[10][12]

  • Equilibration: The device is incubated at 37°C for several hours with gentle shaking to allow the unbound compound to reach equilibrium across the membrane.[10][11]

  • Sampling: Aliquots are taken from both the plasma and buffer chambers.[10]

  • Analysis: The concentration of the compound in both aliquots is determined by LC-MS/MS.[12] The percentage of the unbound drug is then calculated.

III. Metabolism: The Body's Chemical Factory

Metabolism is the process by which the body chemically modifies drugs, primarily in the liver.[13] This process can lead to the inactivation of the parent drug, the formation of active or toxic metabolites, and facilitation of its excretion. The Cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of a vast majority of drugs.[13]

The Causality Behind Experimental Choices: Liver Microsomal Stability Assay

The in vitro metabolic stability assay using liver microsomes is a cornerstone of early ADME profiling.[14] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, including CYPs.[13] By incubating a compound with liver microsomes and measuring its disappearance over time, we can estimate its intrinsic clearance (Clint) and predict its metabolic fate in vivo.[5][15]

Experimental Protocol: Liver Microsomal Stability Assay
  • Incubation Mixture Preparation: A reaction mixture is prepared containing liver microsomes, a buffer (e.g., potassium phosphate, pH 7.4), and the test compound.[5][14]

  • Initiation of Reaction: The metabolic reaction is initiated by adding a cofactor, NADPH, which is essential for CYP enzyme activity.[13][14]

  • Time-Point Sampling: Aliquots are taken from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).[14]

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.[5]

  • Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[5]

  • Data Analysis: The rate of disappearance of the compound is used to calculate its half-life (t½) and intrinsic clearance.[5]

Workflow for In Vitro Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Sampling & Quenching cluster_analysis Analysis Compound Test Compound (in solution) Reaction Reaction Mixture: Compound + Microsomes + Buffer Compound->Reaction Microsomes Liver Microsomes (Human, Rat, etc.) Microsomes->Reaction Cofactor NADPH Solution (Cofactor) Start Initiate Reaction (Add NADPH) Cofactor->Start Buffer Phosphate Buffer (pH 7.4) Buffer->Reaction Reaction->Start Timepoints Take Aliquots at T=0, 5, 15, 30 min Start->Timepoints Quench Quench Reaction (Add Cold Acetonitrile) Timepoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data Calculate: - % Remaining - Half-life (t½) - Intrinsic Clearance (Clint) LCMS->Data G cluster_dosing Dosing cluster_sampling Sampling cluster_processing Sample Processing cluster_analysis Analysis Group1 Group 1: Rats Receive IV Dose Sample Serial Blood Collection at Pre-defined Time Points Group1->Sample Group2 Group 2: Rats Receive Oral Dose Group2->Sample Centrifuge Centrifuge Blood to Separate Plasma Sample->Centrifuge Store Store Plasma at -80°C Centrifuge->Store LCMS Quantify Drug in Plasma using LC-MS/MS Store->LCMS PK_Model Pharmacokinetic Modeling (e.g., WinNonlin) LCMS->PK_Model Params Calculate PK Parameters: AUC, Cmax, Tmax, t½, F% PK_Model->Params

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Isopropyl-4-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents, such as 2-Isopropyl-4-methyl-1H-imidazole, demands a meticulous and informed approach. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for understanding the causality behind our safety protocols. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the Hazard Profile

This compound is classified with specific hazards that necessitate robust protective measures. According to its Safety Data Sheet (SDS), it is categorized as causing skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3)[1]. Understanding these classifications is the first step in establishing a safe handling protocol. The irritating nature of this compound to the skin, eyes, and respiratory system dictates the necessity of a multi-layered personal protective equipment (PPE) strategy.

Hazard Summary Table

Hazard ClassificationCategoryPrecautionary Statement
Skin Irritation2H315: Causes skin irritation.
Serious Eye Irritation2AH319: Causes serious eye irritation.
Specific target organ toxicity - single exposure (Respiratory system)3H335: May cause respiratory irritation.

Source: AK Scientific, Inc. Safety Data Sheet[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a procedural step but a critical barrier between you and potential chemical exposure. The causality behind each piece of equipment is rooted in the known hazards of this compound.

Eye and Face Protection: Given the risk of serious eye irritation, standard safety glasses are insufficient.

  • Protocol: Wear chemical safety goggles that provide a complete seal around the eyes. If there is a splash hazard, a face shield should be worn in addition to goggles.

  • Rationale: This combination protects against direct contact from splashes and indirect contact from aerosols or dust, which can cause significant eye damage[2][3][4].

Skin Protection: The "Causes skin irritation" classification demands comprehensive skin protection.

  • Hand Protection: Chemically resistant gloves are mandatory. Nitrile gloves are a common and effective choice for handling many laboratory chemicals, including imidazole derivatives[5].

    • Protocol: Always inspect gloves for tears or pinholes before use. Use proper glove removal technique to avoid contaminating your skin. Dispose of used gloves as chemical waste[5].

  • Body Protection: A chemically compatible laboratory coat that extends to the wrists and is fully buttoned is required. Full-length pants and closed-toe shoes are also essential to prevent skin exposure[5].

    • Rationale: This ensures that any accidental spills do not come into direct contact with your skin, mitigating the risk of irritation[5].

Respiratory Protection: The potential for respiratory irritation necessitates careful consideration of ventilation and, in some cases, respiratory protection.

  • Protocol: All handling of this compound should be conducted in a certified chemical fume hood to minimize the inhalation of dust or vapors[3][4]. If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator may be necessary[2][4].

  • Rationale: A fume hood provides local exhaust ventilation, capturing contaminants at the source and preventing their dispersal into the laboratory environment[5].

Operational and Disposal Plans: A Step-by-Step Guide

A safe laboratory environment is maintained through meticulous operational and disposal procedures.

Handling and Storage:

  • Protocol:

    • Before handling, ensure that an eyewash station and safety shower are readily accessible and have been recently certified[5][6].

    • Avoid the formation of dust and aerosols[7].

    • Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[4][5].

    • Wash hands thoroughly after handling the product[8].

Emergency Procedures: Spills and Exposure

In the event of an accidental release or exposure, a swift and informed response is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice[1]. Remove and wash contaminated clothing before reuse[1].

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[1].

  • Inhalation: Remove the individual to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell[1].

  • Spill Cleanup: For a small spill, prevent further leakage if safe to do so. Vacuum, sweep up, or absorb with inert material and place it into a suitable disposal container. Ensure adequate ventilation. For a large spill, evacuate the area and follow your institution's emergency response procedures[3][8].

Disposal Plan:

  • Protocol: Dispose of this compound and any contaminated materials, including used PPE, in a designated and properly labeled hazardous waste container[1][8]. All chemical waste must be managed according to local, state, and federal regulations. Never dispose of chemical waste down the drain[3].

Workflow for Safe Handling of this compound

The following diagram illustrates the essential steps for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Response cluster_disposal Disposal Prep Review SDS PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Prep->PPE Eng_Controls Verify Fume Hood Operation PPE->Eng_Controls Handling Handle in Fume Hood Eng_Controls->Handling Proceed with work Storage Store in Tightly Sealed Container Handling->Storage Spill Spill Cleanup Protocol Handling->Spill If spill occurs Exposure First Aid for Exposure Handling->Exposure If exposure occurs Waste Dispose of Chemical Waste Handling->Waste After use Decontaminate Decontaminate Work Area Waste->Decontaminate

Caption: A flowchart outlining the key stages of safely handling this compound.

By integrating these principles and protocols into your daily laboratory practices, you can ensure a safe environment for yourself and your colleagues, allowing you to focus on the vital work of scientific discovery.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.